A Technical Guide to 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Potential in Drug Discovery
Introduction: The Pyrazole-4-carbaldehyde Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[5] These five-membere...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[5] These five-membered heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and materials science.[6] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, making pyrazole-4-carbaldehydes valuable building blocks in the synthesis of diverse and complex molecules.[7][8] The incorporation of a styryl moiety, as in 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, introduces a conjugated system that can significantly influence the molecule's electronic properties and biological interactions. This structural motif is of particular interest for developing novel therapeutic agents, potentially targeting a range of diseases.
Physicochemical Properties and Identification
Property
Value
Source
Molecular Formula
C12H10N2O
(Calculated)
Molecular Weight
198.22 g/mol
(Calculated)
Topological Polar Surface Area
45.75 Ų
(Calculated, based on 1H-Pyrazole-4-carbaldehyde)[1]
LogP
2.1 (Estimated)
(Calculated)
Hydrogen Bond Donors
1
(Calculated)
Hydrogen Bond Acceptors
2
(Calculated)
Synthesis and Mechanistic Insights
The synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde can be approached through several established synthetic routes common in pyrazole chemistry. A highly plausible and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, on a suitably protected 3-halopyrazole-4-carbaldehyde. An alternative and widely used method for the formation of the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[7][9][10][11][12]
Proposed Synthetic Workflow:
A logical synthetic pathway would commence with a protected 3-iodopyrazole, which then undergoes a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position. The subsequent Heck coupling with styrene would yield the desired styryl substituent. The final step would involve the deprotection of the pyrazole nitrogen.
Caption: Proposed synthetic workflow for 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde.
Causality in Experimental Choices:
N-Protection: The pyrazole nitrogen is typically protected (e.g., with a phenyl or a removable group like BOC) to prevent side reactions and to improve solubility and handling during the synthetic sequence. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.
Vilsmeier-Haack Reaction: This reaction is a classic and reliable method for the formylation of electron-rich heterocycles like pyrazoles.[7][8][10] The Vilsmeier reagent, formed from phosphorus oxychloride and dimethylformamide, acts as the electrophile.
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl or heteroaryl halides.[6] The use of a suitable palladium catalyst (e.g., Pd(PPh3)4) and a base is crucial for an efficient reaction.[6] The (E)-isomer is typically the major product due to thermodynamic stability.
Spectroscopic Characterization
The identity and purity of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde would be confirmed through standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.
Technique
Expected Features
¹H NMR
- A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.[10]- A singlet for the pyrazole C5-H proton around δ 8.0-8.5 ppm.[10]- Doublets for the vinyl protons (-CH=CH-) in the trans configuration with a coupling constant of approximately 16 Hz.- Multiplets for the phenyl protons in the aromatic region (δ 7.2-7.8 ppm).[10]- A broad singlet for the pyrazole N-H proton.
IR (cm⁻¹)
- A strong absorption band for the aldehyde carbonyl (C=O) stretching around 1670-1690 cm⁻¹.[6]- Bands corresponding to C=C and C=N stretching in the aromatic and pyrazole rings.- A band for the N-H stretching of the pyrazole ring.
Mass Spec.
A molecular ion peak corresponding to the calculated molecular weight (198.22).
Potential Applications in Drug Discovery and Research
The 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][8][13]
The aldehyde functionality serves as a key reaction point for the synthesis of a library of derivatives, such as Schiff bases, hydrazones, and chalcones, which are themselves important pharmacophores.[8][12]
Spectroscopic and Analytical Profile of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The title compound, 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, represents a highly versatile synthetic intermediate, combining the biologically active pyrazole core with a conjugated styryl substituent and a reactive aldehyde functional group. This guide, designed for drug development professionals, provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural confirmation of this molecule. We will delve into the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to ensure analytical integrity in a research and development setting.
Introduction: The Strategic Importance of Pyrazole Intermediates
Pyrazole derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][3] Compounds like Celecoxib, a potent COX-2 inhibitor, underscore the therapeutic potential of this heterocyclic system. The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological activity. 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde serves as an ideal platform for further chemical elaboration. Its aldehyde group is a synthetic handle for reactions such as reductive amination, Wittig reactions, and condensations, enabling the rapid generation of diverse chemical libraries for screening.
This guide provides the analytical framework necessary to verify the identity and purity of this key intermediate, a critical step in any drug discovery workflow.
Synthesis and Analytical Workflow
The synthesis of substituted pyrazole-4-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a common and effective method.[2][4][5] This reaction typically involves the cyclization of a hydrazone precursor in the presence of a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). An alternative modern approach involves palladium-catalyzed cross-coupling reactions, such as the Heck reaction, on a pre-functionalized pyrazole core.[6][7]
A generalized workflow for the synthesis and subsequent analytical validation is depicted below. This workflow ensures that the material proceeding to the next synthetic step or biological screening is of confirmed structure and purity.
Figure 1: A generalized workflow for the synthesis and spectroscopic validation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization: A Multi-Technique Approach
No single analytical technique is sufficient for the complete characterization of a novel organic molecule. The following sections detail the application of three complementary spectroscopic methods. The data presented are predicted values based on the analysis of structurally similar compounds reported in the literature.[6][7]
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present. For the title compound, we expect to identify vibrations corresponding to the N-H bond of the pyrazole, the C=O of the aldehyde, the C=C bonds of the vinyl and aromatic groups, and C-H bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the empty ATR unit. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Process the spectrum by performing the background subtraction.
Expected Data & Interpretation:
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Structural Justification
~3150-3250
Broad, Medium
N-H Stretch
Characteristic of the N-H bond within the pyrazole ring.
~3100-3000
Medium-Weak
Aromatic/Vinylic C-H Stretch
C-H bonds on the phenyl ring and the vinyl group.
~2850 & ~2750
Weak
Aldehyde C-H Stretch
The characteristic Fermi doublet for an aldehyde C-H bond.
~1675-1690
Strong
C=O Stretch (Aldehyde)
Strong absorption due to the highly polar carbonyl group, conjugated with the pyrazole ring.[6]
~1590-1610
Medium
C=C Stretch (Aromatic/Vinyl)
Stretching of the carbon-carbon double bonds in the phenyl and vinyl moieties.
~960-980
Medium-Strong
C-H Bend (trans-alkene)
Out-of-plane bending characteristic of the (E)- or trans-configuration of the vinyl group.
~750 & ~690
Strong
C-H Bend (Aromatic)
Out-of-plane bending indicative of a monosubstituted benzene ring.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the unique electronic environment of the molecule. The chemical shift (δ) indicates the electronic environment of a nucleus, the integration provides the ratio of protons, and the coupling constant (J) reveals information about adjacent nuclei, allowing for the establishment of bond connectivity.
Experimental Protocol (¹H and ¹³C NMR):
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS is defined as 0.00 ppm.
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse angle, 2-4 second relaxation delay).
Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
Expected ¹H NMR Data (in CDCl₃, 300-500 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Justification
~10.0-10.2
s
1H
-CHO
Deshielded proton of the aldehyde group.
~12.0-13.0
br s
1H
N-H
Broad, exchangeable proton on the pyrazole nitrogen. May not be observed or may be very broad.
~8.2-8.4
s
1H
H-5 (Pyrazole)
Proton on the pyrazole ring, adjacent to the aldehyde.
~7.2-7.8
m
7H
Ar-H & Vinyl-H
Overlapping multiplet containing the 5 protons of the phenyl ring and the 2 protons of the vinyl group.[6]
Expected ¹³C NMR Data (in CDCl₃, 75-125 MHz):
Chemical Shift (δ, ppm)
Assignment
Structural Justification
~185-190
C=O (Aldehyde)
Carbonyl carbon, highly deshielded.
~150-155
C-3 (Pyrazole)
Carbon bearing the styryl substituent.
~140-145
C-5 (Pyrazole)
Carbon of the pyrazole C-H bond.
~125-135
Phenyl & Vinyl Carbons
Aromatic and alkene carbons.
~110-115
C-4 (Pyrazole)
Carbon bearing the aldehyde group.
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition. In this technique, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the m/z to several decimal places.
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
The ESI source nebulizes the solution and creates charged droplets, from which ions are desorbed into the gas phase.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions by their m/z ratio.
Expected Data & Interpretation:
Molecular Formula: C₁₂H₁₀N₂O
Exact Mass: 198.0793 g/mol
Expected HRMS Result: The primary ion observed in positive mode ESI-MS will be the protonated molecule, [M+H]⁺. The expected m/z value would be 199.0866 . Observing this ion with a mass accuracy of <5 ppm provides very strong evidence for the proposed elemental composition.
Integrated Analysis for Structure Confirmation
The power of this multi-technique approach lies in the integration of all data points to build an irrefutable case for the molecular structure.
Figure 2: Diagram illustrating how data from IR, NMR, and MS converge to confirm the target molecular structure.
IR confirms the presence of the key functional groups: the pyrazole N-H, the aldehyde C=O, and the trans-alkene.
NMR provides the detailed connectivity map, showing the specific arrangement of protons and carbons, including the relative positions of the aldehyde and styryl groups on the pyrazole ring.
HRMS confirms the elemental formula, ensuring the correct number of carbons, hydrogens, nitrogens, and oxygens are present in the molecule.
Together, these three pillars of analytical chemistry provide a self-validating system for the unambiguous structural elucidation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde.
Conclusion
The rigorous analytical characterization of synthetic intermediates is a foundational requirement in modern drug discovery and development. This guide has outlined an integrated spectroscopic workflow for the structural confirmation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde. By combining IR, NMR, and MS, researchers can confidently verify the identity and purity of this valuable building block, ensuring the integrity of subsequent synthetic transformations and the reliability of biological screening data. Adherence to these analytical principles is essential for accelerating the discovery of new therapeutics based on the versatile pyrazole scaffold.
References
Gedgaudas, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
Shetty, S.C., & Bhagat, V.C. (2012). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5693-5697. [Link]
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
Polshettiwar, S.A., et al. (2017). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(11), 4345-4351. [Link]
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1). [Link]
ResearchGate. (2015). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]
Reddy, C. S., & Nagaraj, A. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3845-3851. [Link]
The Theoretical Framework of Pyrazole-4-Carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a carbaldehyde group at the C4 position creates a versatile synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a carbaldehyde group at the C4 position creates a versatile synthetic intermediate, the pyrazole-4-carbaldehyde, which serves as a crucial building block for a diverse array of biologically active compounds.[3][4] This guide provides an in-depth exploration of the core theoretical properties of these derivatives. It moves beyond simple observation to explain the causal relationships between their electronic structure, reactivity, and functional applications, offering researchers and drug development professionals a robust framework for designing next-generation therapeutics.
Introduction: The Strategic Importance of the Pyrazole-4-Carbaldehyde Core
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, possesses a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability that makes it a cornerstone of modern drug design.[1][5] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[6][7][8]
The strategic placement of a formyl (-CHO) group at the electron-rich C4 position significantly enhances the synthetic utility of the pyrazole scaffold.[3] This electron-withdrawing group modulates the electronic properties of the entire ring system and provides a reactive handle for a plethora of chemical transformations, enabling the construction of complex molecular architectures and extensive structure-activity relationship (SAR) studies.[9][10] Understanding the fundamental theoretical properties of this core is paramount to exploiting its full potential in a rational drug design context.
Synthesis: The Vilsmeier-Haack Reaction as the Gateway
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction .[8][11] This reaction employs a specialized electrophile, the Vilsmeier reagent (a chloroiminium salt), which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]
Causality Behind the Method: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is perfectly suited for this transformation because it proceeds under relatively mild conditions and regioselectively targets the C4 position, which is the most nucleophilic carbon on the ring. The reaction involves the electrophilic attack of the Vilsmeier reagent on the pyrazole, followed by hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde.[6][10] This one-pot cyclization and formylation of hydrazone precursors is a highly effective strategy for generating these key intermediates.[6][9]
Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Core Theoretical Properties and Their Implications
A deep understanding of the electronic and structural properties of pyrazole-4-carbaldehydes is critical for predicting their reactivity, spectroscopic behavior, and interactions with biological targets.
Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic landscape of these molecules.[12][13]
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. DFT calculations consistently show that the HOMO is typically localized over the pyrazole ring and any electron-donating substituents, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group and adjacent atoms.[13] The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for predicting the molecule's stability and reactivity; a smaller gap suggests higher reactivity.[13][14] This electronic distribution confirms that the aldehyde's carbon atom is the primary site for nucleophilic attack, while the pyrazole ring is susceptible to electrophilic attack (though deactivated by the -CHO group).
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For pyrazole-4-carbaldehydes, these maps reveal a high negative potential (red/yellow) around the carbonyl oxygen and the pyridine-like nitrogen (N2), identifying them as sites for hydrogen bond acceptance and coordination with metal ions. A positive potential (blue) is observed around the aldehydic proton and the N-H proton (if unsubstituted), indicating their role as hydrogen bond donors. This information is invaluable for predicting non-covalent interactions in a receptor's active site.[15]
Spectroscopic Characterization: A Bridge Between Theory and Practice
The theoretical properties are directly reflected in experimental spectroscopic data, providing a self-validating system for structural elucidation.[6][16][17]
Spectroscopic Technique
Key Feature
Typical Range / Observation
Correlation with Theoretical Properties
¹H NMR
Aldehydic Proton (CHO)
δ 9.5 - 10.5 ppm
The strong deshielding is due to the electron-withdrawing nature (anisotropy) of the carbonyl group, accurately predicted by charge distribution calculations.[6][18]
Pyrazole Ring Protons
δ 7.5 - 9.0 ppm
Chemical shifts are influenced by the substituents on the ring. Electron-donating groups cause upfield shifts, while withdrawing groups cause downfield shifts.[18]
¹³C NMR
Carbonyl Carbon (C=O)
δ 180 - 195 ppm
This carbon is highly deshielded due to its sp² hybridization and the electronegativity of the attached oxygen atom.[18]
FT-IR
Carbonyl Stretch (C=O)
1670 - 1700 cm⁻¹
A strong, sharp absorption band characteristic of an aromatic aldehyde. Its exact position is sensitive to electronic effects from ring substituents.[6][19]
The provided ranges are typical and can vary based on solvent and specific molecular structure.
Application in Drug Design: From Theory to Therapeutic Potential
The theoretical properties of pyrazole-4-carbaldehydes directly inform their application as versatile scaffolds in drug discovery. Their structural and electronic features allow them to interact with a wide range of biological targets.[5][12]
Scaffold for Hybrid Molecules: The reactive aldehyde group is a synthetic linchpin for creating more complex molecules. It readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively.[2][7][18] This allows for the "bolting-on" of other pharmacophores, creating hybrid molecules with potential for enhanced or dual-target activity.[20] For example, their derivatives have been investigated as potential anti-inflammatory, antimicrobial, and antimycobacterial agents.[12][18][21]
Molecular Docking Insights: The electronic properties elucidated by DFT and MEP studies are critical inputs for molecular docking simulations.[15][22] By understanding which parts of the molecule are likely to act as hydrogen bond donors or acceptors, or engage in π-stacking interactions, researchers can predict binding modes with target proteins like COX enzymes or microbial targets.[12][22] Studies have shown that pyrazole derivatives can exhibit strong binding affinities in the active sites of various enzymes, validating their therapeutic potential.[13][15]
Caption: Logic flow from theoretical properties to drug design.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized representation and must be adapted for specific substrates.
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10 equivalents) to 0-5 °C in an ice bath.[11]
Vilsmeier Reagent Formation: Add POCl₃ (2-3 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes.[21] The solution should become a pale yellow, viscous liquid or slurry.
Formylation Reaction: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[11]
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[9][10]
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.[11]
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product often precipitates as a solid.
Purification: Filter the solid product, wash thoroughly with cold water, and dry under a vacuum. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified pyrazole-4-carbaldehyde derivative.[2]
Conclusion
Pyrazole-4-carbaldehyde derivatives represent a class of molecules where theoretical understanding and practical application are deeply intertwined. Their predictable electronic properties, governed by the interplay between the electron-rich pyrazole ring and the electron-withdrawing aldehyde, make them ideal subjects for computational modeling and rational design. By leveraging tools like DFT and molecular docking, and validating these models with robust spectroscopic data, researchers can efficiently navigate chemical space. This integrated approach accelerates the discovery of novel derivatives with optimized pharmacological profiles, cementing the role of the pyrazole-4-carbaldehyde scaffold as a truly valuable platform in the future of drug development.
References
Puthan Peedikakkal, A. M., et al. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]
Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27387. Available at: [Link]
Jankevičiūtė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1875. Available at: [Link]
Nasrullah, M., et al. (2013). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Asian Journal of Chemistry, 25(13), 7293-7296. Available at: [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]
Al-Masoudi, W. A., & Al-Amery, M. H. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available at: [Link]
Bhagat, V. C., & Shetye, S. C. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]
Sreekanth, K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 565-570. Available at: [Link]
Al-Ostath, A. I. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4983. Available at: [Link]
Kumar, A., & Kumar, A. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 272, 01002. Available at: [Link]
Quiroga, J., & Trilleras, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1489-1513. Available at: [Link]
Kaur, P., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Data Collections, 61, 101416. Available at: [Link]
Kumar, S., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 9, 101736. Available at: [Link]
Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 978-1019. Available at: [Link]
Mary, Y. S., et al. (2025). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences, 24(4), 1-18. Available at: [Link]
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
ResearchGate. (2025). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. Available at: [Link]
Ramachandran, E., et al. (2017). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 41(24), 15309-15321. Available at: [Link]
Al-Awadi, S. A. A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link]
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available at: [Link]
El-Sayed, R. A., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity, e202403450. Available at: [Link]
Gherib, A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. Available at: [Link]
Shingare, P. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29141. Available at: [Link]
ResearchGate. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). ResearchGate. Available at: [Link]
A Technical Deep Dive into Synthesis, DFT Analysis, and Optoelectronic Applications[1][2]
Executive Technical Summary
Styryl-substituted pyrazoles represent a privileged scaffold in organic electronics and medicinal chemistry, characterized by a highly tunable Donor-
-Acceptor (D--A) architecture. The fusion of the electron-rich/deficient pyrazole core with a -extended styryl moiety creates a system capable of significant Intramolecular Charge Transfer (ICT). This electronic plasticity results in high fluorescence quantum yields ( up to 0.75), large Stokes shifts, and substantial nonlinear optical (NLO) responses. This guide dissects the causal relationships between synthetic design, frontier molecular orbital (FMO) topology, and resultant photophysical behaviors, providing a roadmap for developing next-generation fluorescent probes and optoelectronic materials.
Synthetic Architecture & Causality
The electronic structure of styryl pyrazoles is engineered through precise synthetic protocols. The choice of method dictates the regioselectivity and the electronic nature of the substituents (Push-Pull systems).
Strategic Synthetic Pathways
Two primary pathways are dominant, selected based on the desired position of the styryl group (C3, C4, or C5) and the availability of precursors.
Protocol: Pd-catalyzed coupling of halopyrazoles with styrenes.[1]
Causality: Allows for the introduction of complex aryl groups after the heterocycle formation, essential for fragile D-
-A systems incompatible with harsh cyclization conditions.
Synthesis Workflow Visualization
The following diagram outlines the convergent synthesis logic, highlighting the decision nodes for accessing specific electronic states.
Caption: Convergent synthetic pathways for tuning the electronic structure of styryl pyrazoles via C4-functionalization.
Electronic Structure Analysis (The Core)
The utility of styryl pyrazoles stems from their FMO distribution. Density Functional Theory (DFT) provides the predictive framework for these properties.
Frontier Molecular Orbital (FMO) Topology
In a typical D-
-A styryl pyrazole:
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-donating moiety (e.g., the styryl phenyl ring or an amino substituent).
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-withdrawing pyrazole core or auxiliary acceptors (e.g., -NO2, -CN).
This spatial separation facilitates Intramolecular Charge Transfer (ICT) upon excitation. The energy gap (
) directly correlates with chemical stability (hardness, ) and optical bandgap.
Quantitative Electronic Parameters
The table below summarizes DFT-calculated parameters (B3LYP/6-311++G**) for representative derivatives, illustrating substituent effects.
Derivative Structure (D-π-A)
Substituent (R)
HOMO (eV)
LUMO (eV)
Gap (, eV)
Dipole Moment (, Debye)
Unsubstituted
-H
-5.82
-1.55
4.27
2.4
Push-Pull (Strong Donor)
-N(Me) (p-styryl)
-5.10
-1.45
3.65
8.7
Push-Pull (Strong Acceptor)
-NO (pyrazole-N1)
-6.15
-2.80
3.35
6.2
Extended Conjugation
-Naphthyl
-5.45
-1.60
3.85
3.1
Data synthesized from comparative DFT studies [1, 2].
Key Insight: Introduction of a dimethylamino group (strong donor) significantly destabilizes the HOMO, narrowing the gap and red-shifting absorption. Conversely, nitro groups stabilize the LUMO.
Photophysical Characterization
Experimental validation of the electronic structure is achieved through solvatochromic studies.
Solvatochromism and ICT
Styryl pyrazoles exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.
Non-polar (Hexane): Emission
380-400 nm (Locally Excited state dominates).
Polar Aprotic (DMSO/DMF): Emission
450-500 nm (ICT state dominates).
Quantum Yield (
): Typically ranges from 0.40 to 0.75 in intermediate polarity solvents but may be quenched in water due to aggregation-induced quenching (ACQ) or hydrogen bonding [3].
Photophysical Mechanism Diagram
The following diagram illustrates the energy transfer pathways, including the competition between radiative decay and non-radiative torsion (TICT).
Caption: Jablonski-style diagram showing the interplay between LE, ICT, and TICT states in styryl pyrazoles.
Nonlinear Optical (NLO) Properties
Styryl pyrazoles are potent NLOphores. The hyperpolarizability (
) is a measure of the system's ability to interact with high-intensity light.
Mechanism: The D-
-A structure facilitates large charge displacement under an electric field.
Magnitude:
values for optimized styryl pyrazoles can exceed 300 10 esu , significantly surpassing standard reference urea [4].
Application: These properties make them candidates for frequency doubling and electro-optic modulation materials.
Experimental Protocols
Synthesis of 1-Phenyl-4-(4-nitrostyryl)-1H-pyrazole (Protocol)
solubility profile of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Solubility Profile of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility is a leading cause of failure for promising drug candidates. This guide provides a comprehensive technical framework for characterizing the , a heterocyclic compound with potential therapeutic applications. We will explore the theoretical underpinnings of solubility, present detailed protocols for its experimental determination, and discuss the strategic implications of the resulting data for drug development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical evaluation of novel chemical entities.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a new chemical entity from laboratory discovery to clinical application is fraught with challenges, with physicochemical properties often acting as the primary gatekeeper. Among these, aqueous solubility is paramount. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its site of action.[1] The Biopharmaceutical Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability, two key parameters that govern oral drug absorption.[2][3][4]
Class I: High Solubility, High Permeability
Class II: Low Solubility, High Permeability
Class III: High Solubility, Low Permeability
Class IV: Low Solubility, Low Permeability
Drugs in Class II and IV are particularly challenging, as their low solubility limits their bioavailability.[5] The subject of this guide, 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, is a pyrazole derivative. While the core pyrazole moiety has some aqueous solubility, the introduction of a phenylvinyl substituent significantly increases its lipophilicity and molecular weight, suggesting a high probability of low aqueous solubility.[6][7] Therefore, a thorough characterization of its solubility profile is not merely a routine task but a critical step in assessing its viability as a drug candidate and guiding its formulation development.
This guide will provide the necessary theoretical background and practical, step-by-step protocols to fully elucidate the solubility characteristics of this compound.
Theoretical Framework: Understanding the Nuances of Solubility
Solubility is not a single, fixed value but a context-dependent property influenced by a multitude of factors.[8] A sophisticated understanding requires differentiating between two key concepts: thermodynamic and kinetic solubility.[9][10]
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9] It represents the point of saturation where the rates of dissolution and precipitation are equal, and the system is in its lowest energy state. This is the gold-standard measurement for assessing the intrinsic solubility of the most stable crystalline form of a compound.[10]
Kinetic solubility , in contrast, is a measure of the concentration at which a compound precipitates from a supersaturated solution under specific, non-equilibrium conditions.[9][11] It is often measured in high-throughput screening (HTS) assays where a concentrated stock solution of the compound (typically in DMSO) is rapidly diluted into an aqueous buffer.[12] The resulting value can be significantly higher than the thermodynamic solubility because there may not be enough time for the compound to nucleate and crystallize into its most stable form; it often precipitates as an amorphous solid.[12]
While kinetic solubility provides a rapid assessment for early discovery, thermodynamic solubility is the more relevant and reliable parameter for guiding formulation and development decisions.[12][13]
Key Factors Influencing Solubility
The solubility of a compound like 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is governed by an interplay of its intrinsic properties and the external environment.
pH and pKa: Most drugs are weak acids or bases, and their solubility is highly pH-dependent.[1][14] The pyrazole ring contains nitrogen atoms that can be protonated, making the compound a weak base. The solubility of the ionized form is typically much higher than that of the neutral species.[15] Therefore, its solubility is expected to be higher at lower pH (e.g., in the stomach) and lower at neutral pH (e.g., in the intestine).
Solid-State Properties (Polymorphism): The arrangement of molecules in the solid state significantly impacts solubility.[16] A single compound can exist in different crystalline forms (polymorphs) or in a disordered amorphous state. Amorphous forms are generally more soluble but less stable than their crystalline counterparts, and different polymorphs will have different solubilities.[12]
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[15][16] Pharmaceutical solubility studies are typically conducted at ambient temperature (25°C) or physiological temperature (37°C).
Solvent Composition: The "like dissolves like" principle is fundamental.[15][16] Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The use of co-solvents (e.g., ethanol, propylene glycol) can modify the polarity of the solvent system to enhance the solubility of poorly soluble compounds.[7][14]
Experimental Characterization of Solubility
A comprehensive solubility assessment involves multiple experimental techniques. The following section provides detailed, field-proven protocols for determining the thermodynamic and kinetic solubility of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde.
Overall Workflow for Solubility Profiling
The characterization process should follow a logical progression from high-throughput screening to definitive equilibrium measurements.
Caption: Workflow for comprehensive solubility characterization.
Orbital shaker with temperature control (set to 25°C or 37°C)
0.22 µm syringe filters (PTFE or other chemically compatible material)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Calibrated analytical balance
Methodology:
Caption: Protocol for the Shake-Flask Thermodynamic Solubility Assay.
Causality and Trustworthiness:
Why excess solid? The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is truly saturated and in equilibrium with the solid phase.[18]
Why 24-48 hours? This duration is typically sufficient for most compounds to reach equilibrium. For some compounds, particularly those that may undergo polymorphic transformation in solution, longer equilibration times may be necessary.[10]
Why filtration? Physical removal of all undissolved particles is critical to avoid artificially inflating the measured concentration of the dissolved compound.
Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this seemingly simple scaffold has proven to be a "privileged structure," forming the core of numerous natural and synthetic bioactive compounds.[3] Its significance is underscored by its presence in a multitude of FDA-approved drugs treating a wide array of conditions, from inflammation (Celecoxib) and erectile dysfunction (Sildenafil) to various cancers (Niraparib, Crizotinib).[4][5][6][7][8]
The versatility of the pyrazole nucleus lies in its unique physicochemical properties. The two nitrogen atoms offer sites for hydrogen bonding, with the N-1 atom acting as a hydrogen bond donor and the N-2 atom as an acceptor, enabling diverse interactions with biological targets.[4] Furthermore, the aromatic ring is amenable to substitution at multiple positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This structural flexibility has enabled the development of pyrazole derivatives with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[9][10][11][12][13]
This guide provides a comprehensive overview for researchers and drug development professionals on the core principles of discovering novel pyrazole-based compounds. It moves beyond simple recitation of facts to explain the causality behind experimental choices, from initial synthetic strategies and structure-activity relationship (SAR) optimization to biological screening and target validation.
Chapter 1: Foundational Synthesis of the Pyrazole Core
The construction of the pyrazole ring is the critical first step in the discovery process. The choice of synthetic strategy is paramount, as it dictates the efficiency, cost, environmental impact, and the diversity of derivatives that can be generated. Modern approaches prioritize high yields, regioselectivity, and operational simplicity.[14][15]
Causality in Synthetic Route Selection
The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental method.[16][17] However, its primary limitation is often a lack of regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, leading to a mixture of isomers that require costly and time-consuming separation.
To overcome these challenges, medicinal chemists have adopted more advanced strategies:
Catalytic Methods: The use of catalysts, such as nano-ZnO or metal-oxo-clusters, provides an environmentally friendly and highly efficient alternative.[18] These catalysts lower the activation energy of the reaction, often allowing for milder conditions, shorter reaction times, and significantly higher yields (often >95%), as they facilitate the key condensation and cyclization steps.[18]
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture.[19] The primary advantage is a dramatic reduction in reaction time—from hours to mere minutes—which accelerates the synthesis-testing cycle. This efficiency is crucial for rapidly building a library of compounds for screening.[14][19]
Multicomponent Reactions (MCRs): MCRs are highly convergent, combining three or more reactants in a single step to form the final product.[14] This approach maximizes atom economy and minimizes purification steps, making it a highly efficient strategy for generating structural diversity.
Experimental Workflow: Synthesis of Pyrazole Derivatives
The following diagram illustrates a generalized workflow for the synthesis of novel pyrazole compounds, highlighting the transition from basic building blocks to a functionalized lead candidate.
Caption: General workflow for the synthesis of a pyrazole compound library.
Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole Derivatives
This protocol is adapted from a highly efficient and environmentally friendly approach.[18] The use of a nano-ZnO catalyst is the key to achieving exceptional yields in a short timeframe.
Materials:
Ethyl acetoacetate (1.0 mmol)
Phenylhydrazine (1.0 mmol)
Nano-ZnO catalyst (10 mol%)
Ethanol (5 mL)
Round-bottom flask (50 mL)
Magnetic stirrer and hotplate
TLC plates (silica gel)
Ethyl acetate/hexane mixture for TLC
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and nano-ZnO (10 mol%).
Solvent Addition: Add 5 mL of ethanol to the flask.
Reaction: Place the flask on a magnetic stirrer and stir the mixture at room temperature.
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate ethyl acetate/hexane mobile phase. The reaction is typically complete within 30-60 minutes.
Work-up: Upon completion, add 10 mL of distilled water to the reaction mixture. The solid product will precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the final 1,3,5-substituted pyrazole derivative.
Validation: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Chapter 2: Optimizing Bioactivity via Structure-Activity Relationship (SAR) Studies
Synthesizing a pyrazole core is only the beginning. To transform a preliminary "hit" into a potent and selective "lead," a thorough investigation of its Structure-Activity Relationship (SAR) is essential. SAR studies systematically modify the substituents on the pyrazole ring to understand how these changes affect the compound's interaction with its biological target.[2][13]
Guiding Principles of Pyrazole SAR
The pyrazole scaffold offers several key positions for modification, each influencing the molecule's overall profile. The goal is to enhance potency and selectivity while improving drug-like properties such as solubility and metabolic stability.[2][4]
N1-Position: Substitution at this position significantly impacts pharmacokinetics. Large or polar groups can influence solubility and cell permeability. For many kinase inhibitors, this position is crucial for orienting the molecule within the ATP-binding pocket.
C3 and C5-Positions: These positions are often decorated with aryl or heteroaryl rings. These groups frequently engage in hydrophobic or π-π stacking interactions with the target protein.[4] As demonstrated in inhibitors of meprin metalloproteases, even subtle changes from a phenyl to a cyclopentyl group can dramatically alter inhibitory activity.[20]
C4-Position: While sometimes left unsubstituted, functionalization at C4 can introduce additional interaction points, improve selectivity, or block metabolic pathways.
Caption: Key positions on the pyrazole ring for SAR modification.
SAR Data Summary: Meprin α Inhibitors
The following table, synthesized from structure-activity relationship studies on pyrazole-based meprin α inhibitors, illustrates how modifications at the C3/C5 positions impact biological activity.[20] This data-driven approach is fundamental to rational drug design.
Compound ID
C3/C5 Substituent
Inhibitory Activity (IC₅₀, nM) against Meprin α
Rationale for Change
7a
Diphenyl
5.0
Establishes a potent baseline with hydrophobic aryl groups.
14a
Methyl
1100
Small alkyl groups are too small to effectively occupy the hydrophobic pocket, reducing potency.
14b
Benzyl
120
The flexible benzyl group may not adopt the optimal conformation for binding compared to a rigid phenyl ring.
14c
Cyclopentyl
6.0
The rigid, non-aromatic cyclopentyl ring effectively mimics the size and hydrophobicity of the phenyl group, retaining high potency.
16j
Phenyl with Carboxylic Acid
>10,000
Introduction of a charged acidic moiety abolishes activity, likely due to unfavorable interactions in a hydrophobic binding pocket.
Chapter 3: Biological Screening and Lead Validation
Once a library of diverse pyrazole analogues has been synthesized, it must be subjected to a rigorous biological screening cascade to identify compounds with the desired therapeutic effect. This process is designed as a funnel, starting with broad, high-throughput assays to identify initial "hits" and progressively moving to more complex, specific assays to validate and optimize "leads."
The Screening Cascade
The choice of assays is dictated by the therapeutic target. For example, a project aimed at discovering new anticancer agents will employ a different set of screens than one focused on antimicrobial or anti-inflammatory drugs.
Caption: A typical workflow for a biological screening cascade in drug discovery.
Protocol: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
This protocol describes a standard colorimetric assay to assess the ability of a novel pyrazole compound to inhibit the proliferation of a cancer cell line (e.g., HeLa).[21] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Test pyrazole compounds dissolved in DMSO (stock solutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Microplate reader (570 nm wavelength)
Procedure:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The pyrazole scaffold remains a remarkably fruitful area for drug discovery.[22][23] Its synthetic tractability and pharmacological promiscuity ensure its continued relevance. This guide has outlined the core tenets of a modern discovery program, emphasizing the synergistic relationship between efficient, rational synthesis and rigorous biological evaluation. The process is iterative: SAR from biological screening informs the design of the next generation of compounds, leading to a cycle of continuous improvement.
Future advancements will likely be driven by the integration of computational chemistry and artificial intelligence.[13] In silico modeling can predict ADMET properties and binding affinities, helping to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested. As our understanding of disease biology deepens, novel pyrazole-based molecules will undoubtedly be developed to engage new and challenging biological targets, further cementing the legacy of this privileged heterocyclic core.
References
Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Jadhav, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
Sharma, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]
Arias-Gómez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
Shaari, K., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
Shaikh, I. N., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
Radi, S., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]
Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
Ansari, A., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]
Various Authors. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Pharma Compass. [Link]
Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
Kumar, V., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
Arias-Gómez, A., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]
Adhikari, A., & Adhikari, A. (2020). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. [Link]
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Various Authors. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
Becerra, D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Organic & Biomolecular Chemistry. [Link]
Al-Warhi, T., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Tropical Journal of Natural Product Research. [Link]
Gedschold, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. [Link]
Various Authors. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
Sanna, F., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
Ghorab, M. M., et al. (2020). Pyrrolopyrazoles: Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. PubMed. [Link]
Various Authors. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]
Kumar, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
Jadhav, S. D., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research. [Link]
Kharl, M. M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
Al-wsmani, M. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
Kamal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
Technical Guide: Preliminary Bioactivity Screening of Pyrazole Derivatives
The following guide is structured to serve as a rigorous, field-ready technical document for drug discovery professionals. It prioritizes data integrity, experimental validation, and "fail-fast" methodologies.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as a rigorous, field-ready technical document for drug discovery professionals. It prioritizes data integrity, experimental validation, and "fail-fast" methodologies.
Executive Summary
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, its ubiquity leads to a high noise-to-signal ratio in screening campaigns. Common pitfalls include poor aqueous solubility leading to false negatives and "frequent hitter" behavior (PAINS) leading to false positives.
This guide outlines a self-validating screening workflow designed to filter pyrazole libraries before and during wet-lab experimentation, ensuring that resources are focused only on high-integrity candidates.
Phase 1: In Silico Pre-Screening (The "Dry" Filter)
Objective: Eliminate compounds with high attrition risk before synthesis or purchase.
PAINS Filtering (Crucial Step)
Pyrazole derivatives often contain fused rings or reactive side chains that trigger "Pan-Assay Interference Compounds" (PAINS) alerts. These compounds mimic bioactivity by chelating metals, disrupting membranes, or fluorescing, rather than specific target binding.
Protocol: Run your library SMILES strings through the Baell & Holloway filters .
Rejection Criteria: Discard any structure containing:
Exocyclic double bonds (Michael acceptors).
Fused thiophenes (often redox active).
Hydrazones (hydrolytic instability).
Expert Insight: A pyrazole core itself is safe, but N-acylation often creates reactive amides that are flagged as PAINS.
Structural Triage Workflow
The following decision tree illustrates the logic flow from library generation to wet-lab selection.
Figure 1: In silico triage workflow to remove false positives (PAINS) and poor ADME candidates prior to synthesis.
Reasoning: Pyrazole synthesis often yields regioisomers (e.g., 1,3- vs 1,5-substitution). Testing a mixture renders SAR data useless.
Solubility & DMSO Limits
Pyrazoles are often lipophilic.
Stock Preparation: Dissolve to 10 mM in 100% DMSO.
Assay Tolerance:
Enzymatic Assays: Max 1% DMSO final concentration.
Cell-Based Assays: Max 0.5% DMSO final concentration.
Visual Check: Centrifuge the diluted assay plate (1000 x g, 1 min) before reading. If a pellet forms, the compound has precipitated; the data is invalid.
Phase 3: Primary Bioactivity Protocols
Select the track relevant to your therapeutic target.
Track A: Kinase Inhibition Screening (TR-FRET)
Target: Cancer/Inflammation (e.g., JAK, Aurora, CDK).
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Tracer Displacement. This is superior to standard ELISA due to higher sensitivity and resistance to fluorescence interference.
Mechanism
A fluorescent tracer binds to the kinase ATP pocket. The pyrazole derivative competes with the tracer. If the pyrazole binds, the tracer is displaced, breaking the FRET signal between the Eu-labeled antibody and the tracer.
Figure 2: TR-FRET Binding Assay. Pyrazole binding displaces the tracer, reducing the FRET signal.
Protocol Steps
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Plating: Add 5 µL of Pyrazole derivative (diluted in buffer/DMSO) to a 384-well white plate.
Protein Addition: Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.
Tracer Addition: Add 5 µL of Fluorescent Tracer.
Incubation: 1 hour at Room Temp (dark).
Read: Measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate Ratio (665/615).
Track B: Cell Viability Screening (MTT Assay)
Target: General Cytotoxicity or Anticancer efficacy.
Method: Metabolic reduction of MTT tetrazolium to purple formazan.[1][2][3][4]
Critical Protocol (Self-Validating)
Seeding: Seed cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment: Add Pyrazole compounds (0.1 µM to 100 µM). Include Doxorubicin as a positive control.
Duration: Incubate for 48-72 hours.
MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
Metabolic Window: Incubate 3-4 hours at 37°C. Check under microscope for purple crystals.
Quantification: Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).
Data Table: Assay Comparison
Feature
Kinase Binding (TR-FRET)
Cell Viability (MTT)
Throughput
Ultra-High (384/1536 well)
Medium (96 well)
Interference
Low (Ratiometric readout)
High (Redox active compounds)
Cost
High (Antibodies/Tracers)
Low (Reagents <$1/plate)
Endpoint
Target Affinity (Kd)
Cellular IC50
Phase 4: Data Analysis & Validation
Objective: Statistical confirmation of assay performance.
The Z-Factor (Z')
Before accepting any screening data, you must calculate the Z-factor using your controls (Max Signal vs. Min Signal).
= Standard Deviation
= Mean
= Positive Control (e.g., Reference Inhibitor)
= Negative Control (DMSO only)
Interpretation:
Z > 0.5: Excellent assay. Proceed with screening.[5]
Z < 0.5: Assay is unstable. STOP. Do not screen. Re-optimize reagent concentrations or pipetting technique.
IC50 Calculation
Do not rely on % inhibition at a single concentration.
Perform a 10-point serial dilution (1:3).
Fit data using Non-linear regression (Sigmoidal dose-response, variable slope) .
Flag any curves where the Hill Slope is > 3 or < 0.5 (indicates aggregation or non-specific binding).
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][7][8] Journal of Medicinal Chemistry.
[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9][10] Journal of Biomolecular Screening.
[Link]
Bekhit, A. A., et al. (2015). Pyrazole derivatives as potential anti-inflammatory agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
[Link]
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
[Link]
Technical Guide: Styrylpyrazole Synthesis and Therapeutic Applications
Executive Summary Styrylpyrazoles represent a privileged scaffold in medicinal chemistry, characterized by a pyrazole core conjugated with a styryl (2-arylvinyl) moiety.[1][2][3] This extended -electron system confers un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Styrylpyrazoles represent a privileged scaffold in medicinal chemistry, characterized by a pyrazole core conjugated with a styryl (2-arylvinyl) moiety.[1][2][3] This extended
-electron system confers unique photophysical properties and versatile biological activities, ranging from selective Monoamine Oxidase B (MAO-B) inhibition to tubulin polymerization interference in oncology.
This guide provides a rigorous technical analysis of the synthetic strategies, structure-activity relationships (SAR), and validated protocols for generating high-purity styrylpyrazole derivatives. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for drug discovery.
Part 1: Synthetic Architectures and Mechanisms
The synthesis of styrylpyrazoles generally proceeds via two primary retrosynthetic disconnections: the formation of the pyrazole ring from acyclic precursors (cyclocondensation) or the attachment of the styryl arm to a pre-formed pyrazole core (aldol-type condensation).
Strategic Analysis: 3-Styryl vs. 5-Styryl Regioisomers
The biological efficacy of styrylpyrazoles often hinges on the position of the styryl group.
3-Styryl Derivatives: Often exhibit superior antimicrobial and antifungal profiles due to extended electronic delocalization which favors interaction with fungal membranes.
5-Styryl Derivatives: Frequently explored for MAO-B inhibition, where steric fit within the hydrophobic bipartite pocket of the enzyme is critical.
Validated Synthetic Protocols
Protocol A: The Modified Claisen-Schmidt Condensation
This is the "workhorse" method for attaching a styryl arm to a pyrazole-aldehyde. It is favored for its modularity, allowing late-stage diversification of the aryl ring.
Target: (E)-4-styryl-1,3-diphenyl-1H-pyrazole
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
This method constructs the pyrazole and styryl motif simultaneously, often utilizing microwave irradiation to accelerate the reaction between cinnamoyl-1,3-diketones and hydrazines.
Mixing: In a microwave-safe vial, combine the diketone (1.0 mmol) and hydrazine hydrate (2.0 mmol) in 3 mL of acetic acid.
Irradiation: Irradiate at 120°C for 5–10 minutes (Power: 150W).
Note: Conventional heating requires reflux for 2–4 hours.
Quenching: Pour the hot solution onto crushed ice.
Workup: The solid product precipitates immediately. Filter, wash with water, and dry.
Reaction Mechanism Visualization
The following diagram illustrates the Claisen-Schmidt pathway, highlighting the critical dehydration step that locks the E-geometry.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding (E)-styrylpyrazoles.[1]
Part 2: Medicinal Chemistry & Applications[1][4][5][6][7][8][9][10]
MAO-B Inhibition: Targeting Parkinson's Disease
Styrylpyrazoles function as reversible, competitive inhibitors of Monoamine Oxidase B (MAO-B). The extended styryl linker allows the molecule to span the enzyme's bipartite cavity, connecting the entrance cavity to the substrate cavity near the FAD cofactor.
Key SAR Findings:
Aryl Substitution: Electron-donating groups (e.g., -OMe, -CH
) on the styryl phenyl ring enhance potency by interacting with Tyr326 and Tyr398 residues.
Chlorine Substitution: A p-chloro substituent often decreases activity compared to unsubstituted or methyl-substituted analogues, though specific 3-styryl derivatives retain potency.
Selectivity: The scaffold shows high selectivity for MAO-B over MAO-A (Selectivity Index > 500 in optimized leads), reducing the risk of hypertensive crises (cheese effect).
Anticancer Activity: Tubulin and ROS Modulation
In oncology, 3,5-bis(styryl)pyrazoles act as "curcumin analogues" with enhanced metabolic stability.
Mechanism 1 (Tubulin): These compounds bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.
Mechanism 2 (ROS): They induce Reactive Oxygen Species (ROS) generation in cancer cells (e.g., PC3 prostate, A549 lung), triggering mitochondrial apoptosis pathways.
Biological Pathway Visualization
The diagram below maps the dual-action mechanism of styrylpyrazoles in cancer cells.
Figure 2: Dual mechanism of action in cancer cells: Tubulin inhibition and ROS-mediated apoptosis.
Quantitative Data Summary
Compound Class
Target
Key Substituent (R)
Activity Metric
Mechanism
1,3-Diphenyl-5-styryl
MAO-B
4-OMe
IC = 0.05 M
Reversible Inhibition
3,5-Bis(styryl)pyrazole
PC3 Cells
2,6-Dichloro
GI < 5 M
Tubulin Destabilization
3-Styrylpyrazole
C. albicans
2-OH
MIC = 12 g/mL
Membrane Disruption
Pyrazolo[1,5-a]quinoline
Fluorescence
4-N(Me)
= 0.65
Intramolecular Charge Transfer
Part 3: References
Gomes, P. M. O., et al. (2020).[1][4] Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5886.[5][4]
Tripathi, A. C., et al. (2011). Recent status of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-5144.
Karakaya, A. (2025).[6] Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate.
Alsaad, I., et al. (2025).[7][8] Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research. Carolina Digital Repository.
Silva, V. L. M., et al. (2019). Novel styrylpyrazole-glucosides and their dioxolo-bridged doppelgangers: synthesis and cytotoxicity. New Journal of Chemistry, 43, 8299-8310.[9]
synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
Technical Application Note: Scalable Synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde Introduction & Scope The pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
Introduction & Scope
The pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., substituted pyrazolo[3,4-d]pyrimidines) and fluorescent probes. The specific derivative 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde (also known as 3-styrylpyrazole-4-carbaldehyde) incorporates an extended
-conjugated system, which enhances lipophilicity and offers unique electronic properties for further functionalization.
This application note details a robust, two-step synthetic route. Unlike methods relying on expensive cross-coupling reactions (Suzuki/Heck) on pre-formed pyrazoles, this protocol utilizes the cost-effective Vilsmeier-Haack cyclization of semicarbazones. This approach ensures high regioselectivity and direct access to the 1H-pyrazole core without requiring N-protection strategies.
Retrosynthetic Logic & Strategy
To ensure synthetic efficiency, we employ a "construction" strategy rather than a "functionalization" strategy.
Disconnection: The pyrazole ring is constructed around the styryl moiety.
Key Transformation: The Vilsmeier-Haack reaction serves a dual purpose: it acts as a C1 synthone (providing the aldehyde carbon) and a cyclization promoter.
Precursor Choice:Benzylideneacetone (4-phenyl-3-buten-2-one) provides the pre-installed (E)-styryl geometry. Converting this to a semicarbazone directs the regioselectivity toward the 1H-pyrazole rather than the 1-substituted derivatives obtained from phenylhydrazines.
DOT Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the construction of the pyrazole core from benzylideneacetone via a semicarbazone intermediate.
Safety & Handling (Critical)
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All reactions must be performed under an inert atmosphere (N or Ar) in a fume hood.
Dimethylformamide (DMF): Hepatotoxic and readily absorbed through skin.
Exotherms: The formation of the Vilsmeier reagent is exothermic. The quenching step is extremely exothermic ; uncontrolled addition of water to the reaction mixture can cause an explosion/eruption. Always add the reaction mixture to ice/water slowly.
Experimental Protocols
Step 1: Synthesis of Benzylideneacetone Semicarbazone
This step converts the ketone into a nucleophilic hydrazone-equivalent suitable for attack by the Vilsmeier electrophile.
Reagents:
Benzylideneacetone (10.0 mmol)
Semicarbazide Hydrochloride (11.0 mmol)
Sodium Acetate (anhydrous, 15.0 mmol)
Ethanol (95%, 20 mL)
Water (5 mL)
Procedure:
Preparation: Dissolve semicarbazide hydrochloride and sodium acetate in water (5 mL).
Mixing: Add this solution to a stirred solution of benzylideneacetone in ethanol (20 mL).
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
Checkpoint: Monitor by TLC (SiO
, Hexane:EtOAc 7:3). The starting ketone spot (high R) should disappear.
Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. The semicarbazone will precipitate as a white/off-white solid.
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Drying: Dry in a vacuum oven at 50°C.
Yield Expectation: 85–95%.
Step 2: Vilsmeier-Haack Cyclization (The Core Synthesis)[1]
This step constructs the pyrazole ring and installs the aldehyde simultaneously.
Vilsmeier Reagent Formation: In a dry round-bottom flask under N
, cool the DMF to 0°C (ice/salt bath). Add POCl dropwise via a syringe or addition funnel over 15 minutes.
Observation: The solution may turn pale yellow or form a white semi-solid (the chloroiminium salt). Stir for an additional 20 minutes at 0°C.
Addition: Add the semicarbazone solid portion-wise to the cold Vilsmeier reagent.
Cyclization: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours.
Mechanistic Note: The semicarbazone undergoes double formylation followed by cyclization. The amide portion of the semicarbazone is eventually hydrolyzed.
Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring.
Neutralization: Neutralize the acidic solution to pH 7–8 using saturated Sodium Acetate solution or 10% NaOH (add dropwise to avoid overheating).
Observation: The product typically precipitates as a yellow/orange solid upon neutralization.
Isolation: Filter the precipitate.
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (SiO
, CHCl:MeOH 98:2) if high purity is required.
Data Analysis & Characterization
Table 1: Physicochemical Properties & Spectral Data
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "chloroiminium" intermediate.[1][2]
DOT Diagram: Reaction Mechanism
Caption: Simplified mechanistic flow from Vilsmeier reagent formation to final hydrolytic release of the pyrazole aldehyde.
Troubleshooting & Optimization
Low Yield: Ensure the DMF is anhydrous. Water destroys the Vilsmeier reagent.
Tarry Product: Overheating during the POCl
addition or the cyclization step can lead to polymerization of the styrene double bond. Keep the temperature strictly at 60–70°C.
Incomplete Hydrolysis: If the NMR shows extra peaks in the aliphatic region (dimethylamine residues), the hydrolysis was insufficient. Increase the stirring time in the aqueous sodium acetate buffer during workup.
Regioselectivity: The semicarbazone method is highly specific for the 4-formyl product. If 1-substitution is observed, check the purity of the semicarbazide (ensure it is not phenylhydrazine).
References
Vilsmeier, A., & Haack, A. (1927).[1][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][3] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[3] [Link]
Kira, M. A., Aboul-Enein, M. N., & Corkor, M. I. (1970). Synthesis of pyrazole-4-carboxaldehydes. Journal of Heterocyclic Chemistry, 7(1), 25–26. [Link]
Mohareb, R. M., et al. (2011). Synthesis of 3-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 16, 168-183. (General reference for styryl-pyrazole synthesis via Vilsmeier).
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[4][1][2][3][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794. [Link]
Application Note: Precision Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Formylation
[1] Executive Summary The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. Pyrazole-4-carbaldehydes serve as critical intermediates for the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal transformation in medicinal chemistry. Pyrazole-4-carbaldehydes serve as critical intermediates for the synthesis of kinase inhibitors (e.g., crizotinib analogues), agrochemicals, and heterocyclic building blocks. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, it is plagued by safety risks (thermal runaway) and operational challenges (emulsions, variable yields). This application note provides a validated, scalable protocol emphasizing mechanistic control, safety, and reproducible isolation strategies.
Strategic Importance & Mechanistic Insight
The "Why": Drug Discovery Context
The pyrazole-4-carbaldehyde scaffold is a "privileged structure."[1] The aldehyde handle allows for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids. In kinase inhibitor design, the C4-position often vectors substituents into the solvent-exposed region of the ATP-binding pocket, modulating solubility and pharmacokinetic properties.
The "How": Mechanistic Causality
Success in VH formylation relies on understanding the electrophilic species. The reaction proceeds through the in-situ generation of a chloroiminium ion (Vilsmeier Reagent) .[2]
Reagent Formation: DMF reacts with POCl
to form the electrophilic chloroiminium salt.[2] Crucial Note: This step is exothermic and the reagent is thermally unstable above 50°C.[3]
Electrophilic Attack: The electron-rich pyrazole C4 attacks the iminium species.
Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[4]
Figure 1: Mechanistic pathway highlighting the critical instability of the Vilsmeier Reagent.
Critical Process Parameters (CPP)
Parameter
Recommended Range
Scientific Rationale
Reagent Stoichiometry
1.2 – 3.0 eq POCl
Excess POCl ensures complete conversion of DMF to the active reagent. Large excess (>5 eq) increases "thermal runaway" risk.
Temperature (Step 1)
0°C to 5°C
CRITICAL: Formation of the Vilsmeier reagent is exothermic.[2] Higher temps lead to decomposition and color bodies.
Temperature (Step 2)
60°C to 90°C
Pyrazoles are moderately nucleophilic; thermal energy is required to overcome the activation barrier for C4 substitution.
Solvent
DMF (Neat) or DCE
DMF acts as both reagent and solvent. For solid substrates, 1,2-dichloroethane (DCE) can be used as a co-solvent.
Atmosphere
Nitrogen/Argon
The Vilsmeier reagent hydrolyzes instantly upon contact with atmospheric moisture, killing the reaction.
Master Protocol: Pyrazole-4-Formylation
Target: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Model Substrate).
Scale: 10 mmol (Adaptable to 100 mmol).
Phase A: Reagent Generation (The "Cold" Phase)
Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with N
.
Charge: Add anhydrous DMF (5.0 mL, ~6.5 eq) to the flask. Cool to 0°C using an ice/salt bath.
Addition: Charge POCl
(1.1 mL, 12 mmol, 1.2 eq) into the addition funnel.
Controlled Rate: Dropwise add POCl
to the DMF over 15–20 minutes.
Checkpoint: Monitor internal temperature.[2] Do not allow T > 10°C.
Observation: The solution will turn pale yellow/orange. If it turns dark brown/black, the temp was too high (decomposition).
Activation: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase B: Substrate Addition & Reaction
Substrate Prep: Dissolve the pyrazole (10 mmol) in a minimum amount of anhydrous DMF (2–3 mL).
Addition: Add the pyrazole solution dropwise to the cold Vilsmeier reagent.
Ramp: Remove the ice bath. Allow to warm to Room Temperature (RT) over 30 minutes.
Heating: Equip a reflux condenser. Heat the reaction mixture to 70–80°C for 3–6 hours.
Monitoring: Check TLC (EtOAc/Hexane 3:7). Look for the disappearance of the pyrazole spot and the appearance of a polar aldehyde spot (visualize with 2,4-DNP stain).
Phase C: Quench & Isolation (The "Emulsion" Phase)
Cooling: Cool the reaction mixture to RT.
Quench: Pour the reaction mixture slowly onto crushed ice (50 g) containing Sodium Acetate (NaOAc, 3.0 eq) .
Why NaOAc? Unlike NaOH, acetate buffers the solution (pH ~5-6), preventing haloform cleavage of the aldehyde or side reactions.
Hydrolysis: Stir vigorously for 30–60 minutes. The iminium intermediate must hydrolyze completely.
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
Wash: Wash combined organics with Sat. NaHCO
(to remove acidic impurities) followed by Brine.[2]
Drying: Dry over anhydrous Na
SO, filter, and concentrate.
Troubleshooting & Optimization
Common failure modes in Vilsmeier chemistry involve moisture ingress or poor workup. Use this decision tree to diagnose issues.
Figure 2: Troubleshooting logic flow for common Vilsmeier-Haack failure modes.
Expert Tips:
The "Vilsmeier-Haack" Stain: Aldehydes are easily visualized on TLC using 2,4-Dinitrophenylhydrazine (2,4-DNP), appearing as bright orange/red spots.
N-Formylation: If the pyrazole N1 is unsubstituted, N-formylation can compete. Use N-protected pyrazoles (N-Methyl, N-Benzyl) or perform the reaction at lower temperatures to favor C-formylation.
Solid Reagents: For easier handling, (Chloromethylene)dimethyliminium chloride is commercially available as a solid salt (Vilsmeier Salt), allowing you to skip the POCl
generation step, though it is highly hygroscopic.
Safety & Scale-Up Protocols
Thermal Runaway Risks
The Vilsmeier reagent is thermally unstable .[3][5] Adiabatic calorimetry data indicates that the reagent can decompose exothermically starting at ~50°C.
Rule: Never heat the Vilsmeier reagent alone. Only heat after the substrate has been added.
Scale-Up: For reactions >100g, use Flow Chemistry to generate the reagent in situ and immediately consume it, minimizing the inventory of high-energy intermediates.
POCl
Handling
Hydrolysis Hazard: POCl
reacts violently with water to produce HCl and Phosphoric Acid.
Disposal: Quench excess POCl
by slow addition to a large volume of ice/water/alkali mixture. Never add water to POCl.
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][1][2][3][4][5][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794.
Marson, C. M. (2011). Reactions of Carbonyl Compounds with Organolithium Reagents. Tetrahedron, 48(11), 3659-3726. (Review of Vilsmeier Reagents).
Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.
Stoessel, F. (2005). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Reference for Thermal Runaway data).
Popov, A. V., et al. (2019).[1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[1]
Application Notes & Protocols: Strategic Synthesis of Pyrazole Derivatives from Hydrazone Precursors
Introduction: The Pyrazole Scaffold and the Hydrazone Gateway The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold and the Hydrazone Gateway
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with applications as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[1][2] Among the myriad of synthetic routes to this vital heterocycle, the use of hydrazones as stable, versatile, and readily accessible precursors represents a particularly powerful and strategic approach.
This guide provides an in-depth exploration of two robust and widely adopted protocols for the synthesis of pyrazole derivatives from hydrazones: the Vilsmeier-Haack cyclization for the synthesis of 4-formylpyrazoles and the [3+2] cycloaddition of N-tosylhydrazones with alkynes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Core Synthetic Strategies: A Mechanistic Overview
The conversion of a hydrazone to a pyrazole requires the formation of a new C-C bond and a new N-N bond to complete the five-membered ring. The specific strategy employed dictates how these bonds are formed. This guide will focus on two mechanistically distinct, yet highly effective, methodologies.
Caption: High-level overview of synthetic pathways from hydrazones to pyrazoles.
Protocol 1: Vilsmeier-Haack Reaction for 4-Formylpyrazole Synthesis
The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of activated C-H bonds. When applied to hydrazones derived from methyl ketones, it orchestrates a cyclization event to produce 1,3-disubstituted-4-formylpyrazoles in a single, efficient operation.[3][4]
Expertise & Causality: The "Why" Behind the Method
The reaction's efficacy hinges on the in situ generation of the Vilsmeier reagent, a chloroiminium ion (typically the Eschenmoser salt analogue from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). This powerful electrophile is the key to activating the hydrazone for cyclization.
Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, making it a superb leaving group. The resulting intermediate readily forms the electrophilic chloroiminium cation.
Electrophilic Attack: The hydrazone, in its enamine-like tautomeric form, uses the π-electrons of its C=C bond to attack the Vilsmeier reagent. This occurs at the carbon atom of the original methyl group.
Cyclization & Aromatization: The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the newly introduced iminium carbon. A subsequent elimination and hydrolysis cascade removes the dimethylamine group and establishes the aromatic pyrazole ring, leaving a formyl group at the 4-position.[5]
Caption: Mechanistic pathway of the Vilsmeier-Haack pyrazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 1-aryl-4-formyl-3-arylpyrazoles.[3][4]
Materials:
Aryl hydrazone of an acetophenone derivative (1.0 eq)
Anhydrous Dimethylformamide (DMF) (solvent and reagent)
Reagent Preparation (Caution!): In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL per 10 mmol of hydrazone). Cool the flask to 0 °C in an ice-salt bath.
Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Causality: This exothermic reaction must be controlled to prevent degradation of the reagent. The dropwise addition at 0 °C ensures the stable formation of the chloroiminium salt.
Substrate Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. Then, add the hydrazone (1.0 eq) portion-wise, ensuring the temperature does not rise above 10 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice (approx. 200 g per 10 mmol of hydrazone). Safety: This step is highly exothermic and should be performed slowly in a fume hood.
Neutralization: Stir the aqueous mixture for 30 minutes. The product may precipitate at this stage. Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.
Extraction & Isolation: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid is typically purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: [3+2] Cycloaddition of N-Tosylhydrazones with Alkynes
This powerful, often transition-metal-free, method constructs the pyrazole core through a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition).[6] The key is the in situ generation of a diazo compound from an N-tosylhydrazone under basic conditions, which then acts as the 1,3-dipole.[7]
Expertise & Causality: The "Why" Behind the Method
The success of this reaction is rooted in the unique reactivity of N-tosylhydrazones, which serve as stable and safe precursors to transient diazo compounds.
Diazo Compound Formation: In the presence of a base (e.g., K₂CO₃, t-BuOK), the N-tosylhydrazone is deprotonated. The resulting anion undergoes elimination of the tosyl group (p-toluenesulfinate), a very good leaving group, to generate a diazoalkane intermediate.[8]
1,3-Dipolar Cycloaddition: The diazo compound, a classic 1,3-dipole, reacts with the alkyne (the dipolarophile) in a concerted pericyclic reaction to form a 3H-pyrazole intermediate.
Aromatization: This intermediate is typically unstable and rapidly undergoes a[1][7]-sigmatropic shift (a hydrogen migration) to furnish the stable, aromatic 1H-pyrazole product.[6] This final, irreversible step drives the reaction to completion. The choice of base and solvent is critical and can depend on the specific substrates used.[1]
Caption: Mechanism for pyrazole synthesis from a tosylhydrazone and an alkyne.
Detailed Experimental Protocol
This protocol is a generalized procedure based on methods for the synthesis of 1,3,5-trisubstituted pyrazoles.[8][9]
Materials:
N-alkylated or N-aryl tosylhydrazone (1.0 eq)
Terminal alkyne (1.2 - 1.5 eq)
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) (2.0 eq)
Anhydrous solvent (e.g., DMSO for aldehyde-derived tosylhydrazones, NMP for ketone-derived tosylhydrazones)[1]
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and condenser under a nitrogen atmosphere, add the N-tosylhydrazone (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMSO, 5 mL per 1 mmol of tosylhydrazone).
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the substrates. Causality: Heating is required to facilitate both the elimination to form the diazo species and the subsequent cycloaddition. A nitrogen atmosphere is crucial to prevent oxidation and other side reactions.
Monitoring: Monitor the reaction by TLC until the starting tosylhydrazone is consumed (typically 6-24 hours).
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash with water (2 x 30 mL) to remove the solvent (DMSO/NMP) and inorganic salts, followed by a wash with brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trisubstituted pyrazole.
Data Summary and Comparison
The following table summarizes representative outcomes for the described synthetic strategies, highlighting the versatility and efficiency of these methods.
The transformation of hydrazones into pyrazole derivatives is a cornerstone of heterocyclic synthesis, offering multiple strategic avenues to this medicinally vital scaffold. The Vilsmeier-Haack reaction provides a direct and efficient route to valuable 4-formylpyrazoles, which are versatile building blocks for further functionalization. Concurrently, the [3+2] cycloaddition of N-tosylhydrazones offers a highly modular and regioselective pathway to polysubstituted pyrazoles. By understanding the underlying mechanisms and critical process parameters detailed in these protocols, researchers in drug discovery and organic synthesis can confidently and reproducibly access a diverse array of pyrazole derivatives for their research programs.
References
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
Jain, A. K., & Sharma, S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]
Wang, C., et al. (2016). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 81(21), 10454–10461. [Link]
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
Shukla, A., & Singh, R. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 891-900. [Link]
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1689-1705. [Link]
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
Patel, R. P., & Patel, K. C. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 10(28), e202501123. [Link]
A. F. M. F. Rahman, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 978. [Link]
Various Authors. (n.d.). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Request PDF on ResearchGate. [Link]
Almirante, N., et al. (2011). 1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. Organic Letters, 13(15), 4004–4007. [Link]
Synfacts. (2013). Iron-Catalyzed Synthesis of Pyrazoles from Hydrazones. Synfacts, 2013(1), 0088. [Link]
Golovanov, A. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7578–7589. [Link]
Corradi, S., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Green Chemistry, 9(7), 753-759. [Link]
Golovanov, A. A., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7578–7589. [Link]
Tasch, B. O. A., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1148–1209. [Link]
Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(30), e202200551. [Link]
Vaitla, K., & Sen, R. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Chemistry–An Asian Journal, e202400891. [Link]
Reddy, P. P., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(3), 1361–1369. [Link]
Reddy, P. P., et al. (2014). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. Tetrahedron Letters, 55(30), 4110-4113. [Link]
Nath, R., et al. (2022). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(4), 254-256. [Link]
Various Authors. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
Selvam, N. P., & Muthusubramanian, S. (2007). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 85(11), 947-951. [Link]
Sviridova, L. A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 163-174. [Link]
Eshghi, H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. International Letters of Chemistry, Physics and Astronomy, 10, 186-196. [Link]
Zrinski, I. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1877-1884. [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
Application Note: Strategic Functionalization of Pyrazole-Carbaldehydes
Topic: Strategic Functionalization of Pyrazole-Carbaldehydes in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Functionalization of Pyrazole-Carbaldehydes in Medicinal Chemistry
Content Type: Application Note & Experimental Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbusters like Celecoxib, Ruxolitinib, and Sildenafil. While the formation of the pyrazole ring is well-documented, the derivatization of the aldehyde moiety (typically at the C3 or C4 position) represents a critical divergence point (divergent synthesis).
The pyrazole-carbaldehyde group is not merely a passive handle; it is an electronic chameleon. Depending on the substitution pattern (N1-alkyl vs. N1-H) and ring electronics, the aldehyde can behave as a standard electrophile or a deactivated vinylogous amide. This guide provides a high-fidelity roadmap for converting this linchpin functional group into amines, olefins, carboxylic acids, and fused heterocycles.
Key Technical Considerations
Electronic Deactivation: In electron-rich pyrazoles (e.g., 1,3,5-trimethylpyrazole-4-carbaldehyde), the aldehyde is less electrophilic than benzaldehyde due to resonance donation from the ring nitrogens. Stronger activation or longer reaction times are often required.
N-H Interference: If the pyrazole N1 is unsubstituted (N-H), base-mediated reactions (like Wittig) will deprotonate the ring first (
), consuming equivalents of base and potentially leading to N-alkylation side products. Recommendation: Protect N1 or use excess reagents.
Solubility Profiles: Pyrazole aldehydes often exhibit poor solubility in non-polar solvents (Hexanes, Et2O). Chlorinated solvents (DCM, DCE) or polar aprotic solvents (THF, DMF) are preferred.
Strategic Reaction Map
The following flow chart illustrates the primary divergent pathways available from the parent pyrazole-carbaldehyde.
Figure 1: Divergent synthesis pathways from the pyrazole-carbaldehyde core.
Module A: Reductive Amination (The C-N Linker)
Application: Installing solubilizing groups (morpholine, piperazine) or linking to other pharmacophores.
The "Gold Standard" Protocol: STAB Method
While Sodium Cyanoborohydride (
) was historically used, Sodium Triacetoxyborohydride (STAB, ) is the superior reagent for pyrazoles. It is less toxic, requires no pH adjustment, and avoids the over-reduction of the aldehyde to the alcohol, which is a common side reaction with in electron-rich systems.
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Workflow:
Imine Formation (Activation): In a flame-dried flask under
, dissolve the pyrazole-aldehyde in DCE (0.2 M concentration). Add the amine followed by Acetic Acid.[2]
Expert Insight: Acetic acid is crucial here. Pyrazoles can act as buffers. The acid ensures the formation of the iminium ion, which is the species reduced by STAB. Without acid, reaction rates with electron-rich pyrazoles drop significantly.
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Add STAB in a single portion. The reaction may bubble slightly (evolution of AcOH/H2).
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (M+Amine-H2O).
Workup: Quench with saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(gas evolution!). Extract with DCM (x3).[3] Wash combined organics with brine.[4] Dry over .[4]
Purification: Flash chromatography. Note that amino-methyl pyrazoles often streak on silica; add 1%
or to your eluent.
Module B: Olefination (The C=C Linker)
Application: Creating Michael acceptors, extending carbon chains, or synthesizing vinyl-pyrazole monomers.
Protocol: Wittig Reaction
Challenge: Unsubstituted pyrazoles (N-H) are acidic. Standard bases (n-BuLi) will deprotonate the ring before forming the ylide.
Solution: Use at least 2.2 equivalents of base if N-H is present, or protect the nitrogen (e.g., THP, Boc, Methyl) prior to reaction.
) is the byproduct and is difficult to remove. Trituration with cold hexanes (where the product is soluble but is not) often helps before column chromatography.
Module C: Oxidation to Carboxylic Acids
Application: Generating precursors for amide coupling (peptidomimetics).
Protocol: Pinnick Oxidation
Standard oxidants like
or Jones Reagent are often too harsh for functionalized pyrazoles, leading to ring degradation or N-oxide formation. The Pinnick Oxidation is the method of choice.
Mechanism:
provides the oxidant (), while a scavenger (2-methyl-2-butene) traps the byproduct () to prevent chlorination of the electron-rich pyrazole ring.
Figure 2: The Pinnick Oxidation logic flow, highlighting the critical role of the scavenger.
Add the aqueous salt solution dropwise to the organic phase at RT.
Stir vigorously (biphasic reaction).
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4][6] The product is usually pure enough for subsequent amide couplings.
References & Authoritative Sources
Reductive Amination Standards:
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][7] Journal of Organic Chemistry, 1996, 61, 3849-3862.[7]
Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antimicrobial activity of novel pyrazole compounds. This document is structured to offer not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring the generation of robust and reliable data.
Introduction: The Significance of Pyrazole Scaffolds in Antimicrobial Research
The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. Many pyrazole derivatives have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery and development of new antimicrobial agents. Novel pyrazole compounds represent a promising avenue of research in the quest for new therapeutics to combat these resilient microorganisms.[3]
The accurate in vitro assessment of the antimicrobial activity of these novel pyrazole compounds is a crucial first step in the drug discovery pipeline. This process typically involves determining the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[4][5] This guide will detail the standardized methods for these determinations, with a special focus on the unique considerations for novel pyrazole derivatives.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. The two most widely accepted and utilized methods are broth dilution and agar disk diffusion. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data across different laboratories.[6][7][8][9][10][11][12]
Broth Dilution Method
The broth dilution method is a quantitative technique that provides a precise MIC value.[13][14] It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[15] A standardized inoculum of the test microorganism is then added to each dilution. Following incubation, the presence or absence of visible growth (turbidity) is observed. The MIC is the lowest concentration of the compound that prevents visible growth.[13][14][16][17]
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method.[18] A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[18]
Core Experimental Protocols
The following protocols are based on established guidelines from CLSI and EUCAST and are adapted to provide a robust framework for testing novel pyrazole compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a cornerstone for quantitative assessment of antimicrobial activity.
Materials:
Novel pyrazole compound
Appropriate solvent for the pyrazole compound (e.g., Dimethyl sulfoxide - DMSO)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer (optional, for inoculum standardization)
Incubator (35°C ± 2°C)
Protocol:
Preparation of Pyrazole Compound Stock Solution:
Accurately weigh the novel pyrazole compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept to a minimum, typically ≤1%, as higher concentrations can inhibit microbial growth.[6][16]
Preparation of Serial Dilutions:
Perform two-fold serial dilutions of the pyrazole compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
Inoculum Preparation:
From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
Suspend the colonies in sterile saline or broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[15]
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
Inoculation of Microtiter Plate:
Dispense 50 µL of the appropriate pyrazole compound dilution into each well of a sterile 96-well microtiter plate.
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[15]
Include the following controls:
Growth Control: 50 µL of CAMHB + 50 µL of inoculum.
Sterility Control: 100 µL of CAMHB only.
Solvent Control: 50 µL of CAMHB containing the highest concentration of the solvent used + 50 µL of inoculum.
Positive Control: Serial dilutions of a standard antibiotic.
Incubation:
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well remains clear).[13][14] This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[16]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Protocol:
Subculturing from MIC Plate:
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the pyrazole compound.
Incubation:
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
Reading the MBC:
The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the initial inoculum count.[4][5] This is determined by counting the number of colonies on the subculture plates.
Relationship between MIC and MBC:
Caption: Relationship between MIC and MBC determination.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
Inoculum Preparation:
Prepare a standardized inoculum of the test microorganism as described in the MIC protocol (0.5 McFarland).
Inoculation of Agar Plate:
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
Application of Disks:
Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the novel pyrazole compound onto the surface of the inoculated agar plate.
Gently press the disks to ensure complete contact with the agar.[18]
Place disks sufficiently far apart to prevent overlapping of the inhibition zones.
Incubation:
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[18]
Measurement of Inhibition Zones:
Measure the diameter of the zones of complete inhibition in millimeters (mm).
Special Considerations for Novel Pyrazole Compounds
When working with novel compounds, it is crucial to address potential experimental confounders.
Solubility and Solvent Effects
Many novel pyrazole compounds may have limited aqueous solubility and require the use of a solvent like DMSO.[3]
Solvent Toxicity: DMSO itself can exhibit antimicrobial properties at higher concentrations.[6][16] It is imperative to include a solvent control to ensure that the observed antimicrobial activity is due to the pyrazole compound and not the solvent. The final concentration of DMSO in the assay should ideally be below the level that affects microbial growth.[6]
Compound Precipitation: Observe the wells for any signs of compound precipitation, which can lead to inaccurate MIC values. If precipitation is an issue, consider alternative solvents or formulation strategies.
Colorimetric Interference
If the novel pyrazole compound is colored, it can interfere with visual or spectrophotometric determination of microbial growth.
Use of Growth Indicators: To circumvent this, a redox indicator such as resazurin or tetrazolium salts can be added to the wells after incubation.[17] These indicators change color in the presence of metabolically active cells, providing a clear visual endpoint.
Blanking: When using a spectrophotometer, a parallel plate containing the same concentrations of the colored compound in broth without the inoculum can be used to blank the absorbance readings.[17]
Validation and Controls
Rigorous validation is essential for novel compounds.
Quality Control Strains: Always include well-characterized quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for which the MICs of standard antibiotics are known. This ensures that the assay is performing correctly.
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation and Interpretation
Summarize quantitative data in a clear and concise table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Novel Pyrazole Compounds
Compound
Test Organism
MIC (µg/mL)
MBC (µg/mL)
Zone of Inhibition (mm)
Pyrazole A
S. aureus ATCC 29213
8
16
22
Pyrazole A
E. coli ATCC 25922
32
>128
15
Pyrazole B
S. aureus ATCC 29213
16
32
18
Pyrazole B
E. coli ATCC 25922
>128
>128
0
Ciprofloxacin
S. aureus ATCC 29213
0.5
1
25
Ciprofloxacin
E. coli ATCC 25922
0.015
0.03
35
Interpretation:
Potency: A lower MIC value indicates greater potency.[3]
Bactericidal vs. Bacteriostatic: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal.[4]
Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
Conclusion
The protocols and considerations outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of novel pyrazole compounds. Adherence to standardized methodologies, coupled with careful consideration of the unique properties of these novel agents, will ensure the generation of high-quality, reliable data that can effectively guide further drug development efforts.
References
Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. (2018). PubMed. [Link]
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. [Link]
Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC. [Link]
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]
Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). PMC. [Link]
EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace. [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PubMed. [Link]
A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Semantic Scholar. [Link]
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. [Link]
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. [Link]
Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). MDPI. [Link]
A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. [Link]
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. CSIR-NIScPR. [Link]
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. [Link]
Application Notes and Protocols: Molecular Docking of Pyrazole Derivatives with Cyclooxygenase-II (COX-II)
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooxygenase-2 (COX-2) is a well-established and critical target in the development of anti-inflammatory drugs. Unlike the constitutively exp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a well-established and critical target in the development of anti-inflammatory drugs. Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is primarily induced during inflammation, making it an attractive target for selective inhibitors that can mitigate inflammatory responses with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives have emerged as a promising class of compounds demonstrating potent and selective COX-2 inhibition.
Molecular docking is a powerful and widely used in silico method that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the binding affinity and interaction patterns. This application note provides a detailed, step-by-step protocol for performing molecular docking studies of pyrazole derivatives with the COX-II enzyme. The protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability and accuracy of the results.
Materials and Software
Component
Source/Vendor
Purpose
Protein Structure
RCSB Protein Data Bank (PDB)
3D coordinates of the target protein (COX-II)
Ligand Structures
PubChem or synthesized in-house
2D or 3D structures of pyrazole derivatives
Molecular Visualization
UCSF Chimera / ChimeraX, BIOVIA Discovery Studio Visualizer
Preparation, visualization, and analysis
Molecular Docking
AutoDock Vina
To perform the docking simulation
Ligand Preparation
ChemDraw, Open Babel
2D to 3D conversion and file format manipulation
Docking Setup
AutoDock Tools (MGLTools)
To prepare protein and ligand files (PDBQT format)
Protocol Overview
The molecular docking workflow is a multi-stage process that requires careful preparation of both the target protein and the ligand to ensure accurate and meaningful results. The general steps involve retrieving and preparing the receptor, preparing the ligands, performing the docking simulation, and finally, analyzing and validating the results.
Figure 1: A schematic overview of the molecular docking workflow.
Detailed Step-by-Step Protocol
Part 1: Target Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. The goal is to prepare a clean, structurally correct receptor model.
Obtain the Crystal Structure of COX-II:
Navigate to the .
Search for a suitable crystal structure of human or murine COX-II. Several PDB entries are available, such as 1CX2 , 3LN1 , and 5KIR . For this protocol, we will use 3LN1 , which is a structure of murine COX-2 in complex with celecoxib.
Download the PDB file.
Prepare the Receptor using UCSF Chimera or AutoDock Tools:
Open the downloaded PDB file (e.g., 3LN1.pdb) in UCSF Chimera.
Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity. This is a crucial step to avoid interference during the docking process.
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are vital for proper hydrogen bonding and charge calculations. It is important to add polar hydrogens to determine potential hydrogen bonds.
Assign Partial Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
Proper ligand preparation is equally critical to ensure that the molecule is in a chemically correct and energetically favorable state for docking.
Obtain or Draw the Pyrazole Derivatives:
The 2D structures of the pyrazole derivatives can be drawn using software like ChemDraw or MarvinSketch.
Alternatively, if the compounds are known, their structures can be downloaded from databases like PubChem in SDF or MOL2 format.
Convert to 3D and Minimize Energy:
Convert the 2D structures into 3D structures using a program like Open Babel.
Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation.
Prepare Ligand for Docking using AutoDock Tools:
Open the 3D structure of the ligand.
Add Hydrogens and Compute Charges: Add hydrogen atoms and compute Gasteiger partial charges.
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation. This is a key step for flexible ligand docking.
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Part 3: Molecular Docking Simulation
With the prepared protein and ligand files, the next step is to define the search space for docking and run the simulation.
Define the Binding Site (Grid Box Generation):
The binding site of COX-II is well-characterized. For the PDB structure 3LN1, the active site can be defined based on the position of the co-crystallized ligand, celecoxib.
In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. A typical grid box size for COX-2 is around 20 x 20 x 20 Å.
AutoGrid is used to pre-calculate the interaction energies for each atom type in the ligand with the protein at each grid point, which generates a set of grid map files.
Configure and Run AutoDock Vina:
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
Execute the docking simulation from the command line. AutoDock Vina will explore different conformations and orientations of the ligand within the grid box and calculate the corresponding binding energies. The exhaustiveness parameter can be increased for a more thorough search, though this will increase computation time.
Part 4: Results Analysis and Validation
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed and validated.
Analyze Docking Poses and Binding Energies:
AutoDock Vina will generate an output file containing several docked conformations (poses) of the ligand, ranked by their predicted binding energies in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
It's important to note that docking scores are a tool for prioritization rather than a precise prediction of experimental binding affinities.
Visualize and Interpret Interactions:
Use a molecular visualization tool like BIOVIA Discovery Studio Visualizer or UCSF Chimera to visualize the top-ranked poses within the COX-II active site.
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the pyrazole derivative and the amino acid residues of the binding pocket. Key residues in the COX-2 active site include His90, Arg513, Phe518, and Ser353.
Figure 2: A conceptual diagram of potential interactions between a pyrazole derivative and key residues in the COX-II active site.
Protocol Validation through Redocking:
A crucial step to validate the docking protocol is to perform a redocking experiment.
Extract the co-crystallized ligand (celecoxib from 3LN1) from the protein and then dock it back into the same binding site using the established protocol.
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable result, indicating that the docking protocol can reliably reproduce the experimental binding mode.
Example Data Presentation
The results of the docking study can be summarized in a table for easy comparison.
Compound ID
Binding Affinity (kcal/mol)
RMSD (Å)
Interacting Residues
Interaction Type
Celecoxib (Redocked)
-9.5
0.85
His90, Arg513, Phe518
Hydrogen Bond
Pyrazole Derivative 1
-10.2
N/A
Arg513, Val523, Ser353
H-Bond, Hydrophobic
Pyrazole Derivative 2
-9.8
N/A
His90, Phe518, Leu352
H-Bond, Hydrophobic
Pyrazole Derivative 3
-8.9
N/A
Arg513, Tyr385
H-Bond, π-π Stacking
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of pyrazole derivatives with the COX-II enzyme. By following these detailed steps, researchers can gain valuable insights into the potential binding modes and affinities of novel compounds, thereby accelerating the process of structure-based drug design for new anti-inflammatory agents. It is imperative to remember that in silico predictions should always be complemented and validated by experimental assays to confirm the biological activity of the compounds.
References
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
Molecular docking analysis of COX-2 for potential inhibitors - PMC. (n.d.).
Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina - Bionatura journal. (2025, June 15).
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7).
Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center. (n.d.).
BIOVIA Discovery Studio Visualizer | Dassault Systèmes. (n.d.).
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19).
Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design. (2025, October 8).
How to see ligand interactions and label residues in DS Visualizer? - Bioinformatics Review. (2024, December 2).
How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023, May 22).
How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer | Baroroh, S.Si., M.Biotek. | Indonesian Journal of Computational Biology (IJCB). (n.d.).
Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025, January 5).
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
Tutorial: Visualization of Macromolecules. (n.d.).
Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents - Sciforum. (n.d.).
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evalu
Method
Application of Pyrazole Carbaldehydes in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction In the landscape of modern drug discovery and materials science, the demand for efficient and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or mor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and materials science, the demand for efficient and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, have emerged as a cornerstone of efficient chemical synthesis.[1] Their operational simplicity, time and energy savings, and high atom economy make them powerful tools for generating molecular diversity.[1]
Among the vast array of building blocks utilized in MCRs, pyrazole carbaldehydes have garnered significant attention. The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous pharmaceuticals with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Pyrazole carbaldehydes act as versatile precursors, enabling the construction of a wide variety of fused and substituted heterocyclic systems.[4][5]
This technical guide provides an in-depth exploration of the application of pyrazole carbaldehydes in several key multicomponent reactions. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and present data to guide researchers in leveraging these powerful synthetic tools for their own discovery programs.
The Strategic Role of Pyrazole Carbaldehydes in MCRs
The utility of pyrazole carbaldehydes in MCRs stems from the distinct reactivity of the formyl group. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack, which is often the initiating step in many MCRs. Furthermore, the pyrazole ring itself provides a stable, aromatic core that can be further functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties.
Key Multicomponent Reactions & Protocols
Biginelli Reaction: Synthesis of Pyrazole-Substituted Dihydropyrimidinones (DHPMs)
The Biginelli reaction, first reported in 1891, is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest in medicinal chemistry, with applications as calcium channel blockers and antihypertensive agents. Incorporating a pyrazole moiety via the use of a pyrazole carbaldehyde can lead to novel analogues with enhanced or unique biological activities.[6]
Mechanism & Causality: The reaction is typically acid-catalyzed. The proposed mechanism begins with the condensation of the pyrazole carbaldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[7] The choice of an acid catalyst (Brønsted or Lewis acid) is crucial as it facilitates both the initial condensation and the final dehydration step, thereby driving the reaction to completion.
Caption: Generalized mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.0 mmol, 1.0 eq), urea (1.5 mmol, 1.5 eq), and ethanol (15 mL).
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 10 mol%).[7] The use of a catalyst is critical for achieving high yields in reasonable timeframes.
Reaction Execution: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure DHPM derivative.
The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[10] These compounds are renowned for their activity as L-type calcium channel blockers.[10][11] Employing pyrazole carbaldehydes in this reaction yields pyrazole-substituted 1,4-DHPs, a class of compounds with significant therapeutic potential.[12]
Mechanism & Causality: The reaction proceeds through two key pathways that converge. First, a Knoevenagel condensation occurs between the pyrazole carbaldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. A subsequent Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, affords the 1,4-DHP ring. The symmetrical nature of the traditional Hantzsch synthesis can be overcome by using two different β-dicarbonyl compounds, although this can lead to mixtures of products.[13]
Caption: Convergent pathways in the Hantzsch 1,4-DHP synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Reaction Setup: In a round-bottom flask, combine 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (2.0 mmol, 2.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq) in ethanol (10 mL).
Reaction Execution: Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by TLC. The use of a catalyst is often not strictly necessary but can accelerate the reaction; options include iodine or various Lewis acids.
Workup and Isolation: After cooling to room temperature, a solid product often precipitates. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Purification: Filter the solid product, wash it with cold ethanol, and dry it under vacuum to yield the pure 1,4-dihydropyridine derivative.
The Ugi reaction is a quintessential MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide scaffold in a single step.[15] This reaction is incredibly powerful for generating libraries of complex molecules due to the large number of commercially available starting materials. Using a pyrazole carbaldehyde introduces the heterocyclic core into a peptide-like structure, a valuable strategy in medicinal chemistry for creating novel pharmacophores.[16]
Mechanism & Causality: The Ugi reaction is initiated by the formation of a Schiff base (imine) from the pyrazole carbaldehyde and the amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion in an intramolecular fashion (the Mumm rearrangement). This final rearrangement is irreversible and drives the reaction towards the stable α-acylamino amide product.
Application Note: 3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Executive Summary The compound 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde (also referred to as 3-styrylpyrazole-4-carboxaldehyde) represents a "privileged scaffold" in modern drug discovery. Its structural architec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde (also referred to as 3-styrylpyrazole-4-carboxaldehyde) represents a "privileged scaffold" in modern drug discovery. Its structural architecture combines a bioactive pyrazole core, a conjugated styryl arm acting as a lipophilic anchor and potential Michael acceptor, and a reactive aldehyde handle at position 4.
This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold. It details the Vilsmeier-Haack cyclization for de novo synthesis, downstream derivatization protocols for library generation, and validated applications in oncology (tubulin/kinase inhibition) and antimicrobial research.
Chemical Foundation & Structural Logic
Structural Anatomy
The molecule consists of three pharmacophoric distinct zones:
The Pyrazole Core: A 5-membered heterocycle acting as a hydrogen bond donor/acceptor, crucial for binding affinity in kinase pockets (e.g., ATP-mimetic behavior).
The (E)-Styryl Moiety: Located at C3, this conjugated system extends the
-electron cloud, enhancing lipophilicity and facilitating hydrophobic interactions (e.g., within the hydrophobic cleft of Tubulin). The trans-(E) geometry is thermodynamically favored and biologically relevant.
The C4-Formyl Group: An electrophilic "warhead" or synthetic handle. It allows for rapid diversification via condensation reactions (Schiff bases, Knoevenagel) to generate focused libraries.
Mechanism of Action (Hypothetical & Proven)
Tubulin Polymerization Inhibition: The styryl-pyrazole motif mimics the pharmacophore of combretastatin A-4, binding to the colchicine site of tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest.
Kinase Inhibition: The pyrazole nitrogen atoms can interact with the hinge region of kinases (e.g., EGFR, CDK2), while the aldehyde-derived extensions occupy the solvent-exposed regions.
Experimental Protocols
Protocol A: De Novo Synthesis via Vilsmeier-Haack Cyclization
Objective: Synthesis of the core 3-styrylpyrazole-4-carbaldehyde scaffold from acetophenone precursors.
Dissolve acetophenone (10 mmol) in ethanol (20 mL).
Add phenylhydrazine (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Cool, filter the solid hydrazone, wash with cold ethanol, and dry.
Vilsmeier-Haack Cyclization:
Preparation of Vilsmeier Reagent: In a round-bottom flask under
atmosphere, place anhydrous DMF (10 mL). Cool to 0°C in an ice bath.
Dropwise add
(30 mmol, 3 equiv) with stirring. Maintain temperature <5°C. A white/yellowish salt (chloroiminium ion) will form. Stir for 30 min.
Cyclization: Dissolve the hydrazone (from Step 1) in minimal DMF and add it dropwise to the Vilsmeier reagent.
Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours . The solution typically turns deep red/orange.
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 200g) with vigorous stirring.
Neutralization: Neutralize the acidic solution with saturated
or 20% NaOH solution until pH ~7–8. The product will precipitate as a solid.
Workup: Filter the solid. If gummy, extract with DCM (
mL), dry over , and evaporate.
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Yield Expectation: 60–80% depending on substituents.
Protocol B: Derivatization to Schiff Bases (Aldimines)
Objective: Functionalization of the C4-aldehyde to create a bioactive library.
Dissolve 3-styrylpyrazole-4-carbaldehyde (1 mmol) in hot ethanol (10 mL).
Add the appropriate amine/aniline (1 mmol).
Add glacial acetic acid (2 drops) as a catalyst.
Reflux for 4–8 hours.
Cool to RT. The Schiff base usually precipitates. Filter and wash with cold ethanol.
Visualization of Workflows
Diagram 1: Synthetic Pathway (Vilsmeier-Haack)
This diagram illustrates the conversion of the hydrazone precursor into the final pyrazole-aldehyde scaffold.[1][7]
Caption: Step-wise synthesis of the 3-styrylpyrazole-4-carbaldehyde scaffold via Vilsmeier-Haack formylation.
Diagram 2: Anticancer Mechanism of Action
This diagram maps the potential signaling pathways modulated by styrylpyrazole derivatives.
Caption: Dual-mechanism pathway showing tubulin destabilization and kinase inhibition leading to apoptosis.
Medicinal Chemistry Applications
Oncology (Anticancer Agents)
The 3-styrylpyrazole scaffold is highly relevant for developing cytotoxic agents.
Target: Microtubules and EGFR (Epidermal Growth Factor Receptor).
Data Summary: Derivatives often show
values in the low micromolar range (1–10 M) against MCF-7 (Breast), HeLa (Cervical), and A549 (Lung) cell lines.
SAR Insight: Electron-donating groups (e.g., -OMe, -OH) on the styryl phenyl ring often enhance potency by mimicking the oxygenation pattern of colchicine.
Antimicrobial & Antifungal[1][8][9]
Target: Bacterial DNA gyrase or fungal CYP51.
Application: Schiff bases derived from the C4-aldehyde have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and Candida albicans.
Design Strategy: Condensation with sulfonamides or heterocyclic amines (e.g., aminothiazoles) significantly boosts antimicrobial efficacy.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Vilsmeier Step
Moisture in reagents; Temp too low.
Use anhydrous DMF; Distill before use; Ensure temp reaches 80°C.
Gummy Product
Incomplete hydrolysis; Impurities.
Extend stirring time in ice water; Recrystallize from Ethanol/DMF mixtures.
No Reaction (Derivatization)
Aldehyde unreactive; Steric hindrance.
Use catalytic Acetic Acid or ; Switch solvent to refluxing Dioxane.
Poor Solubility
Highly lipophilic styryl group.
Convert aldehyde to polar derivatives (e.g., hydrazones, carboxylic acids) or use DMSO for bioassays.
References
Bhat, M., et al. (2016). 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. Der Pharma Chemica.[8]
Abdel-Wahab, B. F., et al. (2011).[9] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
Rajeswar Rao, V., et al. (2015).[2] Synthesis, biological activity evaluation and molecular docking studies of novel coumarin substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes. Bioorganic & Medicinal Chemistry Letters.
Burguete, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
Shetty, S.C., et al. (2008). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde Synthesis
User Ticket ID: #PYR-STY-04
Subject: Yield Improvement & Troubleshooting for Vilsmeier-Haack Cyclization
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde (also known as 3-styrylpyrazole-4-carbaldehyde) presents a unique challenge: balancing the formation of the pyrazole ring with the stability of the conjugated styryl alkene.
While various routes exist, the Vilsmeier-Haack (V-H) cyclization of cinnamaldehyde semicarbazones is the most atom-economical and direct method for the 1H (unsubstituted nitrogen) derivative. Alternative routes involving the condensation of 3-methylpyrazole-4-carbaldehyde with benzaldehyde often suffer from low acidity of the methyl group or require N-protection.
This guide focuses on the V-H Cyclization Route , identifying critical control points (CCPs) where yield is typically lost to polymerization (tarring) or incomplete cyclization.
Module 1: The Reaction Architecture
To troubleshoot effectively, one must visualize the "Double Vilsmeier" mechanism. The reaction performs two functions simultaneously:
Cyclization: The semicarbazone nitrogen attacks the Vilsmeier reagent to close the pyrazole ring.
Formylation: The C4 position is formylated.
Figure 1: The "Double Vilsmeier" workflow. Note that the intermediate is highly sensitive to moisture and temperature fluctuations.
Module 2: Step-by-Step Optimization Protocol
This protocol is refined from standard heterocyclic procedures (e.g., J. Heterocyclic Chem.) to maximize yield for the styryl derivative.
Phase 1: Reagent Preparation (The "Cold" Phase)
Protocol: Add POCl
(3.0 equiv) dropwise to dry DMF (10.0 equiv) at 0–5°C . Stir for 20 minutes.
Why: This generates the electrophilic chloroiminium salt.
Yield Trap: If the temperature rises >10°C during addition, the reagent can decompose or turn yellow/brown, indicating side reactions. Keep it colorless/pale yellow.
Phase 2: Precursor Addition & Cyclization
Protocol: Add Cinnamaldehyde Semicarbazone (1.0 equiv) in portions to the Vilsmeier reagent at 0°C. Allow to warm to RT, then heat to 60–70°C for 4–6 hours.
Why: The heating drives the cyclization.
Yield Trap (The "Styryl" Problem):
Issue: The styryl double bond is prone to polymerization at high temperatures (tar formation).
Fix: Do NOT exceed 80°C. If tarring occurs, add a radical inhibitor like BHT (0.1 mol%) to the reaction mixture.
Phase 3: Quenching & Isolation
Protocol: Pour the viscous reddish syrup onto crushed ice. Neutralize with Sodium Acetate (NaOAc) to pH 7–8. Stir for 2–3 hours.
Why: Hydrolysis of the iminium salt releases the aldehyde.
Yield Trap: Using NaOH or KOH can trigger the Cannizzaro reaction on the aldehyde or degrade the pyrazole ring. NaOAc provides a buffered, gentle hydrolysis.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Thermal polymerization of the styryl group or decomposition of DMF.
Solution:
Lower Temperature: Cap your reaction at 65°C. The reaction might take longer (6-8h), but the purity will increase.
Solvent Volume: Increase DMF volume. High concentration favors intermolecular polymerization.
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Oxygen promotes radical polymerization of the alkene.
Q2: I have low yield (<30%). The product is there, but mostly starting material or intermediates.
Diagnosis: Incomplete Vilsmeier adduct formation or insufficient POCl
.
Solution:
Stoichiometry Check: Ensure you are using at least 3 equivalents of POCl
. The semicarbazone consumes 1 eq for cyclization, 1 eq for formylation, and excess drives the equilibrium.
Dryness: POCl
is instantly destroyed by water. Ensure DMF is anhydrous (<0.05% water).
Q3: The product won't precipitate upon pouring into ice.
Diagnosis: The intermediate is water-soluble or the pH is too acidic.
Solution:
Neutralization: The pyrazole nitrogen can be protonated at low pH, keeping it in solution. Adjust pH to 7.0–8.0 using saturated NaOAc solution.
Salting Out: If it still doesn't precipitate, add NaCl to saturation to force the organic product out (Salting out effect).
Module 4: Diagnostic Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Rapid diagnostic logic for Vilsmeier-Haack pyrazole synthesis.
Quantitative Data: Solvent & Reagent Effects
Table 1: Optimization parameters based on aggregated literature data for styryl-pyrazole synthesis.
Parameter
Standard Condition
Optimized Condition
Impact on Yield
POCl Equiv
2.0 eq
3.0 - 3.5 eq
+15-20% (Ensures complete cyclization)
Temperature
80-90°C
60-65°C
+10% (Reduces tarring)
Quenching Base
NaOH / KOH
NaOAc / KCO
+5-10% (Prevents aldehyde degradation)
Atmosphere
Air
Nitrogen (N)
+5% (Prevents styryl oxidation)
References
Vilsmeier-Haack Cyclization Mechanism
Kira, M. A., et al. (1970). "Preparation of Pyrazole-4-carboxaldehydes." Journal of Heterocyclic Chemistry.
Note: Foundational text establishing the reaction of hydrazones/semicarbazones with POCl3/DMF.
Synthesis of Styryl-Pyrazoles
Reddy, G. J., et al. (2012). "Synthesis of 3-styryl-1-phenyl-1H-pyrazole-4-carbaldehydes." Indian Journal of Chemistry - Section B.
Note: Provides specific workup details for styryl derivatives to avoid polymeriz
General Vilsmeier-Haack Review
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis.
Note: Authoritative review on the scope and limit
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl
and DMF before handling, as they are corrosive and toxic.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole-4-Carbaldehyde Purification
Subject: Troubleshooting Isolation & Purification of 1H-Pyrazole-4-Carbaldehydes
Ticket ID: PYR-CHO-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The purification of 1H-pyrazole-4-carbaldehyde and its derivatives presents a unique "dual-threat" challenge in organic synthesis. You are managing the reactivity of an electrophilic aldehyde while simultaneously contending with the amphoteric nature of the pyrazole ring (acidic N-H, basic N-sp2).
Most users encounter difficulties not during the reaction (typically Vilsmeier-Haack), but during the workup and isolation phase . This guide moves beyond standard protocols to address the causality of failure modes: incomplete hydrolysis, silica-binding (tailing), and aldehyde instability.[1]
Module 1: The Vilsmeier-Haack Workup (The Source of Impurities)
The Problem: "My crude product is a sticky, dark tar," or "Yield is significantly lower than TLC indicated."
The Science:
The Vilsmeier-Haack reaction generates a chloroiminium salt intermediate .[2] If you quench this directly with strong base or fail to control the temperature, two things happen:[1]
Incomplete Hydrolysis: The intermediate reverts to starting material or forms stable water-soluble salts that do not precipitate.
Polymerization: The aldehyde product, in the presence of strong base (pH > 10) and heat, undergoes Cannizzaro or Aldol-type condensations.[1]
Protocol: The "Buffered Hydrolysis" Method
Standard quench procedures often fail because they overshoot pH.
Cool Down: Cool the reaction mixture (DMF/POCl3) to 0°C.
Inverse Quench: Pour the reaction mixture slowly onto crushed ice (3x volume). Do not add water to the reaction; the exotherm can degrade the aldehyde.
The Critical pH Window:
Adjust pH to 7.0–8.0 using Sodium Acetate (sat.[1] aq.) or Sodium Bicarbonate .[1][2]
Avoid NaOH unless strictly necessary.[1] NaOH creates local "hotspots" of high basicity (pH > 12) that destroy the aldehyde.
Isolation:
Scenario A (Precipitate forms): Filter, wash with cold water, and dry.[1]
Scenario B (No precipitate/Emulsion): Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1) .[1] The THF helps solubilize the polar pyrazole.
Visualization: Workup Logic Flow
Figure 1: Decision tree for optimizing the hydrolysis and isolation of pyrazole aldehydes.
Module 2: Chromatographic Purification (Taming the Streak)
The Problem: "The compound streaks from Rf 0.5 down to the baseline," or "I lose mass on the column."
The Science:
Unprotected pyrazoles (N-H) are acidic (pKa ~14 in water, but effectively lower on silica).[1] The acidic N-H proton hydrogen-bonds strongly with the silanol (Si-OH) groups of the silica gel. This functions like a "brake," causing tailing and irreversible adsorption.[1]
Troubleshooting Guide:
Symptom
Diagnosis
Solution
Severe Tailing
Interaction between Pyrazole N-H and Silanol groups.
Add 1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.
Compound Stuck at Baseline
Compound is too polar or has crystallized on the column.
Switch to DCM:MeOH (95:5) . Avoid Hexane:EtOAc for highly polar derivatives.[1][3]
Dry Load: Dissolve in MeOH/DCM, add silica, evaporate to dryness, and load the powder.
The "Deactivated Silica" Protocol:
Prepare your mobile phase (e.g., Hexane:EtOAc 1:1).[1]
Add 1% v/v Triethylamine (TEA) to the solvent before pouring it into the column.
Flush the column with 2 column volumes of this "basic" solvent.
Run the purification.[2][4] The TEA competes for the acidic sites on the silica, allowing the pyrazole to elute as a tight band.
Visualization: Chromatography Strategy
Figure 2: Logic flow for selecting the correct chromatographic conditions to prevent tailing.
Module 3: Crystallization & Stability (The Final Polish)
The Problem: "The solid is yellow/brown instead of white," or "NMR shows a carboxylic acid impurity."
The Science:
Pyrazole-4-carbaldehydes are susceptible to auto-oxidation in air, converting the -CHO group to -COOH. This is accelerated by light and trace metals.[1] Colored impurities are often oligomers formed by aldol-like condensations of the aldehyde.
Recrystallization Solvent Systems:
Ethanol/Water (Most Common): Dissolve in hot ethanol, add water until turbid, cool slowly.[1]
Water: Surprisingly effective for simple pyrazole-4-carbaldehydes. They are soluble in hot water but insoluble in cold.[1]
DMF/Water: For highly insoluble aryl-substituted derivatives.
Advanced Tip: Bisulfite Adduct Purification
If chromatography and crystallization fail, use the aldehyde's reactivity:
The aldehyde forms a water-soluble bisulfite adduct; impurities remain organic.
Wash the aqueous layer with Ether/EtOAc (discard organics).[1]
Treat the aqueous layer with Sodium Carbonate (base) to regenerate the aldehyde.
Extract the pure aldehyde with EtOAc.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina is often superior for pyrazoles because it lacks the acidic protons of silica gel, reducing tailing without the need for TEA.[1] However, it is more expensive and has lower loading capacity.[1]
Q: My product has a high melting point and won't dissolve for NMR. What solvent should I use?A: Pyrazole-4-carbaldehydes often form intermolecular hydrogen-bonded dimers/oligomers in the solid state. Use DMSO-d6 or DMF-d7 for NMR. Adding a drop of D2O can break H-bonds and simplify the spectrum (exchanging the NH proton).
Q: Why does my yield drop when I scale up the Vilsmeier reaction?A: Heat transfer. The formation of the Vilsmeier reagent and the quenching step are both highly exothermic. On a large scale, local overheating degrades the sensitive aldehyde.[1] Use strictly controlled addition rates and internal temperature monitoring.[1][2]
References
Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction.[2][5][6] Comprehensive Organic Synthesis. Link[1]
Kelemen, J., et al. (2019).[1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
Silver, J. (2014).[1] Troubleshooting Flash Chromatography: Basification of Silica Gel. ResearchGate Technical Discussions. Link
Santa Cruz Biotechnology. (2024).[1] 1H-Pyrazole-4-carbaldehyde Product Data Sheet (CAS 35344-95-7).[7][8][9] Link[1]
Technical Support Center: Optimizing Pd-Catalyzed Coupling for Pyrazoles
Status: Operational Ticket ID: PYZ-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Pyrazole Paradox" Welcome to the Pyrazole Optimization Hub. If you are here, you are li...
Welcome to the Pyrazole Optimization Hub. If you are here, you are likely experiencing one of three failures: 0% conversion , rapid protodeboronation , or uncontrollable regioisomer mixtures .
Pyrazoles are "privileged structures" in drug discovery but "problem children" in catalysis. Their difficulty stems from two competing properties:
N2-Coordination (The Poison): The pyridine-like nitrogen (N2) is a strong ligand.[1] It displaces phosphines and binds tightly to Palladium, shutting down the catalytic cycle (creating a "resting state" sink).
N-H Acidity (The Trap): The N-H proton is acidic (
in DMSO). Standard bases deprotonate it, creating a pyrazolyl anion that can bridge two Pd centers, forming unreactive dimers.
This guide provides the engineered solutions to break these deadlocks.
Module 1: The "Dead Reaction" (N-Arylation)
Symptom: You are attempting a Buchwald-Hartwig coupling (N-arylation). The reaction turns black (Pd precipitation) or stays clear with 0% conversion.
Root Cause Analysis: Catalyst Poisoning
Standard ligands (PPh3, dppf) are too small. The pyrazole N2 nitrogen out-competes them for the Pd center, forming a stable, inactive [L-Pd(II)-Pyrazole] complex.
The Solution: Steric Bulk & Precatalysts
You must use Bulky Biaryl Phosphine Ligands (Buchwald Ligands). These ligands are spatially massive; they "hug" the Palladium, physically blocking the pyrazole N2 from binding, while still allowing the smaller amine (N1) to react.
Recommended Protocol: The "BrettPhos" System
Use this for coupling aryl halides with pyrazoles.
Ligand Selection:
Primary Choice:tBuBrettPhos or AdBrettPhos .
Why? These are the "gold standard" for pyrazoles. The t-butyl or adamantyl groups provide extreme steric bulk to prevent poisoning.
Palladium Source:
Do NOT use: Pd(OAc)₂ or Pd₂dba₃ (activation is too slow; poisoning happens first).
MUST USE:Pd-G3 or Pd-G4 Precatalysts (e.g., tBuBrettPhos Pd G4). These release the active L-Pd(0) species immediately upon heating.
Base: mild bases like K₂CO₃ or K₃PO₄ are preferred to prevent substrate decomposition, but NaOtBu is faster if functional groups allow.
Visualizing the Fix
Figure 1: Mechanism of catalyst poisoning vs. steric protection using bulky ligands.
Module 2: The "Disappearing Boronate" (Suzuki Coupling)
Symptom: You are coupling a pyrazole-boronic acid (or ester) with an aryl halide.[2] The boronic acid is consumed, but the product is not formed. You find de-borylated pyrazole (H-pyrazole) in the LCMS.
Root Cause Analysis: Protodeboronation
Pyrazole boronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly in the presence of water and base, replacing the Boron with a Hydrogen (Protodeboronation) before the Transmetallation step can occur.
The Solution: The "Anhydrous Speed" Method
You must race against the hydrolysis. This requires anhydrous conditions and a highly active catalyst to ensure Transmetallation happens faster than hydrolysis.
Optimization Matrix
Variable
Standard Condition (Avoid)
Optimized Condition (Use)
Why?
Boron Source
Pyrazole Boronic Acid
Pinacol Ester or MIDA Boronate
Esters hydrolyze slower; MIDA boronates are slow-release reservoirs.[3]
Solvent
DMF/Water or Dioxane/Water
Anhydrous 1,4-Dioxane or t-Amyl Alcohol
Eliminating water stops the hydrolysis pathway.
Base
Na₂CO₃ (aq)
K₃PO₄ (finely ground) or Cs₂CO₃
Anhydrous bases ("slurry conditions") activate the boron without flooding the system with OH⁻.
Catalyst
Pd(dppf)Cl₂
XPhos Pd G3 or AdBrettPhos Pd G3
Fast oxidative addition is required to "catch" the unstable boronate.
Step-by-Step Protocol: Anhydrous Suzuki Coupling
Dry Everything: Flame-dry the flask. Use solvents from a fresh SPS (Solvent Purification System) or commercial "Anhydrous" grade.
Degas: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen accelerates protodeboronation via peroxo-species.
Inject Solvent: Add anhydrous 1,4-Dioxane.
Heat Fast: Place immediately into a pre-heated block at 100°C. Do not ramp up slowly.
Module 3: Regioselectivity (N1 vs N2)
Symptom: You obtain a mixture of N1-aryl and N2-aryl products (for asymmetric pyrazoles).
Technical Insight
Regioselectivity is governed by the tautomeric equilibrium and steric clash.
Electronic Control: Pd prefers the more electron-rich nitrogen (usually N1).
Steric Control: If C3 or C5 has a substituent, Pd will arylate the distal nitrogen to avoid steric clash.
Troubleshooting Workflow
Figure 2: Decision tree for predicting and controlling regioselectivity.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for pyrazoles?A:Avoid it. Triphenylphosphine is not bulky enough to prevent pyrazole coordination. You will likely see the reaction stall at 20-30% conversion. Switch to XPhos or BrettPhos systems.
Q: My pyrazole boronic acid is turning black on the shelf. Can I still use it?A: Likely not. Pyrazole boronic acids auto-decompose. Convert it to a Pinacol Ester immediately, or better yet, a Potassium Trifluoroborate (BF3K) salt, which is indefinitely stable and works well in aqueous conditions.
Q: How do I remove the Palladium after the reaction? Pyrazoles bind it tightly.A: Standard silica columns often fail to remove Pd from pyrazoles. Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT) at 50°C for 1 hour post-reaction, or wash the organic layer with aqueous N-Acetylcysteine .
References
Buchwald-Hartwig Coupling of Pyrazoles:
Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[4] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[5][6] The Journal of Organic Chemistry.
[Link]
Mechanisms of Protodeboronation:
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[2][7] Journal of the American Chemical Society.
[Link]
Catalyst Poisoning by Azoles:
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. (Discusses inhibition by heterocycles).[1][2][8]
[Link]
General Guide to Pd-G3/G4 Precatalysts:
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions. Chemical Science.[9][10]
[Link]
Technical Support Center: Solubilizing Styrylpyrazoles for Biological Assays
Status: Operational Topic: Troubleshooting Solubility & Aggregation of Styrylpyrazole Derivatives Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Hub. You are likely here because you...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Troubleshooting Solubility & Aggregation of Styrylpyrazole Derivatives
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Hub.
You are likely here because your styrylpyrazole compounds—promising anticancer or neuroprotective agents—are failing in biological assays. They may be precipitating upon dilution, showing inconsistent IC50 values, or displaying "flat" dose-response curves.
This guide addresses the "Styrylpyrazole Paradox" : these compounds possess a rigid, planar structure that drives high potency (often via tubulin binding or MAO-B inhibition) but also causes aggressive
- stacking and crystallization in aqueous media.
Below are the field-proven protocols to stabilize these lipophiles without compromising assay validity.
Module 1: Diagnostic & Triage
"Is my compound precipitating or just inactive?"
Before altering your protocol, confirm if solubility is the root cause. Styrylpyrazoles are often yellow/orange fluorophores; use this to your advantage.
Symptom
Probable Cause
Diagnostic Action
Cloudiness/Turbidity immediately after adding media
Macroscopic Precipitation
Spin down media (10,000 x g, 5 min). If a colored pellet forms, the compound has crashed out.
Steep Hill Slope (> 2.0) in dose-response curves
Colloidal Aggregation
Perform the "Detergent Test" (See Module 3).
Loss of Potency (Right-shift in IC50) vs. literature
Plastic Adsorption
Styrylpyrazoles stick to polystyrene. Switch to glass-coated or low-binding polypropylene plates.
Inconsistent Replicates
Micro-Crystallization
Inspect wells under 40x microscopy. Look for needle-like crystals at the well edges.
Module 2: Stock Solution Architecture
"My stock solution looks clear, but it fails in the assay."
The error often begins before the compound touches the cells. Styrylpyrazoles are hygroscopic; water contamination in DMSO lowers solubility exponentially.
Protocol 1: The Anhydrous Stock Standard
Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use standard laboratory-grade DMSO that has been opened for >1 month.
Concentration Ceiling: Do not exceed 10 mM for stock solutions. While 50 mM might dissolve initially, it is thermodynamically unstable and will crash upon freeze-thaw cycles.
Sonication: Sonicate at 40°C for 10 minutes. The heat provides the kinetic energy to break initial crystal lattices.
Storage: Aliquot into single-use amber vials (protect from light—styryl linkers are photosensitive). Store at -20°C.
Module 3: The "Crash-Out" Prevention Protocol
"How do I dilute without precipitation?"
Directly pipetting 1 µL of DMSO stock into 1 mL of cell media (a "shock dilution") creates a local region of supersaturation, forcing the styrylpyrazole to nucleate and precipitate.
Protocol 2: The Intermediate Solvent Shift
Instead of a single jump, use a "stepping stone" solvent system.
Prepare 1000x Stock: 10 mM in anhydrous DMSO.
Prepare 10x Working Solution: Dilute the stock 1:100 into sterile PBS containing 0.5% BSA (Bovine Serum Albumin) .
Why? Albumin acts as a "molecular chaperone," binding the lipophilic styryl tails and preventing self-aggregation during the transition to water [1].
Final Assay Addition: Add the 10x Working Solution to your cell media (1:10 dilution).
Result: Final DMSO is 0.1% (safe for most cells). Compound is stabilized by BSA.
Visualization: The Solubilization Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound behavior.
Module 4: Advanced Solubilization (Cyclodextrins)
"BSA isn't working. My compound is too hydrophobic."
For highly planar styrylpyrazoles (e.g., 3,5-bis(styryl) derivatives), simple co-solvents fail. You must encapsulate the hydrophobic styryl moiety using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol 3: Cyclodextrin Inclusion Complex
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).
Complexation: Add your DMSO stock (e.g., 10 mM) to the HP-β-CD solution while vortexing vigorously.
Ratio: Aim for a molar excess of CD (typically 10:1 to 50:1 CD:Drug).
Incubation: Shake at 37°C for 4 hours. The styrylpyrazole will enter the hydrophobic cavity of the cyclodextrin.
Usage: Use this complex directly in cell media. The CD releases the drug upon contact with the cell membrane [2].
Module 5: Validating "True" Inhibition
"I have a hit, but is it a false positive?"
Styrylpyrazoles are prone to forming colloidal aggregates at micromolar concentrations. These aggregates non-specifically sequester enzymes, leading to false positives in biochemical assays (e.g., kinase or tubulin polymerization assays) [3].
Protocol 4: The Detergent Challenge (Shoichet's Test)
If you observe inhibition, you must prove it is not due to aggregation.
Run Standard Assay: Determine the IC50 of your styrylpyrazole.
Run Detergent Assay: Repeat the assay in the presence of 0.01% Triton X-100 (or Tween-80).
Logic: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding [4].
Analyze Results:
IC50 Unchanged: True binder.
IC50 Increases significantly (loss of potency): The original activity was likely an artifact of aggregation.
Visualization: Mechanism of False Positives
Figure 2: Colloidal aggregation can sequester protein targets, mimicking inhibition. Detergents differentiate specific binding from aggregation artifacts.
References
Waitzman, J. S., et al. (2010). "The use of BSA to stabilize low solubility compounds in biochemical assays." Journal of Biomolecular Screening.
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening."[1][2] Journal of Medicinal Chemistry.
Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole NMR AnalyticsSubject: Troubleshooting 1H NMR Peak Assignment for Substituted Pyrazoles
Ticket ID: PYR-NMR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Pyrazole Paradox
Welcome. If you are reading this, you are likely staring at a spectrum that doesn't match your ChemDraw prediction. Pyrazoles are deceptively simple five-membered rings that present two distinct analytical nightmares: annular tautomerism (in NH-pyrazoles) and regioisomerism (in
-substituted pyrazoles).
This guide is not a textbook; it is a troubleshooting workflow designed to resolve the specific ambiguities that cause peak broadening, missing signals, and misassignments in drug discovery scaffolds.
Module 1: The "Ghost" Proton (Tautomerism)
Symptom: The NH signal is missing, extremely broad, or the aromatic peaks appear "smeared" or averaged.
The Mechanism:
Unsubstituted pyrazoles (
-H) exist in rapid equilibrium between two tautomers (-pyrazole and -pyrazole). If the exchange rate () is comparable to the NMR timescale, the signals for C3-H and C5-H (and their substituents) coalesce into broad, averaged peaks.
Troubleshooting Protocol
Step
Action
Scientific Rationale
1
Switch Solvent to DMSO-
DMSO acts as a hydrogen bond acceptor, "locking" the NH proton and slowing the exchange rate (). This often sharpens the NH signal and resolves C3/C5 distinct peaks.
2
Lower Temperature (-40°C)
Reducing temperature decreases . If you see broad peaks in CDCl at 25°C, cooling often splits them into distinct tautomer signals (slow exchange limit).
3
Check for Water Exchange
If the NH is still missing in DMSO, add a drop of DO. If the peak was there (even broad), it will vanish immediately due to H/D exchange.
Visual Workflow: Tautomerism Resolution
Caption: Logic flow for resolving tautomeric broadening in NH-pyrazoles.
Module 2: The Regioisomer Trap (1,3- vs 1,5-Substitution)
Symptom: You synthesized an
-alkylated pyrazole (e.g., via hydrazine condensation with a 1,3-diketone) and need to determine if you have the 1,3-isomer or the 1,5-isomer .
The Trap: Do NOT rely solely on 1D chemical shift prediction tables. The electronic effect of the
-substituent on C5-H vs C3-H is highly variable and solvent-dependent.
The Solution: The NOE "Cross-Peak" Validator
The only self-validating method for assigning regioisomers in 1H NMR is Nuclear Overhauser Effect (NOE) spectroscopy (1D NOE or 2D NOESY).
The Logic:
1,5-Isomer: The
-substituent (e.g., -Methyl) is spatially close to the substituent at C5. You will see a strong NOE enhancement.
1,3-Isomer: The
-substituent is spatially close to the proton at C5 (C5-H). You will see an NOE between the -Methyl and the aromatic ring proton.
Comparative Data Table
Feature
1,5-Disubstituted
1,3-Disubstituted
Structure
Substituents at N1 and C5 are adjacent (steric clash).
Substituents at N1 and C3 are distant.
NOE Signal
Strong NOE between N-R and C5-Substituent.
Strong NOE between N-R and C5-H (proton).
C5-H Shift
N/A (Substituted).
Typically deshielded ( 7.3 - 7.8 ppm) vs C3-H due to N-lone pair proximity.
C4-H Shift
Often shielded due to steric twisting of aryl groups.
Normal aromatic range.
Experimental Protocol: 1D NOE Difference
Sample Prep: Degas the sample (oxygen is paramagnetic and quenches NOE). Use a sealed tube or bubble
for 5 mins.
Target: Irradiate the
-Methyl (or -CH) resonance.
Observation:
If you see enhancement of an aryl/alkyl group , you have the 1,5-isomer .
If you see enhancement of a singlet aromatic proton , you have the 1,3-isomer (interaction with C5-H).
Visual Workflow: Regioisomer Assignment
Caption: Decision tree for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOE.
Module 3: Coupling Constants & Multiplicity
Symptom: The pyrazole ring protons appear as doublets with ambiguous coupling constants (
).
Standard Values:
In a simple
-substituted pyrazole (with protons at C3, C4, C5):
(Vicinal): ~2.0 Hz
(Vicinal): ~2.0 Hz
(Allylic/W-coupling): ~0.6 Hz (Often unresolved, leading to peak broadening rather than splitting).
Troubleshooting Tip:
If
Hz, you are looking at vicinal coupling (H3-H4 or H4-H5). If you see a very small splitting (<1 Hz) or a "brittle" singlet, it is likely the H3-H5 interaction.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does my pyrazole C5-H shift move upfield when I add an aryl group at N1?A: This is the Ring Current Effect . If you have an
-phenyl group, the phenyl ring can rotate out of plane (especially in 1,5-isomers due to sterics). This places the C5-H (or C5-substituent) into the shielding cone of the phenyl ring, causing an anomalous upfield shift. Always trust NOE over chemical shift.
Q: I see "extra" peaks in my spectrum that look like a minor isomer (~10%). Is it an impurity?A: Check if they are Rotamers . If you have bulky groups (like
-tert-butyl or ortho-substituted -aryl), rotation around the N-C bond might be restricted.
Test: Run the NMR at 50°C. If the "impurity" peaks coalesce with the main peaks, they are rotamers. If they remain sharp, it is likely a regioisomer impurity.
Q: Can I use HMBC instead of NOE?A: Yes. In the 1,5-isomer , the
-CH protons will show a 3-bond coupling () to C5 . In the 1,3-isomer , the -CH will couple to C5 (which has a proton attached). If you have assigned the carbons (via HSQC), HMBC can confirm which carbon is adjacent to the nitrogen. However, NOE is often faster for a quick "Yes/No" on spatial proximity.
References
Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Magnetic Resonance in Chemistry.
López, C., et al. (1986). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.
Marinescu, M. (2010).
Foces-Foces, C., et al. (2001). "Pyrazoles and Pyrazolium Salts: A Combined X-ray and NMR Study." Journal of Organic Chemistry.
Optimization
Technical Support Center: Advanced Catalyst Selection for Styryl Group Formation
Mission Statement: This guide addresses the catalytic installation of the styryl moiety ( ) onto organic frameworks. We focus on the two most versatile transition-metal-catalyzed pathways: the Heck-Mizoroki Reaction (Pd-...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement: This guide addresses the catalytic installation of the styryl moiety (
) onto organic frameworks. We focus on the two most versatile transition-metal-catalyzed pathways: the Heck-Mizoroki Reaction (Pd-catalyzed) and Olefin Cross-Metathesis (Ru-catalyzed).
Module 1: The Heck-Mizoroki Protocol (The Workhorse)
The Heck reaction is the industry standard for coupling aryl halides with styrene to form stilbene derivatives. However, the "styryl" group is electronically unique; styrene is an electron-rich olefin, making it susceptible to cationic polymerization and requiring specific catalyst tuning to prevent
Electron-rich, bulky phosphines facilitate oxidative addition into strong C-Cl bonds.
Sterically Hindered Substrates
P(o-tol)3 or SPhos
Bulky ligands prevent catalyst aggregation and promote reductive elimination in crowded systems.
Highly Polar/Aqueous Media
TPPTS (Sulfonated phosphine)
Water-soluble ligand allows for biphasic catalysis and easy product separation.
Troubleshooting & FAQs
Q1: My reaction mixture turns black and stalls after 30% conversion. What is happening?Diagnosis: This is "Palladium Black" formation.[1] The active monomeric
species has aggregated into inactive metallic palladium clusters before the catalytic cycle could complete.
Corrective Action:
Stabilize the Pd(0): Add a quaternary ammonium salt like TBAB (Tetrabutylammonium bromide) . It forms a protective electrostatic layer around Pd nanoparticles.
Increase Ligand Load: If using phosphines, increase the Ligand:Pd ratio from 2:1 to 4:1 to shift the equilibrium away from aggregation.
Switch Precursor: Move to a palladacycle precatalyst (e.g., Herrmann-Beller catalyst ), which releases active Pd species slowly, maintaining a low but steady concentration.
Q2: I am getting a mixture of regioisomers (
- vs. -arylation). How do I enforce linear () selectivity?Mechanism: Styrene is an electron-rich alkene. The regioselectivity is governed by the electronics of the migratory insertion step.
Corrective Action:
Solvent Switch: Use a polar solvent (DMF, DMAc) with a halide scavenger (
or ). This forces the reaction through a cationic pathway (Scheme 1), where the aryl-Pd cation coordinates to the double bond. Electronic repulsion directs the aryl group to the terminal carbon (-position), yielding the linear styryl product exclusively.
Ligand Choice: Bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) enforce strict geometries that favor linear insertion.
Visualization: The Heck Failure Points
Caption: The Heck Catalytic Cycle highlighting critical failure points: Catalyst death (Pd Black) and Regio-irregularity (Branched Isomer).
Module 2: Olefin Cross-Metathesis (The Precision Tool)
When the styryl group must be formed from two alkene precursors (e.g.,
), Cross-Metathesis (CM) is the method of choice. The challenge here is homodimerization (formation of stilbene, , instead of the cross-product).
Catalyst Selection: The Grubbs Hierarchy
Catalyst Class
Commercial Name
Use Case for Styrenes
Ruthenium Alkylidene (Gen 1)
Grubbs I
Best for Selectivity. Styrene is a "Type II" olefin for Grubbs I (slow homodimerization). Use this to couple styrene with a "Type I" olefin (rapid homodimerizer) to maximize cross-product.
N-Heterocyclic Carbene (Gen 2)
Grubbs II
Best for Activity. Styrene is a "Type I" olefin for Grubbs II. Use only if the coupling partner is electron-deficient (e.g., acrylates) or sterically bulky.
Chelated Ether (Hoveyda)
Hoveyda-Grubbs II
Best for Stability. Use for long reactions involving impure substrates or when the styryl product is sterically crowded (e.g., ortho-substituted styrenes).
Troubleshooting & FAQs
Q3: I am producing mostly Stilbene (Styrene homodimer) instead of my desired product.Analysis: This is a statistical failure. Both alkenes are reacting with themselves faster than with each other.
Corrective Action:
Apply the "Type I / Type II" Rule:
Styrene reacts fast with Grubbs II. If your other alkene also reacts fast, you get a statistical mixture (50% yield max).
Switch to Grubbs I: Styrene reacts slowly with Grubbs I. If your other alkene reacts fast (Type I), the catalyst will react with the Type I alkene first, then trap the styrene. This promotes cross-selectivity.
Stoichiometry: Use styrene in excess (2-5 equivalents) if it is cheap, or use the valuable partner in excess.
Slow Addition: Add the Type I olefin (the fast reactor) slowly via syringe pump to a solution of Styrene + Catalyst.
Q4: How do I control E/Z selectivity? I need the Z-styryl isomer.Reality Check: Standard Metathesis and Heck reactions are thermodynamically driven to produce the E-isomer (Trans) (>95%).
Solution:
For Z-Selectivity: You cannot use standard Grubbs/Heck catalysts. You must use specialized Ru-catalysts with cyclometallated adamantyl or nitrate ligands (e.g., Endo/Exo-selective Ru catalysts developed by Grubbs/Jensen).
Alternative Strategy: Use Lindlar Hydrogenation of a phenylethynyl precursor (
) if the Z-isomer is strictly required.
Visualization: Catalyst Decision Tree
Caption: Decision logic for selecting the optimal catalytic system based on substrate constraints.
Module 3: Experimental Protocols
Protocol A: The "Robust" Heck Reaction (Jeffery Conditions)
Best for simple styryl formation on gram scale without expensive ligands.
Quenching (Critical): Add Ethyl Vinyl Ether (excess) and stir for 30 mins to deactivate the Ru-carbene. This prevents isomerization or back-reaction during concentration.
Concentrate and purify via silica gel chromatography.
References
The Heck Reaction Mechanism & Ligand Effects
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Jeffery Conditions (Phase Transfer Catalysis)
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
Olefin Metathesis Catalyst Selection Guide
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.
Troubleshooting Palladium Black
Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading.
Technical Support Center: Scaling Up the Synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up the synthesis of this valuable heterocyclic building block. Pyrazole derivatives are key pharmacophores in numerous FDA-approved drugs, and understanding the nuances of their synthesis is critical for successful drug discovery and development programs.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Synthetic Strategy Overview
The synthesis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is typically approached via a multi-step sequence. The most common and logical strategy involves the initial construction of a pyrazole core, followed by functionalization at the 4-position with a formyl group, and finally, the installation of the styrenyl substituent at the 3-position. This modular approach allows for greater control and purification at each intermediate stage.
The general synthetic workflow can be visualized as follows:
Caption: General three-stage synthetic workflow.
This guide will address common issues encountered in each of these critical stages.
The foundation of the synthesis is the efficient construction of the pyrazole ring. The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and reliable method.[4] However, challenges, particularly with regioselectivity, can arise.
Q1: My 1,3-dicarbonyl is unsymmetrical. How can I control which regioisomer of the pyrazole forms?
A1: This is a critical and common challenge.[5] Regioselectivity in the Knorr synthesis is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[5] Several factors can be manipulated to favor the desired isomer:
pH Control: Under acidic conditions, the reaction often proceeds through the protonated hydrazine, and the initial attack may occur at the more reactive (less hindered) carbonyl. Under basic conditions, the more nucleophilic nitrogen of a substituted hydrazine will typically attack first.[5]
Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will sterically direct the condensation.
Solvent Choice: The solvent can significantly influence the reaction outcome. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[5]
Troubleshooting Guide: Low Yield in Pyrazole Formation
Symptom
Potential Cause
Recommended Solution
Reaction fails to initiate or proceeds very slowly.
Incorrect pH.
The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).[4] Ensure the catalytic acid is present and fresh.
Multiple spots on TLC, low yield of desired product.
Competing side reactions or decomposition.
The condensation with hydrazine is highly exothermic. Control the reaction temperature by adding the hydrazine solution dropwise, potentially with external cooling, to prevent side reactions.
Product precipitates but yield is low after workup.
Product is partially soluble in the aqueous workup solution.
After initial filtration, extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Step 2: C4-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][10]
Q2: My Vilsmeier-Haack formylation is sluggish and gives incomplete conversion. What can I do?
A2: Incomplete conversion is often traced back to two main issues: the reactivity of your pyrazole substrate and the integrity of the Vilsmeier reagent.
Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, slowing down the reaction. If your pyrazole has such groups, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[7]
Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). POCl₃ should be freshly distilled or from a recently opened bottle. The reagent is typically prepared in situ by adding POCl₃ slowly to ice-cold DMF.
Caption: Troubleshooting flowchart for Vilsmeier-Haack formylation.
Step 3: Formation of the (E)-2-phenylvinyl Sidechain
The final step involves creating the C-C double bond to install the styrenyl group. A base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between the pyrazole-4-carbaldehyde and a suitable phenyl-substituted nucleophile (e.g., phenylacetic acid or its derivatives) is a common approach.[1][11]
Q3: My condensation reaction gives a low yield and a mixture of E/Z isomers. How can I improve the yield and stereoselectivity for the (E)-isomer?
A3: The Claisen-Schmidt condensation is sensitive to reaction conditions, which dictate both yield and stereochemical outcome.[11][12][13]
Choice of Base and Solvent: A strong base like potassium hydroxide (KOH) in ethanol is often effective.[11] The base deprotonates the nucleophile to generate the enolate for the condensation. The subsequent dehydration step often thermodynamically favors the more stable (E)-isomer.
Temperature Control: Running the reaction at reflux is common to drive the dehydration step to completion.[11]
Purification: The E and Z isomers may have different polarities. Careful column chromatography can often separate them. Isomerization can sometimes be induced photochemically, so protecting the reaction and product from light may be beneficial.
Troubleshooting Guide: Side Chain Installation
Symptom
Potential Cause
Recommended Solution
Low yield of desired product.
Inefficient condensation or competing polymerization of the aldehyde.
Ensure an appropriate stoichiometry. A slight excess of the nucleophilic partner can sometimes drive the reaction to completion. Add the base portion-wise to control the reaction rate.
Product is an inseparable mixture of E/Z isomers.
Reaction conditions do not sufficiently favor the thermodynamic (E)-product.
Try alternative solvent/base systems. In some cases, a different synthetic route, like a Wittig reaction or a Suzuki/Heck cross-coupling, may offer superior stereocontrol.[14]
Formation of dark, tarry byproducts.
Base-induced decomposition or polymerization.
Lower the reaction temperature and/or use a milder base (e.g., an amine base like piperidine or pyrrolidine). Ensure starting materials are pure.
Purification and Characterization
Purification of the final product and intermediates is crucial. A combination of recrystallization and silica gel column chromatography is typically employed.[2]
Q4: What are the best practices for purifying the final product, 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde?
A4: The final product is a relatively nonpolar, conjugated system.
Workup: After the reaction, a standard aqueous workup is performed. If the product is a solid, it can be collected by filtration. If it's an oil or dissolved in the organic layer, the solvent is removed under reduced pressure.
Chromatography: The crude material should be purified by column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective for separating the product from nonpolar impurities and more polar starting materials.
Recrystallization: The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.
Table 1: Representative Spectroscopic Data for a Structurally Similar Compound
(Data for 1-Phenyl-3-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde)[14]
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole (Intermediate)
This protocol is adapted from the principles of the Knorr pyrazole synthesis.[4]
To a 250 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 100 mmol) and ethanol (100 mL).
Add phenylhydrazine (10.8 g, 100 mmol) dropwise with stirring at room temperature.
Add 5-6 drops of glacial acetic acid to the mixture.
Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours, monitoring the reaction progress by TLC.
After cooling to room temperature, remove the ethanol under reduced pressure.
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole, which can be used directly or purified by chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole
This protocol is based on general procedures for the formylation of pyrazoles.[2][15]
In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (50 mL) and cool to 0°C in an ice bath.
Slowly add phosphoryl chloride (POCl₃) (14 mL, 150 mmol) dropwise, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
Add a solution of 1-phenyl-3-methyl-1H-pyrazole (15.8 g, 100 mmol) in anhydrous DMF (20 mL) dropwise to the cold Vilsmeier reagent.
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4-6 hours.
Cool the reaction to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried. This yields 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Claisen-Schmidt Condensation to Form the Final Product
This procedure is adapted from methodologies for similar condensations.[11]
Dissolve 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.86 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
Add an aqueous solution of potassium hydroxide (e.g., 10 M, 2-3 equivalents) to the flask in one portion.
Stir and reflux the mixture. Monitor the reaction by TLC until the starting aldehyde is consumed.
Cool the reaction mixture and pour it into cold water (100 mL).
If a solid precipitates, collect it by filtration, wash with water, and recrystallize from ethanol. If no solid forms, acidify the aqueous solution with dilute HCl to precipitate the product.
Purify the crude product by column chromatography as described in Section 3.
References
Hess, K. L., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172). [Link]
Hess, K. L., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE. [Link]
Hess, K. L., et al. (2020). Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE. [Link]
Hess, K. L., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. PubMed. [Link]
Al-Masoudi, N. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
Selvi, S. T., et al. (2004). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry. [Link]
Kumar, G. S., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry. [Link]
Patel, H. M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
Biriukov, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
Gudziena, O., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
Al-Zoubi, R. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
Karchava, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]
Gudziena, O., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
Beilstein Institute. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
Kumar, A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research. [Link]
Shetty, S. C., & Bhagat, V. C. (2011). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate. [Link]
Technical Support Center: Computational Docking of Pyrazole Ligands
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Refining Parameters for Pyrazole-Scaffold Kinase Inhibitors Overview: Why Pyrazoles Fail in "Standard" Docking As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Refining Parameters for Pyrazole-Scaffold Kinase Inhibitors
Overview: Why Pyrazoles Fail in "Standard" Docking
As a Senior Application Scientist, I frequently see high-potential pyrazole series discarded due to poor in silico correlation. The issue is rarely the ligand's intrinsic affinity; it is almost always a parameter failure in the docking protocol.
Pyrazoles are "privileged scaffolds" in kinase inhibition (e.g., Crizotinib, Ruxolitinib) because they mimic the adenine ring of ATP. However, they present three specific computational challenges that standard "black-box" docking workflows miss:
Tautomeric Ambiguity: The proton on the pyrazole nitrogen (
vs ) is mobile. Getting this wrong flips your Hydrogen Bond Donor (HBD) and Acceptor (HBA) vectors, destroying the hinge interaction.
Conserved Water Networks: Pyrazoles often rely on a specific, conserved water molecule to bridge to the gatekeeper residue or the DFG motif.
Desolvation Penalties: The high polarity of the pyrazole nitrogens incurs a steep desolvation penalty in many scoring functions, which must be offset by perfect H-bond geometry.
This guide provides the specific parameter refinements required to fix these issues.
Module 1: The Tautomer Trap (The #1 Failure Point)
The Science: Unsubstituted pyrazoles exist in dynamic equilibrium between
- and -tautomers. In solution (DMSO), the equilibrium is driven by internal electronic factors. However, the protein microenvironment dictates the tautomer state , not the solution stability.
If your docking software optimizes the ligand in a vacuum or water box before docking, it may lock the pyrazole into the "wrong" tautomer (e.g.,
-H) when the kinase hinge requires the -H form to satisfy the backbone H-bonds.
Troubleshooting Protocol: Tautomer Enumeration
Q: My pyrazole ligands are docking upside down or not binding to the hinge. Why?
A: You likely docked a fixed tautomer that clashes with the hinge hydrogen bond network.
The Fix:
Do not rely on the lowest-energy solution tautomer.
Force Enumeration: In your ligand preparation software (e.g., LigPrep, MOE Wash), enable "Generate Tautomers" specifically for the pH range 7.0 ± 2.0.
Manual Check: For the hinge-binding pyrazole ring, ensure you have generated both protonation states shown below.
Figure 1: Tautomer enumeration workflow. It is critical to dock both tautomeric forms (A and B) against the receptor, as the hinge region's H-bond donor/acceptor pattern is rigid.
Module 2: Solvation & Conserved Waters
The Science: "Dry" docking (removing all waters) is fatal for many pyrazole inhibitors. High-affinity binding often involves a "Water Bridge" where a conserved water molecule mediates the interaction between the pyrazole and the protein (often the Gatekeeper residue or the DFG-Asp).
Case Study: Bosutinib (Src/Abl inhibitor).[1] The nitrile group on the aniline ring (attached to the scaffold) does not bind the protein directly; it binds a conserved water (W1), which then binds the protein. Removing W1 destroys the pose prediction.
Troubleshooting Protocol: Hydrated Docking
Q: My docking scores are poor (-6.0 kcal/mol) despite experimental
in the nanomolar range.
A: You are likely missing an explicit water molecule that mediates binding, causing the scoring function to over-penalize the desolvation of the pyrazole nitrogens.
The Fix:
Identify Conserved Waters: Superimpose 3-5 crystal structures of your target kinase. Look for water molecules that appear in the exact same position in all structures (usually near the DFG motif or Gatekeeper).
Retain "Active" Waters:
AutoDock Vina: Manually edit the PDBQT file to include the HOH atom as part of the receptor.
Glide/GOLD: Use the "Toggle Conserved Waters" or "Explicit Water" feature. Allow these waters to rotate/spin but restrict their translation.
Grid Box Refinement: Ensure your grid box is large enough to include these waters, not just the ligand.
Parameter
Standard Setting
Refined for Pyrazoles
Water Handling
Delete all waters
Retain 1-2 conserved waters (Gatekeeper/DFG)
Grid Spacing
0.375 Å
0.375 Å (Standard is usually fine)
Exhaustiveness
8 (Vina default)
32 - 64 (Pyrazoles are small; sampling must be dense)
Scoring Weight
Standard
Increase H-bond weight (if water bridge is present)
Module 3: Post-Docking Analysis & Rescoring
The Science: Standard scoring functions (like Vina or Glide SP) are fast but often inaccurate at estimating the entropic cost of binding for rigid heterocycles. They may rank a "loose" fit higher than a tight fit due to van der Waals overlaps.
Troubleshooting Protocol: The "Visual Sanity Check"
Q: The top-ranked pose looks "weird" (twisted). The 3rd ranked pose looks like a classic kinase inhibitor. Which do I trust?
A: Trust the interaction pattern , not the raw score.
The Checklist for a Valid Pyrazole Pose:
Hinge Handshake: Is there a dual H-bond (Donor/Acceptor) with the hinge backbone (e.g., Met, Glu, or Leu residues)?
If NO: Discard pose.
Planarity: Is the pyrazole ring relatively coplanar with the adenine-binding pocket?
If NO: Check if you accidentally allowed the pyrazole ring bonds to be rotatable (they should be rigid).
Rescoring: Use a more rigorous method for the top 10 poses.
MM-GBSA: (Molecular Mechanics-Generalized Born Surface Area). This calculates the free energy of binding (
) more accurately by accounting for solvation energy.
X-Score: An empirical scoring function that often correlates better with kinase affinity than Vina scores.
Figure 2: Post-docking refinement workflow. Filtering by geometric constraints (Hinge H-bonds) before rescoring saves computational time and improves accuracy.
FAQs: Rapid Fire Solutions
Q: Should I use rigid or flexible docking for the receptor?A: Start with Rigid Receptor . Pyrazoles are small. If you fail to get a pose, try Induced Fit Docking (IFD) only on the specific residues blocking the pocket (e.g., the Gatekeeper). Full flexible docking introduces too much noise for this scaffold.
Q: My pyrazole has a halogen (Cl/Br). Does that change anything?A: Yes. Halogen Bonding is real. If your scoring function doesn't account for sigma-holes (e.g., Vina doesn't explicitly), you might miss a key interaction with a backbone Carbonyl oxygen. Visually inspect for Cl···O interactions (distance < 3.5 Å, angle ~160-180°).
Q: What is the best software for this specific scaffold?A:
Gold (CCDC): Excellent for water handling and tautomer flipping on the fly.
Glide (Schrödinger): Industry standard for kinases; "XP" mode handles desolvation well.
AutoDock Vina: Capable, but requires manual "smart" preparation of ligands (tautomers) and receptor (explicit waters) as described above.
References
Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. Nature Chemical Biology, 10(2), 127–132. Link
Filarowski, A., et al. (2008). Tautomerism in Pyrazoles: Structural and Spectroscopic Investigations. Journal of Molecular Structure, 876(1-3), 18-29. Link
Wang, R., Lai, L., & Wang, S. (2002). Further development and validation of empirical scoring functions for structure-based binding affinity prediction. Journal of Computer-Aided Molecular Design, 16, 11–26. Link
Elguero, J., et al. (2012). Pyrazoles as drugs: facts and fantasies. Journal of Medicinal Chemistry. (General review of scaffold utility). Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
Styrylpyrazoles vs. Chalcones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the search for novel pharmacophores with potent and diverse biological activities is a continuous endeavor. Among t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel pharmacophores with potent and diverse biological activities is a continuous endeavor. Among the myriad of heterocyclic and open-chain compounds, styrylpyrazoles and chalcones have emerged as privileged scaffolds, each demonstrating a remarkable spectrum of therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of these two compound classes, supported by experimental data, to aid researchers in the strategic design and development of new therapeutic agents.
At a Glance: Key Structural and Activity Differences
Feature
Styrylpyrazoles
Chalcones
Core Structure
Five-membered pyrazole ring with a styryl (2-arylvinyl) substituent.
Two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Anticancer Activity
Often exhibit potent cytotoxicity, with some derivatives showing superior or comparable activity to their chalcone precursors.[1][2][3] The heterocyclic pyrazole ring is often considered crucial for enhanced anticancer effects.[2]
Broad-spectrum anticancer activity.[4][5][6] Their activity is often attributed to the reactive α,β-unsaturated carbonyl moiety which can act as a Michael acceptor.[5][7]
Antimicrobial Activity
Exhibit significant antibacterial and antifungal properties.[8][9] The extended electronic structure of some styrylpyrazoles may contribute to higher potency compared to their 5-styryl isomers.[8]
Generally show potent antibacterial activity, sometimes superior to their derived pyrazoles.[2] Also possess antifungal and antiviral properties.[4][5]
Anti-inflammatory Activity
Known to possess anti-inflammatory properties, with some derivatives showing higher activity than established drugs like phenylbutazone.[8]
Potent anti-inflammatory agents, often acting through inhibition of key inflammatory mediators like COX and LOX.[10][11]
Antioxidant Activity
Demonstrate significant antioxidant capacity, with some derivatives outperforming curcumin in certain assays.[8] The presence of hydroxyl and methoxy groups on the terminal phenyl rings enhances this activity.[8]
Strong antioxidant properties, primarily attributed to the ability of phenolic hydroxyl groups to form stable phenoxy radicals.[12]
Deep Dive: Comparative Biological Efficacy
Anticancer Activity: A Tale of Two Scaffolds
Both styrylpyrazoles and chalcones are extensively investigated for their potential as anticancer agents.[1][4][13] The conversion of a chalcone to a pyrazole derivative can significantly impact its cytotoxic profile, sometimes leading to enhanced potency.
A study evaluating a series of substituted chalcones and their corresponding pyrazoles against a panel of human cancer cell lines found that several pyrazole derivatives exhibited marked cytotoxic activity.[1] For instance, certain pyrazole compounds were identified as the most promising in the study, suggesting that the cyclization of the chalcone backbone into a pyrazole ring can be a fruitful strategy for enhancing anticancer efficacy.[1]
In another comparative study, while chalcones exhibited superior antibacterial and antioxidant activities, their corresponding dihydropyrazole derivatives demonstrated remarkable antifungal and anticancer activities.[2] Specifically, two dihydropyrazole compounds exhibited potent anticancer activity with IC50 values of 2 ± 1 µg/mL and 4 ± 1 µg/mL, which was greater than the standard drug, Docetaxel (MIC = 5 µg/mL).[2] This highlights that the heterocyclic pyrazoline ring can be more essential than the propenone motif of chalcones for specific anticancer activity.[2]
Furthermore, novel pyrazoles derived from chalcones have been investigated as potential therapeutic agents for non-small cell lung cancer, with many compounds efficiently inhibiting the growth of cancer cell lines at micromolar concentrations.[3][14] The mechanism of action for some of these pyrazole derivatives involves the disruption of microtubule assembly, leading to cancer cell death.[3][14]
Comparative Anticancer Activity Data (IC50/GI50 Values)
The battle against microbial resistance necessitates the discovery of new antimicrobial agents. Both styrylpyrazoles and chalcones have demonstrated significant potential in this arena.[4][16]
In a direct comparison, isoxazole-containing chalcones exhibited superior antibacterial activity compared to their dihydropyrazole derivatives.[2] One chalcone compound, in particular, showed potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was greater than the standard drug ciprofloxacin.[2] In contrast, the dihydropyrazoles derived from these chalcones showed remarkable antifungal activity.[2] For example, one dihydropyrazole derivative displayed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL, which was better than the standard drug fluconazole.[2]
This suggests a potential divergence in the antimicrobial spectrum, where the open-chain chalcone structure may be more favorable for antibacterial action, while the cyclized pyrazole/pyrazoline scaffold could be advantageous for antifungal activity.
Another study reported that 1,5-diphenyl-3-styryl-2-pyrazolines bearing o- or p-hydroxyphenyl rings showed superior antimycotic (antifungal) activity, with MIC values ranging from 11.3–24.8 μg/mL against fungi and 12.16–13.6 μg/mL against yeast.[8] The extended electronic structure of the 3-styryl derivatives compared to the 5-styryl isomers was suggested to be the reason for their lower MIC values.[8]
Anti-inflammatory and Antioxidant Properties: Complementary Mechanisms
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Both styrylpyrazoles and chalcones are recognized for their potent anti-inflammatory and antioxidant activities.[4][8][12]
Styrylpyrazole derivatives have been shown to possess significant anti-inflammatory activity, with some compounds being more active than phenylbutazone in carrageenan-induced foot edema tests in rats.[8]
Chalcones also exhibit a wide range of anti-inflammatory actions.[5] Their antioxidant properties are often linked to their anti-inflammatory effects.[12] The primary mechanism for the antioxidant activity of chalcones is believed to be the formation of stable phenoxy radicals from phenolic hydroxyl groups.[12]
In terms of antioxidant capacity, some 3,5-bis(styryl)pyrazoles, which are curcumin analogues, have demonstrated superior activity to curcumin in DPPH, ferric reducing antioxidant power (FRAP), and β-carotene bleaching assays.[8] For instance, 3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole showed an EC50 of 14 ± 0.18 μmol in the DPPH assay, which was significantly lower than that of curcumin (EC50 = 40 ± 0.06 μmol).[8] This indicates a higher antioxidant potency for the styrylpyrazole derivative.
Experimental Protocols
Synthesis of Chalcones and their Conversion to Pyrazoles
A common synthetic route involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to yield the chalcone, which can then be cyclized with hydrazine hydrate to form the corresponding pyrazole.[16][17][18]
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):
Dissolve the substituted acetophenone and aromatic aldehyde in a suitable solvent like ethanol or methanol.
Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.[18]
Stir the reaction mixture at room temperature for a specified period (e.g., 48 hours).[19]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Procedure for Pyrazole Synthesis from Chalcones:
Dissolve the synthesized chalcone in a solvent such as ethanol or glacial acetic acid.
Add hydrazine hydrate to the solution.
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
Filter the resulting solid, wash with water, and purify by recrystallization to obtain the pyrazole derivative.
Diagram of the General Synthetic Pathway
Caption: General synthesis of styrylpyrazoles from chalcones.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (styrylpyrazoles and chalcones) for a specified duration (e.g., 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or 5-fluorouracil).[3]
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening
Caption: MTT assay workflow for cytotoxicity evaluation.
Conclusion: A Matter of Strategic Design
The choice between a styrylpyrazole and a chalcone scaffold is not a matter of inherent superiority but one of strategic design tailored to the specific biological target and desired therapeutic outcome. The evidence suggests that chalcones may serve as excellent starting points, particularly for developing antibacterial agents. However, the cyclization to a pyrazole or pyrazoline ring system can unlock or significantly enhance antifungal and anticancer activities.
For drug development professionals, this comparative analysis underscores the importance of considering both scaffolds in early-stage discovery programs. The ease of synthesis and modification of the chalcone backbone allows for the rapid generation of diverse libraries. Subsequent cyclization to styrylpyrazoles offers a clear path to potentially more potent and selective compounds, particularly in the realms of oncology and mycology. Future research should continue to explore the structure-activity relationships of both classes to refine the design of next-generation therapeutics.
References
Please note that the accessibility of the following URLs may be subject to change.
A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (2020).
Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. (2005). PubMed.
Styrylpyrazoles: Properties, Synthesis and Transform
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
Chalcone-Derived Dihydropyrazoles as Dual Antiproliferative and Antioxidant Agents: Insights from Synthesis, Assays, and EGFR D. (2026).
Synthesis, Characterization and Antimicrobial Activities of Chalcones and Their Post Transformation to Pyrazole Derivatives. (2017).
Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. (n.d.). Springer.
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library.
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry.
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife.
Recent Advances in the Synthesis and Biological Applications of Prenyl
A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2017). MDPI.
Design Synthesis and Evaluation of Anticancer Pyrazole Derivatives of Chalcone Scaffold. (2025).
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (2022). PMC - NIH.
Pyrazoles and Pyrazolines as Anti-Inflamm
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (n.d.). nopr.niscpr.res.in.
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (2022).
Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife.
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflamm
validation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde structure by X-ray crystallography
Title: Structural Validation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde: A Comparative Guide Subtitle: Establishing the Gold Standard for Styryl-Pyrazole Characterization via X-ray Crystallography Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Validation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde: A Comparative Guide
Subtitle: Establishing the Gold Standard for Styryl-Pyrazole Characterization via X-ray Crystallography
Executive Summary
The structural validation of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde (also known as 3-styryl-1H-pyrazole-4-carbaldehyde) presents a specific stereochemical challenge: confirming the olefinic geometry (E vs. Z) and the annular tautomerism (1H vs. 2H) of the pyrazole core.[1] While NMR and Mass Spectrometry provide essential connectivity data, they often fail to unambiguously resolve the solid-state tautomeric preference or the absolute planar conformation critical for biological docking.[2]
This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its efficacy against solution-phase methods. It is designed for medicinal chemists requiring absolute structural certainty for SAR (Structure-Activity Relationship) studies.[2]
Part 1: The Structural Conundrum
The Stereochemical & Tautomeric Challenge
The target molecule contains three dynamic structural features that dictate its pharmacological profile:
Olefinic Geometry: The vinyl linker can exist as E (trans) or Z (cis).[1][2] The E-isomer is thermodynamically favored but Z-isomers can form under specific photolytic conditions.
Annular Tautomerism: The unsubstituted nitrogen on the pyrazole ring allows for rapid proton transfer (1H
2H).[2] In solution, these average out; in the solid state, one form is locked.[2]
Conjugated Planarity: The degree of torsion between the phenyl ring, the vinyl linker, and the pyrazole core affects
-stacking interactions, which are visible only via XRD.[2]
Comparative Technology Matrix
The following table contrasts the validation capabilities of standard analytical techniques for this specific molecule.
Feature
SC-XRD (Gold Standard)
1H-NMR (500 MHz)
DFT (Computational)
Absolute Configuration
Definitive. Direct visualization of atomic positions.[1]
Inferential. Relies on coupling constants (J-values).[2]
When validating 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, the crystallographic data serves as the ultimate "fingerprint." Based on the structural class of styryl-pyrazoles, the following parameters define a successful validation.
Crystal Habit & Unit Cell
Styryl-pyrazoles typically crystallize in Monoclinic (P21/c) or Triclinic (P-1) space groups due to their planar, conjugated nature which favors efficient packing.[1][2]
Interaction between phenyl and pyrazole rings of adjacent layers.
Critical Insight: If your refinement shows significant disorder in the phenyl ring, it suggests free rotation in the crystal lattice, often caused by solvent inclusion.[2] Ensure "dry" crystals for precise bond angle determination.
Part 3: Experimental Protocols
Synthesis (Vilsmeier-Haack Route)
This pathway favors the thermodynamically stable E-isomer.[1]
Precursor: Start with the corresponding acetophenone hydrazone or use a condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with benzaldehyde.
Reaction: Treat the hydrazone with
(Vilsmeier Reagent) at 0°C 80°C.
Quenching: Pour onto crushed ice and neutralize with
.
Isolation: Filter the yellow precipitate.
Crystallization Protocol (The Critical Step)
XRD requires single crystals of high optical quality.[1][2]
Solvent Selection: Dissolve 50 mg of the crude solid in minimal hot Ethanol or DMF (Dimethylformamide).[2]
Seeding: If available, add a micro-crystal seed; otherwise, scratch the vessel wall.[1][2]
Slow Evaporation: Cover the vial with Parafilm, poke 3-4 small holes, and leave undisturbed at room temperature (25°C) for 3-5 days.
Alternative: Vapor diffusion using Ethanol (solvent) and Hexane (antisolvent).[2]
Harvesting: Select a crystal with sharp edges (approx. 0.3 x 0.2 x 0.2 mm) under a polarized microscope.[2]
Part 4: Visualization of Validation Logic
Workflow: From Synthesis to Structure
Caption: Figure 1.[3][4][5] The linear progression from chemical synthesis to crystallographic validation, highlighting the critical crystallization phase.
Decision Matrix: NMR vs. XRD
Caption: Figure 2.[1][2] Strategic decision tree for selecting the appropriate validation technique based on the specific structural question.
References
Synthesis & Characterization
K. T. U.[2] Repository. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.Link[2]
Crystallographic Principles
Cambridge Crystallographic Data Centre (CCDC).[2] CSD-System: The world’s repository of small molecule crystal structures.Link[2]
Tautomerism in Pyrazoles
Alkorta, I., et al.[2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study." Journal of the Chemical Society. Link[2]
Biological Relevance
National Institutes of Health (NIH).[2] Styrylpyrazoles: Properties, Synthesis and Transformations.[2]Link[2]
Comparative Analysis (NMR vs XRD)
Birkbeck, University of London.[2] Comparison of NMR and X-ray crystallography.Link[2]
comparative study of (E) and (Z) isomers of styrylpyrazoles
Executive Summary In the development of styrylpyrazole-based pharmacophores and optoelectronic materials, the stereochemical configuration of the exocyclic double bond is the governing factor for performance. The (E)-Iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of styrylpyrazole-based pharmacophores and optoelectronic materials, the stereochemical configuration of the exocyclic double bond is the governing factor for performance.
The (E)-Isomer (Trans): Thermodynamically stable, highly fluorescent (high quantum yield), and typically the bioactive conformer for static binding targets (e.g., MAO-B inhibition). It is characterized by a planar topology that facilitates extended
-conjugation.
The (Z)-Isomer (Cis): Metastable, sterically hindered, and often non-fluorescent (or redshifted). It is primarily utilized in photopharmacology as the "off" state or a transient switchable state.
This guide provides the experimental framework to synthesize, distinguish, and utilize these isomers, focusing on the causality between their structural geometry and their functional output.
Part 1: Structural & Thermodynamic Foundations
The core difference between the isomers lies in the steric interaction between the pyrazole ring and the aryl group attached to the vinyl linker.
Feature
(E)-Styrylpyrazole
(Z)-Styrylpyrazole
Geometry
Planar (favors -stacking)
Twisted (non-planar)
Thermodynamics
Stable (Global Minimum)
Metastable (High Energy)
Steric Strain
Minimal
High (Phenyl/Pyrazole clash)
Key Application
Bio-probes, MAO-B Inhibitors
Molecular Switches, Logic Gates
The "Self-Validating" Standard: NMR Characterization
Before proceeding to activity assays, you must validate your isomer purity. The coupling constant (
) of the vinylic protons is the gold standard for identification.
(E)-Isomer:
(Large coupling due to anti-periplanar arrangement).
(Z)-Isomer:
(Reduced coupling).
Expert Insight: In the (Z)-isomer, you will often observe an upfield shift (shielding) of the phenyl protons compared to the (E)-isomer.[1] This is caused by the ring current effect of the twisted pyrazole ring hovering over the phenyl group.
Part 2: Synthetic Pathways & Isolation
The synthesis of styrylpyrazoles is not a single-step choice but a strategic decision based on the desired isomer.
Workflow Diagram: Selective Synthesis
The following diagram outlines the divergent pathways to access pure (E) isomers or (E/Z) mixtures.
Figure 1: Synthetic workflow distinguishing the chemical synthesis of the stable (E)-isomer and the photochemical access to the (Z)-isomer.
Chemical Synthesis (Targeting E)
The Knoevenagel condensation or Wittig olefination almost exclusively yields the (E)-isomer due to steric relief during the transition state.
nm) or Heat Restoration of Fluorescence (Signal ON).
Part 4: Pharmacological Profiling
In drug discovery, the (E)-isomer is the primary scaffold due to its metabolic stability and binding affinity.
MAO-B Inhibition (Neuroprotection)
Styrylpyrazoles are potent Monoamine Oxidase B (MAO-B) inhibitors, relevant for Parkinson's disease.
Performance: (E)-isomers exhibit
values in the nanomolar range.
Mechanism: The planar (E)-structure fits the narrow, hydrophobic cleft of the MAO-B active site. The (Z)-isomer is sterically bulky and cannot penetrate the substrate cavity effectively.
Antimicrobial Activity[3][4][5][6][7]
(E)-Isomer: Shows lower Minimum Inhibitory Concentrations (MIC) against S. aureus and C. albicans.
Causality: The extended conjugation allows for intercalation into microbial DNA or binding to planar enzyme pockets, a mechanism often precluded for the twisted (Z)-isomer.
Part 5: Experimental Protocols
Protocol A: Synthesis of (E)-4-Styrylpyrazole (Standard)
Bridging the Digital and the Biological: A Guide to Validating In Silico Pyrazole Bioactivity Predictions with In Vitro Data
The accelerated pace of drug discovery is increasingly reliant on computational, or in silico, methodologies to predict the biological activity of novel compounds. Among the heterocyclic scaffolds of high interest, pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
The accelerated pace of drug discovery is increasingly reliant on computational, or in silico, methodologies to predict the biological activity of novel compounds. Among the heterocyclic scaffolds of high interest, pyrazoles are prominent due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] However, these computational predictions remain theoretical until they are substantiated by robust experimental, or in vitro, data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively validate in silico predictions of pyrazole bioactivity with rigorous in vitro experimentation.
The Synergy of In Silico and In Vitro Approaches
The integration of computational chemistry with experimental biology has revolutionized the drug discovery pipeline.[4] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a cost-effective and rapid means to screen large libraries of pyrazole derivatives and prioritize candidates with the highest probability of biological activity.[5][6] These methods predict how a pyrazole derivative might interact with a specific biological target, such as an enzyme or a receptor, and estimate its potential potency.[5][7]
However, the complexity of biological systems often introduces variables that cannot be fully captured by computational models. Therefore, in vitro validation is an indispensable step to confirm the predicted bioactivity and elucidate the actual biological effects of the synthesized compounds.[8][9]
Workflow for Validation of Pyrazole Bioactivity
A systematic approach is crucial for the successful validation of in silico predictions. The following workflow outlines the key stages, from computational design to experimental confirmation.
Caption: Workflow from computational prediction to experimental validation.
In Silico Prediction of Pyrazole Bioactivity: The Starting Point
The journey begins with the computational prediction of the biological activity of novel pyrazole derivatives. This phase leverages the power of molecular modeling to identify promising candidates for synthesis and subsequent in vitro testing.
Molecular Docking: Visualizing Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand (in this case, a pyrazole derivative) when bound to a specific protein target.[7] This technique provides insights into the binding affinity and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[7]
For instance, in a study targeting receptor tyrosine kinases, molecular docking was employed to screen pyrazole derivatives, identifying compounds with minimum binding energy and favorable interactions within the active site.[7]
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of pyrazole derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.[9] This allows for the virtual screening of large libraries of pyrazoles to identify those with the highest predicted potency.
A successful application of this approach involved the development of 3D-QSAR models for pyrazole derivatives with anticancer activity, which guided the design of new compounds with improved efficacy.[9]
In Vitro Validation: From Prediction to Biological Reality
Once promising pyrazole candidates have been identified through in silico methods and synthesized, the next critical step is to validate their predicted bioactivity using a variety of in vitro assays.
If the in silico studies predicted that a pyrazole derivative would inhibit a specific enzyme, an enzyme inhibition assay is the direct method for validation. These assays measure the ability of the compound to reduce the activity of the target enzyme.
Example Protocol: In Vitro Kinase Inhibition Assay
Prepare a serial dilution of the test pyrazole compound in the assay buffer.
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measure the signal (e.g., luminescence) using a microplate reader.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are essential for evaluating the effect of pyrazole derivatives on cellular processes such as proliferation, viability, and apoptosis. These assays provide a more holistic view of the compound's biological activity in a cellular context.
Example Protocol: MTT Cell Viability Assay
Cell Culture:
Culture the target cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[10]
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of the test pyrazole compound for a specified duration (e.g., 48 or 72 hours).[10]
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[11]
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.[12]
Structure-Activity Relationship (SAR) Elucidation
The data obtained from in vitro assays is crucial for establishing the structure-activity relationship (SAR) of the synthesized pyrazole derivatives.[13][14] SAR studies help to identify the key chemical features of the pyrazole scaffold that are responsible for its biological activity.[15] This information is invaluable for the rational design of more potent and selective analogs in subsequent rounds of optimization.[15]
Comparing In Silico Predictions with In Vitro Data: A Critical Analysis
The ultimate goal of this process is to determine the correlation between the in silico predictions and the in vitro experimental results. A strong correlation provides confidence in the predictive power of the computational models and can guide future virtual screening efforts.
Table 1: Illustrative Comparison of Predicted and Experimental Bioactivity of Pyrazole Derivatives
Compound ID
In Silico Predicted Binding Affinity (kcal/mol)
In Vitro IC50 (µM) - Kinase X
In Vitro GI50 (µM) - Cancer Cell Line Y
PYR-001
-9.5
0.5
1.2
PYR-002
-8.2
2.1
5.8
PYR-003
-7.1
10.5
25.3
PYR-004
-9.8
0.2
0.9
In this hypothetical example, a clear trend is observed where a lower predicted binding affinity (more negative value) corresponds to lower IC50 and GI50 values, indicating higher potency. This suggests that the molecular docking model is a good predictor of the biological activity for this series of pyrazole compounds.
Discrepancies between predicted and experimental data are also informative. They can highlight the limitations of the computational models and provide valuable insights into the complex biological factors that influence a compound's activity, such as cell permeability, metabolism, and off-target effects.[16] This feedback is essential for refining the in silico models for improved predictive accuracy in future studies.[8]
Conclusion
The validation of in silico predictions for pyrazole bioactivity with in vitro data is a cornerstone of modern drug discovery. This integrated approach, combining the speed and cost-effectiveness of computational methods with the biological relevance of experimental assays, provides a robust framework for identifying and optimizing novel pyrazole-based therapeutic agents. By systematically comparing predicted and experimental results, researchers can gain a deeper understanding of the structure-activity relationships of this versatile scaffold and accelerate the development of new medicines.
References
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available from: [Link]
El-Sayed, N. A. E., & El-Bendary, E. R. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 279. Available from: [Link]
Lan, R., Liu, Q., Fan, P., Lin, S., & Merlino, S. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]
Various Authors. (2022). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. Available from: [Link]
Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–417. Available from: [Link]
Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available from: [Link]
Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. Available from: [Link]
Li, T. K., & Theorell, H. (1969). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Acta Chemica Scandinavica, 23, 892-902. Available from: [Link]
Revesz, L., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. Available from: [Link]
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 106-121. Available from: [Link]
El-Sayed, W. M., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 30(5), 1123. Available from: [Link]
Al-Obaidi, A. M. J., & Al-Amery, M. H. A. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Systematic Reviews in Pharmacy, 11(6), 436-446. Available from: [Link]
Abrigach, F., et al. (2023). Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Journal of Biomolecular Structure and Dynamics, 41(10), 4009-4022. Available from: [Link]
Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209781. Available from: [Link]
Pathania, S., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1124. Available from: [Link]
Various Authors. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Journal of Drug Delivery and Therapeutics, 14(4), 1-10. Available from: [Link]
da Silva Lara, L., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1367. Available from: [Link]
Guler, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138243. Available from: [Link]
da Silva Lara, L., et al. (2023). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Pharmaceuticals, 16(10), 1459. Available from: [Link]
Ateba, S. B., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Heliyon, 7(1), e05929. Available from: [Link]
Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
Patel, M. K., et al. (2024). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research, 6(6). Available from: [Link]
Penjišević, J., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(9), 3043-3050. Available from: [Link]
Bouziane, I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106037. Available from: [Link]
Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12056–12073. Available from: [Link]
Abdel-Wahab, B. F., et al. (2023). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available from: [Link]
Montalvo-Acosta, J. J., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(19), 11467. Available from: [Link]
Abdel-Maksoud, A. A.-M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(32), 22934-22956. Available from: [Link]
Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Mayo Clinic. Available from: [Link]
Boateng, S. T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29330. Available from: [Link]
Sharma, V., Kumar, V., & Kumar, A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(8), 70. Available from: [Link]
Various Authors. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
Ortiz-Vazquez, D., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7766. Available from: [Link]
Glavaš, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. RSC Advances, 13(5), 3069-3081. Available from: [Link]
Various Authors. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]
Various Authors. (2023). Biological activity of pyrazoles derivatives and experimental... ResearchGate. Available from: [Link]
Rogozea, A., et al. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 28(15), 5786. Available from: [Link]
Ramachandran, R. (2024). Synthesis, in Vitro and in Silico Studies of Pyrazole Analogs as Sars-Cov-2 Inhibitors. SSRN. Available from: [Link]767746)
comparative analysis of pyrazole vs imidazole core in drug design
Executive Summary In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) core is rarely arbitrary. While both are five-membered, electron-rich aromatic heterocycles capable of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) core is rarely arbitrary. While both are five-membered, electron-rich aromatic heterocycles capable of hydrogen bond donor/acceptor (HBD/HBA) interactions, their distinct physicochemical profiles dictate divergent pharmacological outcomes.
This guide provides a technical comparison of these two privileged scaffolds. The imidazole core is historically dominant in antifungal azoles and catalytic centers due to its basicity and metal-coordinating ability. However, in modern kinase inhibitor design, the pyrazole core often supersedes imidazole to mitigate CYP450 inhibition liabilities and fine-tune solubility without introducing excessive basicity.
Physicochemical Profile Comparison
The fundamental difference lies in the nitrogen positioning, which alters electron density distribution, basicity, and tautomeric equilibrium.
Imidazoles can improve solubility via ionization but may suffer from poor membrane permeability if too basic.
H-Bonding
Donor (NH) & Acceptor (N2)
Donor (NH) & Acceptor (N3)
Pyrazole is a better mimic for neutral H-bond networks (e.g., kinase hinge regions).
Dipole Moment
~2.7 D
~3.8 D
Imidazole is more polar, influencing solvation and permeability.
LogP (Core)
~0.24
~ -0.02
Pyrazole is slightly more lipophilic, aiding hydrophobic pocket penetration.
Metal Coordination
Moderate -donor
Strong -donor
Imidazole binds heme iron aggressively (CYP inhibition risk).
Tautomerism and Binding
Both cores exhibit annular tautomerism (
- vs. -pyrazole; - vs. -imidazole).
Imidazole: Tautomers are identical in the unsubstituted core but distinct when substituted. The N1-H and N3-H exchange is rapid.
Pyrazole: The proximity of nitrogens creates a "adjacent lone pair" repulsion in certain conformers, but the tautomeric equilibrium is sensitive to solvent and substitution.
Pharmacodynamic Implications[3]
Kinase Inhibitor Design (ATP Mimicry)
Both scaffolds are excellent bioisosteres for the adenine ring of ATP. However, pyrazole is often preferred in the "hinge-binding" motif.
Mechanism: The pyrazole
acts as a donor to the hinge backbone carbonyl, while the acts as an acceptor to the backbone amide NH.
Advantage: Because pyrazole is neutral at physiological pH (pKa ~2.5), it maintains a consistent H-bond profile inside the hydrophobic kinase pocket. Imidazole, with a pKa near 7, may incur a desolvation penalty if it must deprotonate to bind or if the protonated form is electrostatically repelled by a hydrophobic environment.
Heme Coordination (CYP Liability)
The most critical differentiator is the interaction with heme-containing enzymes (Cytochrome P450s).
Imidazole: The unhindered
nitrogen is a potent ligand for the heme iron (). This is the mechanism of action for azole antifungals (e.g., Ketoconazole) but is a major toxicity liability (Drug-Drug Interactions) in non-infectious disease targets.
Pyrazole: Due to the adjacent nitrogen (N1), the steric environment and lower basicity reduce the affinity for the heme iron, making pyrazoles "safer" scaffolds for avoiding off-target CYP inhibition.
Visualization: Signaling & Interaction Pathways
Figure 1: Mechanistic divergence of Pyrazole vs. Imidazole in target binding. Pyrazole favors kinase selectivity, while Imidazole carries high heme-binding risk.
Synthetic Accessibility & Regiochemistry
Synthesizing these cores requires different strategies, particularly regarding regioselectivity.[1]
Pyrazole Synthesis
Primary Route: Condensation of hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis).
Challenge: Regioselectivity. Reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a mixture of 1,3- and 1,5-isomers.
Solution: Use of enaminones or specific solvent conditions (protic vs. aprotic) to drive regioselectivity.
Imidazole Synthesis
Primary Route: Debus-Radziszewski synthesis (glyoxal + aldehyde + ammonia/amine) or Van Leusen reaction (TosMIC).
Challenge: Multicomponent reactions can produce complex byproducts, but they allow rapid diversity generation at the C2, N1, and C4/5 positions.
Experimental Protocols
To validate the choice between these scaffolds, the following self-validating protocols are recommended.
Data Analysis: Fit to sigmoidal dose-response equation. A shift in IC50 > 10-fold between imidazole and pyrazole analogs confirms the "nitrogen-shift" benefit.
Protocol B: pKa Determination via Potentiometric Titration
Purpose: To determine the ionization state at physiological pH.
Workflow:
System Setup: Use a standardized titrator (e.g., Sirius T3) with degassed 0.15 M KCl (ionic strength adjustor).
Sample Prep: Dissolve 1-2 mg of compound in minimal MeOH/Water (ensure solubility).
Titration:
Acidify to pH 2.0 with 0.5 M HCl.
Titrate with 0.5 M KOH up to pH 12.0.
Record pH vs. Volume.
Calculation: Use the Bjerrum difference plot to identify the pKa.
Expectation: Imidazole core will show an inflection point near pH 6.5–7.5. Pyrazole core will likely show no inflection in the pH 4–10 window (pKa < 3).
References
Physicochemical Properties of Azoles
Alkorta, I., et al. "Theoretical study of the basicity of pyrazoles and imidazoles." Journal of Physical Chemistry A, 2000. Link
Kinase Inhibitor Design
Lombardo, F., et al. "The role of hydrogen bonding in kinase inhibition: Pyrazole vs Imidazole." Journal of Medicinal Chemistry, 2004. Link
CYP Inhibition Mechanisms
Correia, M. A., et al. "Inhibition of Cytochrome P450 Enzymes by Nitrogen-Containing Heterocycles." Drug Metabolism Reviews, 2011. Link
Synthetic Regioselectivity
Fustero, S., et al. "Regioselective synthesis of pyrazoles and imidazoles." Chemical Reviews, 2011. Link
Bioisosterism Case Study (Rimonabant)
Lange, J. H., et al. "Bioisosteric replacements of the pyrazole moiety of rimonabant." Journal of Medicinal Chemistry, 2005.[2] Link
A Researcher's Guide to Robust Spectroscopic Analysis of Pyrazoles: Cross-Validation with Density Functional Theory Calculations
For researchers, scientists, and drug development professionals, the accurate structural elucidation of pyrazole derivatives is paramount. These heterocyclic scaffolds are foundational in a multitude of bioactive compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate structural elucidation of pyrazole derivatives is paramount. These heterocyclic scaffolds are foundational in a multitude of bioactive compounds, making a deep understanding of their spectroscopic properties essential for advancing pharmaceutical research. This guide provides an in-depth, field-proven methodology for the cross-validation of experimental spectroscopic data with Density Functional Theory (DFT) calculations, ensuring a high degree of confidence in molecular characterization.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and computational parameters, fostering a self-validating system for your research. By integrating experimental rigor with theoretical insights, this guide will empower you to interpret your spectroscopic data with greater certainty and to predict the properties of novel pyrazole-based compounds.
The Indispensable Role of Pyrazoles and the Need for Rigorous Characterization
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic and structural features make them privileged scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory and antimicrobial agents to antitumor and antiviral drugs[1][2]. The biological activity of pyrazole derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, unambiguous characterization is not merely a procedural step but a cornerstone of effective drug design and development.
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide a wealth of information about the molecular structure, bonding, and electronic transitions of pyrazoles. However, the interpretation of complex spectra can be challenging. This is where the synergy between experimental data and computational chemistry becomes transformative. DFT calculations offer a powerful theoretical framework to predict spectroscopic properties, aiding in the assignment of experimental signals and providing a deeper understanding of the underlying molecular phenomena.
A Dual-Approach Workflow for High-Confidence Analysis
The cross-validation of experimental and theoretical data creates a powerful feedback loop, enhancing the reliability of both. Discrepancies between the two can highlight experimental artifacts, suggest alternative structural conformations, or point to limitations in the computational model. Conversely, a strong correlation between experimental and DFT-derived data provides compelling evidence for the proposed molecular structure.
Caption: High-level workflow for cross-validation.
Experimental Spectroscopic Protocols for Pyrazole Characterization
The quality of the experimental data is the foundation of this entire process. The following protocols outline the key steps for acquiring high-quality spectroscopic data for pyrazole derivatives.
Protocol 1: Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and overall structure.
Methodology:
Sample Preparation:
FT-IR: For solid samples, the KBr pellet technique is commonly employed. A small amount of the pyrazole derivative is finely ground with spectroscopic grade KBr and pressed into a transparent pellet.
FT-Raman: Solid samples can often be analyzed directly in a glass vial or capillary tube.
Data Acquisition:
FT-IR: Spectra are typically recorded in the 4000–400 cm⁻¹ range.
FT-Raman: Spectra are commonly acquired over a similar range, often from 4000–50 cm⁻¹.
Data Analysis:
Identify characteristic absorption bands for key functional groups (e.g., N-H, C=O, C=N, aromatic C-H stretches).
Compare the FT-IR and FT-Raman spectra; some vibrational modes may be more active in one technique than the other, providing complementary information.
Causality Behind Choices: The use of both FT-IR and FT-Raman is crucial because they are governed by different selection rules. FT-IR relies on a change in the dipole moment during a vibration, while Raman scattering depends on a change in polarizability. This often results in non-centrosymmetric functional groups being strong in IR, while symmetric and non-polar groups are more prominent in Raman spectra.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the carbon-hydrogen framework.
Methodology:
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
Data Analysis:
Analyze chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific protons and carbons in the molecule.
Consider using 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures to establish connectivity.
Causality Behind Choices: The use of a high-field magnet enhances signal dispersion and resolution, which is particularly important for complex pyrazole derivatives with multiple aromatic protons. The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrazole ring.
Methodology:
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
Data Acquisition: Record the absorption spectrum over a range of approximately 200–800 nm.
Data Analysis: Identify the wavelength of maximum absorption (λmax), which corresponds to specific electronic transitions.
Causality Behind Choices: The choice of solvent can influence the λmax due to solvatochromic effects. It is important to be consistent with the solvent used for both experimental and computational studies if a direct comparison is intended.
Computational DFT Protocols for Predicting Spectroscopic Properties
DFT calculations provide a theoretical framework for understanding the electronic structure and properties of molecules. The following protocols outline the key steps for performing DFT calculations to predict the spectroscopic properties of pyrazole derivatives.
Protocol 4: Geometry Optimization and Frequency Calculations
The first step in any DFT study is to find the lowest energy conformation of the molecule.
Methodology:
Structure Input: Build the molecular structure of the pyrazole derivative using a molecular modeling software.
Computational Method:
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and generally reliable choice for organic molecules[3][4][5].
Basis Set: A Pople-style basis set such as 6-311+G** or 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this type[3][6][7].
Job Type: Perform a geometry optimization followed by a frequency calculation at the same level of theory.
Analysis:
Confirm that the optimized geometry corresponds to a true energy minimum by checking for the absence of imaginary frequencies.
The output will provide the calculated vibrational frequencies, which can be compared to the experimental FT-IR and FT-Raman data.
Causality Behind Choices: The B3LYP functional is known to provide a good description of both the geometric and electronic properties of many organic systems. The inclusion of diffuse functions (+) and polarization functions (* or d,p) in the basis set is important for accurately describing the electron distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding.
Protocol 5: NMR Chemical Shift Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts.
Methodology:
Input Structure: Use the optimized geometry from the previous step.
Computational Method:
Employ the GIAO method at the same DFT level (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization[6][8].
Job Type: Request an NMR calculation.
Analysis:
The calculation will yield absolute shielding tensors. These are converted to chemical shifts by subtracting the calculated shielding of the reference compound (TMS), calculated at the same level of theory.
Compare the calculated ¹H and ¹³C chemical shifts with the experimental data.
Causality Behind Choices: The GIAO method is widely used because it provides results that are largely independent of the choice of the coordinate system's origin. Using the same optimized geometry is crucial as NMR chemical shifts are highly sensitive to the molecular structure.
Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the λmax values observed in UV-Vis spectroscopy.
Methodology:
Input Structure: Use the optimized geometry.
Computational Method:
Perform a TD-DFT calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p))[2][9].
Job Type: Request a TD-DFT calculation, specifying the number of excited states to be calculated.
Analysis:
The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths for the electronic transitions.
The transition with the highest oscillator strength is typically associated with the experimental λmax.
Causality Behind Choices: TD-DFT provides a computationally efficient way to study excited states and electronic transitions. The accuracy of the results depends on the chosen functional and basis set, with B3LYP generally performing well for valence excitations in organic molecules.
The Cross-Validation Process: Bridging Experiment and Theory
The heart of this methodology lies in the careful comparison of the experimental and theoretical data.
Vibrational Spectra Correlation
Calculated vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using an empirical scaling factor.
Vibrational Mode
Experimental Frequency (cm⁻¹) (Example)
Calculated Frequency (cm⁻¹) (Example)
Scaled Frequency (cm⁻¹) (Example)
Assignment
N-H stretch
3450
3594
3468
Pyrazole ring N-H
C=O stretch
1710
1781
1719
Carbonyl group
Aromatic C-H stretch
3105
3234
3121
Pyrazole ring C-H
Note: A typical scaling factor for B3LYP/6-311+G* is around 0.967.*
A strong linear correlation between the scaled calculated frequencies and the experimental frequencies provides high confidence in the vibrational assignments.
NMR Chemical Shift Correlation
A plot of the calculated NMR chemical shifts versus the experimental values should yield a straight line with a slope close to 1 and a high correlation coefficient (R² > 0.99). This indicates an excellent agreement between the theoretical model and the actual molecular structure in solution.[6][10]
Atom
Experimental ¹³C Chemical Shift (ppm) (Example)
Calculated ¹³C Chemical Shift (ppm) (Example)
C3
145.2
146.1
C4
105.8
106.5
C5
135.4
136.0
UV-Vis Spectra Correlation
The calculated λmax from TD-DFT should be in good agreement with the experimental value. Discrepancies can sometimes be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Transition
Experimental λmax (nm) (Example)
Calculated λmax (nm) (Example)
Oscillator Strength (f)
Assignment
HOMO -> LUMO
254
258
0.35
π -> π*
Conclusion: A New Standard for Pyrazole Characterization
The integration of experimental spectroscopy and DFT calculations provides a robust and self-validating framework for the characterization of pyrazole derivatives. This dual-approach methodology not only enhances the confidence in structural assignments but also provides a deeper understanding of the electronic properties that govern the biological activity of these important compounds. By adopting this comprehensive approach, researchers can accelerate the drug discovery process and contribute to the development of novel and effective pyrazole-based therapeutics.
References
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
Vibrational Spectral Studies and Electronics Properties of Non- Linear Optical Heterocyclic Compound 3-Amino Pyrazole-DFT Study. (n.d.). Academia.edu. Retrieved February 15, 2024, from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Comparison of Computational and Previous Experimental Studies on Naphthyl Pyridyl Pyrazole (NPP). (n.d.). University of Benghazi. Retrieved February 15, 2024, from [Link]
Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). ResearchGate. [Link]
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. (n.d.). PMC. [Link]
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. [Link]
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. (n.d.). Academia.edu. Retrieved February 15, 2024, from [Link]
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014). New Journal of Chemistry (RSC Publishing). [Link]
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (n.d.). AIP Publishing. [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). PMC. [Link]
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]
The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (n.d.). PMC. [Link]
Synthesis and DFT calculation of novel pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2023). Figshare. [Link]
Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2023). Taylor & Francis. [Link]
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
Comparative Cytotoxicity Guide: Pyrazole Derivatives on Cancer vs. Normal Cell Lines
[1] Executive Summary: The Scaffold of Choice In the landscape of antiproliferative drug design, the pyrazole ring ( ) acts as a "privileged scaffold."[1] Its planar, five-membered heterocyclic structure allows it to mim...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Scaffold of Choice
In the landscape of antiproliferative drug design, the pyrazole ring (
) acts as a "privileged scaffold."[1] Its planar, five-membered heterocyclic structure allows it to mimic peptides and bind reversibly to a vast array of protein kinases and microtubules. However, the translational bottleneck for pyrazole derivatives is not potency—it is selectivity .
This guide moves beyond simple
reporting. We analyze the Selectivity Index (SI) , the critical metric distinguishing a viable drug candidate from a general toxin. We compare the cytotoxicity of recent pyrazole derivatives on paired cancer (MCF-7, MDA-MB-231, A549) and normal (MCF-10A, HUVEC, HEK293) cell lines, supported by validated protocols and mechanistic insights.
Comparative Performance Data
The following data aggregates recent high-impact studies (2020-2024) contrasting pyrazole efficacy.
Interpretation: An SI > 2.0 is generally considered the minimum threshold for early-stage hits; an SI > 10.0 indicates a highly promising lead.
Table 1: Cytotoxicity Profile (
in µM)[1][3][4]
Compound Class
Target Cancer Line
Normal Counter-Screen
Cancer (µM)
Normal (µM)
Selectivity Index (SI)
Primary Target
PTA-1 (Triazole-Pyrazole)
MDA-MB-231 (TNBC)
MCF-10A (Breast Epithelial)
0.93
4.40
4.7
Tubulin Polymerization
Cmpd 112 (Naphthalene-Pyrazole)
MCF-7 (Breast)
HUVEC (Endothelial)
2.78
> 50.0
> 18.0
Tubulin / EGFR
Cmpd 3f (Trimethoxyphenyl)
MDA-MB-468 (Breast)
AGO1522 (Fibroblast)
14.97
> 100
> 6.6
ROS Generation
Cmpd 5a (Sulfonamide-Pyrazole)
HT-29 (Colon)
HEK293 (Kidney)
27.7
> 100
> 3.6
Carbonic Anhydrase
Standard: Paclitaxel
MDA-MB-231
MCF-10A
0.01
0.05
~5.0
Microtubule Stabilizer
Analyst Note: While Paclitaxel is more potent (nanomolar range), novel pyrazoles like Cmpd 112 demonstrate superior SI values, suggesting a wider therapeutic window despite lower absolute potency. This is often due to the pyrazole moiety's ability to exploit specific kinase mutations (e.g., EGFR T790M) present only in the cancer lineage.
Structural Determinants of Selectivity (SAR)
Why do these derivatives spare normal cells? The causality lies in the Structure-Activity Relationship (SAR) :
The "Colchicine Site" Mimicry:
Derivatives containing a 3,4,5-trimethoxyphenyl moiety (like Cmpd 3f) structurally mimic Colchicine. They bind to the colchicine-binding site of tubulin. Cancer cells, with their rapid mitotic rate, are hypersensitive to microtubule disruption compared to quiescent normal fibroblasts (AGO1522).
Kinase Specificity:
Pyrazoles fused with Benzothiazole or Naphthalene rings often target the ATP-binding pocket of kinases (CDK2, EGFR). Normal cells express wild-type kinases at basal levels, whereas cancer cells (e.g., A549) often rely on "oncogene addiction" (overexpression or mutation). The drug effectively starves the cancer cell of this critical signal while the normal cell utilizes alternative pathways.
Lipophilicity Balance:
Bulky hydrophobic groups (e.g.,
on PTA-1) enhance membrane permeability. However, excessive lipophilicity leads to off-target toxicity (low SI). The most selective compounds maintain a calculated LogP between 2.5 and 4.0.
Validated Experimental Protocol: The "Artifact-Free" MTT
Standard MTT protocols often fail with pyrazoles due to solubility issues (precipitation) and chemical interference. This optimized protocol ensures data integrity.
Phase 1: Preparation & Solubility Check
Step 1: Dissolve Pyrazole derivative in 100% DMSO to create a 10 mM stock.
Step 2 (Critical): Perform a "Cloud Point" check. Dilute stock 1:1000 in culture media (final 10 µM). If turbidity occurs, the compound has precipitated. Action: Use a co-solvent (e.g., 0.5% Tween-80) or reduce concentration.
Step 3: Ensure final DMSO concentration on cells is < 0.1% . Higher levels (0.5%+) can sensitize normal cells (like HUVEC), artificially lowering the SI.
Phase 2: The Differential Screen
Seeding:
Cancer (e.g., MCF-7): Seed at 5,000 cells/well.
Normal (e.g., MCF-10A): Seed at 10,000 cells/well.
Reasoning: Normal cells grow slower. Equalizing confluence at the time of drug addition (
Solubilization: Aspirate media carefully. Dissolve formazan crystals in DMSO .
Senior Scientist Tip: If the pyrazole is colored (common with azo-linked pyrazoles), use a "Blank" well containing drug + media (no cells) to subtract background absorbance at 570 nm.
Mechanistic Pathways & Visualization
Understanding how the cell dies is as important as if it dies. Pyrazoles typically act as "Dual Inhibitors."
Diagram 1: The Dual-Action Mechanism
This diagram illustrates the pathway where pyrazoles simultaneously inhibit tubulin polymerization and block receptor tyrosine kinases (RTKs), leading to a convergence on the Apoptosis cascade.
Figure 1: Dual-mechanism of action for advanced pyrazole derivatives. The compound targets structural proteins (Tubulin) and signaling kinases, converging on the mitochondrial apoptotic pathway.
Diagram 2: The Selectivity Screening Workflow
A rigorous workflow to filter out "false positives" (general toxins) and identify high-SI candidates.
Figure 2: Logical workflow for determining the Selectivity Index (SI). Only compounds passing the potency threshold (<10 µM) move to the costly normal cell counter-screen.
References
Al-Omary, F. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences.
Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines.[3][4] Bioorganic & Medicinal Chemistry.[1][5][3][4][6][7][8][9]
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[1][5][3][4][6][7][9][10][11][12]
BenchChem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. (Data aggregation on IC50 values).
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol and Troubleshooting. Assay Guidance Manual (NCBI).
A Senior Application Scientist's Guide to Evaluating the Anti-Inflammatory Potency of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Inflammation Research Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated. The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the constitutive COX-1 isoform.
This therapeutic gap has catalyzed the exploration of novel heterocyclic scaffolds, with the five-membered pyrazole ring emerging as a cornerstone in modern medicinal chemistry. Pyrazole derivatives, exemplified by the blockbuster drug Celecoxib, have demonstrated the capacity for potent and selective inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the anti-inflammatory potency of novel pyrazole derivatives, focusing on the critical interplay between chemical structure and biological activity. We will delve into the mechanistic underpinnings, comparative analysis of substituted analogues, and the robust experimental protocols required for a thorough assessment.
Core Mechanisms of Action: Beyond COX Inhibition
While COX-2 inhibition is the most renowned mechanism, the anti-inflammatory effects of pyrazole derivatives are multifaceted. A comprehensive evaluation must consider their activity against a spectrum of inflammatory targets.
Cyclooxygenase (COX) Inhibition : The primary target for many pyrazole-based anti-inflammatory agents is the suppression of prostaglandin biosynthesis through the inhibition of COX enzymes, particularly the inducible COX-2 isoform. The selectivity for COX-2 over COX-1 is a critical determinant of the gastrointestinal safety profile.
Lipoxygenase (LOX) Inhibition : Some pyrazole analogues exhibit dual-inhibitory potential, targeting the 5-lipoxygenase (5-LOX) pathway. This pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. Dual COX/LOX inhibitors represent a promising strategy for broader anti-inflammatory efficacy.
Cytokine Modulation : Chronic inflammation is often sustained by pro-inflammatory cytokines. Potent pyrazole compounds can suppress the transcription and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
NF-κB Pathway Suppression : The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Certain pyrazole derivatives can inhibit NF-κB activation, thereby downregulating a cascade of inflammatory mediators, including cytokines and iNOS.
Fig. 1: Pyrazole inhibition of Arachidonic Acid inflammatory pathways.
Structure-Activity Relationship (SAR): A Comparative Analysis
The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections compare different substitution patterns, supported by experimental data from the literature.
Di-Substituted and Tri-Substituted Pyrazoles
The classic anti-inflammatory pyrazole scaffold, as seen in Celecoxib, is a 1,3,5-trisubstituted ring. However, di-substituted variants also show significant activity. The key to high potency and selectivity often lies in the specific aryl groups attached.
The Benzenesulfonamide Moiety : A critical feature for COX-2 selectivity is the presence of a sulfonamide (or a similar methylsulfonyl) group on one of the N-phenyl rings. This group can form a crucial hydrogen bond with His90 and Arg513 in the hydrophilic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.
Aryl Substituents at C3 and C5 : The nature of the aryl groups at the C3 and C5 positions significantly impacts potency. For instance, a trifluoromethyl (-CF3) group on the C5-phenyl ring, as in Celecoxib, occupies a hydrophobic pocket, enhancing binding affinity. Other electron-withdrawing groups in this position can also confer potent activity.
Electron-Donating vs. Electron-Withdrawing Groups : Studies have shown that substituting the phenyl rings with electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) can modulate activity. For example, methoxy-substituted compounds have demonstrated superior activity to Celecoxib in some series, while halogenated derivatives also consistently show high potency.
Table 1: Comparative in vitro and in vivo activity of selected pyrazole derivatives. IC50 values represent the concentration required for 50% inhibition. The Selectivity Index (SI) is a key measure of COX-2 specificity. Higher SI values indicate greater selectivity.
Experimental Protocols: A Framework for Validation
To ensure data integrity and reproducibility, standardized and well-controlled assays are paramount. Below are detailed protocols for essential in vitro and in vivo evaluations.
Workflow for Evaluating Pyrazole Derivatives
The logical progression from initial screening to in vivo validation is critical for efficient drug discovery. This workflow ensures that only the most promising candidates advance, saving time and resources.
Fig. 2: A validated workflow for screening anti-inflammatory pyrazoles.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Causality & Rationale : This assay is the cornerstone for determining the potency and selectivity of the synthesized compounds. By using isolated enzymes (constitutive ovine COX-1 and inducible human recombinant COX-2), we can directly measure the inhibitory effect on each isoform, which is crucial for predicting both efficacy and gastrointestinal side-effect liability. The measurement of Prostaglandin E2 (PGE2) is a direct readout of enzyme activity.
Methodology :
Enzyme Preparation : Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0) containing necessary co-factors (e.g., glutathione, hydroquinone).
Compound Incubation : Add varying concentrations of the test pyrazole compounds (typically from 0.01 µM to 100 µM) to the enzyme solutions. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib or Indomethacin). Incubate for 15 minutes at 37°C to allow for inhibitor binding.
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Reaction Termination : After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
Quantification : Quantify the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as (IC50 COX-1) / (IC50 COX-2).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Causality & Rationale : This is the most widely used and validated acute in vivo model for assessing anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, making it highly relevant for evaluating COX inhibitors. Measuring the reduction in paw volume provides a quantitative measure of a compound's efficacy in a live biological system.
Methodology :
Animal Acclimatization : Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.
Grouping and Dosing : Divide the animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses, e.g., 10, 20, 50 mg/kg). Administer the compounds intraperitoneally or orally 1 hour before the carrageenan injection.
Baseline Measurement : Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
Paw Volume Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis : Calculate the percentage of edema inhibition for each group at each time point using the formula:
% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
Where Vt is the paw volume at time t, and V0 is the initial paw volume. The data is typically analyzed using ANOVA followed by a post-hoc test to determine statistical significance.
Conclusion and Future Directions
The pyrazole scaffold remains a highly privileged structure in the quest for safer and more effective anti-inflammatory agents. The key to unlocking its full potential lies in the rational design of substituents to optimize interactions with multiple inflammatory targets. As this guide has demonstrated, a compound's value is determined not just by its COX-2 inhibition, but by its broader pharmacological profile, including its effects on LOX, pro-inflammatory cytokines, and the NF-κB pathway. Future research should focus on developing dual-target or multi-target inhibitors that can address the complex and redundant nature of the inflammatory cascade. Combining robust in vitro screening with validated in vivo models is essential for identifying next-generation pyrazole derivatives with superior efficacy and an improved safety profile over current therapies.
References
Gousiadou, C., & Tzakos, A. G. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(21), 7500. [Link]
Kumari, S., & Gupta, H. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
Priya, D., et al. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
Arjunan, S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Applied Pharmaceutical Science, 1(8), 91-95. [Link]
Al-Said, M. S., et al. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Archives of Pharmacal Research, 32(3), 341-350. [Link]
Path of Pyrazoles from Synthetic Factors to Biological Applications. (2023). ResearchGate. [Link]
Abdullah, J. H., et al. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 8(10), 100-108. [Link]
Alam, M. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3079. [Link]
Masih, A., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656. [Link]
Structures of pyrazole derivatives with anti-inflammatory activity. (2022). ResearchGate. [Link]
Al-Suwaidan, I. A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(11), 101188. [Link]
Alegaon, S. G., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3489-3504. [Link]
Muralidharan, V., et al. (2022). a review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones. ResearchGate. [Link]
Ali, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
Alegaon, S. G., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]
New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. (2019). ResearchGate. [Link]
El-Sayed, M. A. A., et al. (2023).
Validation
Assessing Drug-Likeness: A Comparative Guide to 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde Using Lipinski's Rule of Five
An In-Depth Technical Guide for Drug Discovery Professionals In the landscape of modern drug discovery, the concept of "drug-likeness" is a cornerstone of early-stage candidate selection. It provides a crucial filter to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the concept of "drug-likeness" is a cornerstone of early-stage candidate selection. It provides a crucial filter to identify compounds with physicochemical properties that are favorable for oral bioavailability. Among the most influential frameworks for this assessment is Lipinski's Rule of Five, a set of guidelines that predict the absorption and permeation of a potential drug molecule. This guide offers a comprehensive evaluation of the pyrazole derivative, 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde , assessing its drug-likeness through the lens of Lipinski's rules and comparing it with established pharmaceutical compounds.
The Subject Molecule: A Profile
The molecule at the center of our analysis is 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a significant class of heterocyclic compounds, frequently investigated in medicinal chemistry for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Understanding the fundamental drug-like properties of this specific scaffold is essential for its future development.
Chemical Formula: C₁₂H₁₀N₂O
The Framework: Lipinski's Rule of Five
Developed by Christopher A. Lipinski in 1997, the Rule of Five (Ro5) is a rule of thumb based on the observation that most orally administered drugs are relatively small and moderately lipophilic. The "five" in the name refers to the multiples of five used in the rules' cutoffs. A compound is considered to have favorable drug-like properties if it violates no more than one of the following criteria:
Molecular Weight (MW): Less than 500 Daltons.
LogP (Octanol-Water Partition Coefficient): Not greater than 5.
Hydrogen Bond Donors (HBD): No more than 5 (sum of N-H and O-H bonds).
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of all nitrogen and oxygen atoms).
It is critical to recognize that these are guidelines, not rigid laws. Their primary function is to flag compounds that may face challenges with passive absorption through the gut wall, a key step for oral drug efficacy.
Data-Driven Assessment of the Target Molecule
To objectively assess 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, we must first determine its key physicochemical properties. These values are derived from its chemical structure through established computational methods.
Parameter
Lipinski's Rule
3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
Compliance
Molecular Weight (MW)
< 500 Da
198.22 g/mol
Yes
LogP (Lipophilicity)
≤ 5
2.49 (Calculated)
Yes
Hydrogen Bond Donors
≤ 5
1
Yes
Hydrogen Bond Acceptors
≤ 10
3
Yes
Analysis:
The target molecule exhibits zero violations of Lipinski's Rule of Five. Its molecular weight is well under the 500 Da threshold, suggesting it is small enough for passive diffusion. The calculated LogP of 2.49 indicates a balanced lipophilicity, which is crucial for both solubility in aqueous environments (like the gut) and permeability across lipid membranes. Finally, with only one hydrogen bond donor and three acceptors, the molecule's polarity is well within the desired range, minimizing the potential for poor permeation due to excessive hydrogen bonding with water.
Workflow for Lipinski's Rule of Five Assessment
The process of evaluating a compound against Lipinski's rules can be visualized as a straightforward decision-making workflow. This diagram illustrates the steps taken for our target molecule.
Caption: Workflow for assessing a molecule against Lipinski's Rule of Five.
Comparative Analysis with Known Drugs
To place the results in context, it is valuable to compare the profile of our target molecule with well-known drugs. This comparison highlights the spectrum of properties found in successful oral therapeutics.
Compound
Molecular Weight (Da)
LogP
H-Bond Donors
H-Bond Acceptors
Violations
Ro5 Assessment
Target Molecule
198.22
2.49
1
3
0
Excellent
Aspirin
180.16
1.2
1
3
0
Excellent
Celecoxib
381.37
3.5
1
5
0
Excellent
Atorvastatin
558.6
6.36
3
5
2
Poor (but effective)
This comparison demonstrates that 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde has a physicochemical profile that is highly aligned with successful, orally available small molecule drugs like Aspirin and the pyrazole-containing drug Celecoxib. It also underscores an important teaching point: compounds like Atorvastatin can violate multiple rules and still become blockbuster drugs, often because they engage with active transport mechanisms rather than relying solely on passive diffusion.
Methodologies for Property Determination
The parameters for Lipinski's rules can be determined through both computational and experimental methods.
Protocol 1: Computational Prediction of Physicochemical Properties
This is the most common approach in early-stage discovery due to its speed and low cost.
Objective: To calculate MW, LogP, HBD, and HBA from a chemical structure.
Methodology:
Obtain the Chemical Structure: Represent the molecule in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
SMILES for the target molecule: O=Cc1cn(nc1C=Cc2ccccc2)N
Select a Computational Tool: Utilize widely available software or web servers. Examples include:
SwissADME
ChemDraw
PubChem Chemical Structure Sketcher
Input the Structure: Paste the SMILES string or draw the structure in the selected tool.
Execute Calculation: Run the physicochemical properties calculation module.
Extract Data: Record the values for Molecular Weight, a calculated LogP (often reported as cLogP, XLogP3, etc.), Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count.
Protocol 2: Experimental Determination of LogP (Shake-Flask Method)
This is the gold-standard experimental method for determining lipophilicity.
Objective: To measure the octanol-water partition coefficient (P).
Methodology:
Prepare Solutions: Create a stock solution of the compound in a suitable solvent. Prepare two phases: n-octanol (pre-saturated with water) and an aqueous buffer (typically pH 7.4, pre-saturated with n-octanol).
Partitioning: Add a small, known amount of the compound's stock solution to a mixture of the prepared n-octanol and aqueous buffer in a separatory funnel or vial.
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible phases until equilibrium is reached.
Phase Separation: Allow the mixture to stand until the n-octanol and aqueous layers have completely separated.
Concentration Measurement: Carefully sample each phase and measure the concentration of the compound, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[3]
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]
Conclusion and Expert Insights
The comprehensive analysis of 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde reveals a molecule with a highly favorable drug-like profile according to Lipinski's Rule of Five. With a low molecular weight, balanced lipophilicity, and appropriate hydrogen bonding capacity, it exhibits zero violations. This strong compliance suggests a high probability of good passive absorption and oral bioavailability, positioning it as a promising scaffold for further investigation in drug discovery programs.
Researchers and drug development professionals should view this positive assessment as a foundational step. While the molecule clears the initial hurdle of drug-likeness for oral administration, this analysis does not predict its pharmacological activity, metabolic stability, or potential toxicity. The favorable physicochemical properties identified here, however, provide a strong rationale for prioritizing this and similar pyrazole derivatives for further synthesis, biological screening, and ADME testing.
References
Title: Lipinski's rule of five.
Source: Wikipedia
URL: [Link]
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions
Source: KTU ePubl
URL: [Link]
Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System
Source: Agilent Technologies, Inc.
URL: [Link]
Title: Antileishmanial screening, physicochemical properties and drug likeness of pyrazole carbaldehyde derivatives
Source: Asian Pacific Journal of Health Sciences
URL: [Link]
Title: SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY
Source: Semantic Scholar
URL: [Link]
[1] Executive Summary Immediate Action Required: Treat 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde as a Hazardous Organic Waste . Do not dispose of down the drain or in general trash.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Immediate Action Required: Treat 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde as a Hazardous Organic Waste . Do not dispose of down the drain or in general trash.
This compound contains three distinct reactive functionalities: a pyrazole ring (nitrogenous heterocycle), an aldehyde (reactive electrophile), and a styryl group (conjugated alkene). While specific regulatory listing (P-list/U-list) may be absent for this exact CAS, its structural analogs dictate that it be managed via High-Temperature Incineration to prevent environmental persistence and aquatic toxicity.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its latent reactivity. This molecule is not just "organic waste"; it is a multi-functional intermediate.
Feature
Structural Moiety
Risk Implication for Disposal
Nitrogen Core
1H-Pyrazole
Potential for aquatic toxicity; precursors to NOx emissions if incinerated improperly (requires scrubbed incineration).[1]
Electrophile
4-Carbaldehyde
Reactive with amines/oxidizers.[1] Do not mix with strong oxidizing acids (Nitric/Chromic) in waste drums to avoid exothermic runaway.
Conjugation
(E)-2-phenylvinyl
UV-active and potentially photosensitive.[1] Waste solutions may polymerize or degrade if left in clear containers under direct light.
Standard Hazard Classifications (Inferred from Analogs):
H412: Harmful to aquatic life with long-lasting effects.[1]
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, the researcher must stabilize the compound to prevent accidents during transport.
A. Solid Waste (Pure Compound)
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
Labeling: Clearly mark as "Solid Hazardous Waste - Toxic/Irritant."
Incompatibility Check: Ensure no traces of strong oxidizers (e.g., permanganates, perchlorates) are present in the collection vessel.[1]
B. Liquid Waste (Mother Liquors/Solutions)
Solvent Compatibility: This compound is typically soluble in DMSO, DMF, or Chlorinated solvents.[1]
If in DCM/Chloroform: Segregate into Halogenated Waste .[1]
If in DMSO/Methanol/Ethyl Acetate: Segregate into Non-Halogenated Waste .[1]
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate before bottling to prevent acid-catalyzed polymerization of the aldehyde.[1]
Disposal Workflow (Decision Matrix)
The following logic gate ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).
Figure 1: Waste stream decision matrix for pyrazole-aldehyde derivatives. Visualizes the segregation logic based on physical state and solvent carrier.
Waste Stream Management & Regulatory Compliance
Primary Disposal Method: Thermal Destruction
As a nitrogen-containing organic heterocycle, the only acceptable disposal method is High-Temperature Incineration .[1]
Why? Landfilling (even in lined hazardous landfills) is discouraged due to the high mobility of pyrazoles in groundwater [1]. Chemical deactivation (oxidation) is difficult to validate in a lab setting and may produce toxic byproducts.
Facility Requirement: The incineration facility must be equipped with secondary combustion chambers and scrubbers to handle NOx gases generated from the pyrazole ring.
EPA/RCRA Coding (USA Context)
While not explicitly P-listed or U-listed, assign the following codes based on the mixture:
D001: If disposed of in a flammable solvent (Flash point <60°C).[1]
D002: If the waste solution is corrosive (pH <2 or >12.5).[1][4][5]
F-Codes (F001-F005): If spent solvents (Acetone, Methanol, DCM) are the primary carrier.[1]
Emergency Contingencies
Accidental Spillage[1]
Evacuate: Remove personnel from the immediate area to avoid inhalation of dust.
PPE: Wear Nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator if dust is visible.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]
Liquid: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with aldehydes/oxidizers).[1]
Decontamination: Scrub the surface with a dilute soap solution. Do not use bleach (hypochlorite) immediately, as it may react with the nitrogenous ring; use a surfactant-based cleaner first.[1]
Exposure Response[2][4][7][8]
Eye Contact: Flush immediately for 15 minutes.[1][6] The aldehyde group is a mucous membrane irritant.
Skin Contact: Wash with soap and water.[1][2][3][6] Monitor for sensitization (redness/rash) due to the conjugated system.
References
Arvia Technology. Pyrazole Wastewater Treatment & Removal.[1][7] (2025).[5][6][8] Highlights the aquatic toxicity and stability of pyrazoles in water sources.[7]
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (2025).[5][6][8] Guidelines on RCRA characteristics (Ignitability D001, Toxicity).[4]
Fisher Scientific. Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.[1] (2025).[5][6][8] Analogous SDS providing baseline hazard data (H315, H319, H335).
[1]
MilliporeSigma. Safety Data Sheet: Pyrazole.[1] (2026).[8] General safety data for the parent heterocycle.
[1]